Norethindrone and ethinyl estradiol
Description
Properties
CAS No. |
37270-71-6 |
|---|---|
Molecular Formula |
C40H50O4 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,16+,17+,18-,19-,20-;16-,17-,18+,19+,20+/m01/s1 |
InChI Key |
NAPPWIFDUAHTRY-IPNRVOCKSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(17 alpha)-17-hydroxy-19-norpregn-4-en-20-yn-3-one, mixture with (17 alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol Anovlar Binovum Brevicon Brevion Con-fer DT 5061 DT-5061 Estrostep ethynylestradiol mixture with norethindrone LoDose Loestrin Loveston Modicon Neocon Netasyn norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination Norimen Norinyl 1-35 Norminest Ortho Novum 7-7-7 Ovyrmen Primidos SH 7.1122 SH B 259 AB Synphase Tri-norinyl Triella Trinovum Zoran |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Gonadotropin Suppression Mechanism of Norethindrone and Ethinyl Estradiol
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: An in-depth analysis of the synergistic mechanism of action of norethindrone (B1679910) (a progestin) and ethinyl estradiol (B170435) (an estrogen) in the suppression of pituitary gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH). This document outlines the molecular interactions, signaling pathways, and resultant physiological effects that form the basis of their widespread use in hormonal contraception.
Executive Summary
Norethindrone and ethinyl estradiol, key components of combined oral contraceptives (COCs), exert their primary contraceptive effect by suppressing the hypothalamic-pituitary-ovarian (HPO) axis.[1][2] This action inhibits the physiological hormonal fluctuations required for follicular development and ovulation.[2][3] The combination of a synthetic progestin and estrogen provides a multi-pronged and synergistic suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus and subsequent FSH and LH release from the anterior pituitary.[2][4] Ethinyl estradiol primarily suppresses FSH secretion, thereby preventing the selection and maturation of an ovarian follicle.[1][2] Norethindrone is chiefly responsible for attenuating the frequency of GnRH pulses and, most critically, eliminating the mid-cycle LH surge, which is the direct trigger for ovulation.[2][3] This guide details the molecular mechanisms, presents quantitative data on receptor binding and hormonal suppression, outlines relevant experimental protocols, and provides visual diagrams of the core signaling pathways.
Core Mechanism of Action: Synergistic Suppression of the HPO Axis
The contraceptive efficacy of the this compound combination stems from its ability to interrupt the normal endocrine communication between the hypothalamus, pituitary gland, and ovaries.[4]
Role of Ethinyl Estradiol (EE)
Ethinyl estradiol is a potent synthetic estrogen that acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][5] It exhibits a higher binding affinity for the estrogen receptor than endogenous estradiol.[6][7]
-
Hypothalamic Action: At the hypothalamus, EE modulates the secretion of Gonadotropin-Releasing Hormone (GnRH).[8] By providing continuous estrogenic negative feedback, it helps to suppress the normal pulsatile release of GnRH that drives the menstrual cycle.[4]
-
Pituitary Action: EE's most significant contribution to gonadotropin suppression occurs at the anterior pituitary. It directly inhibits the synthesis and release of Follicle-Stimulating Hormone (FSH).[1] This suppression of FSH is crucial as it prevents the recruitment and development of ovarian follicles, thereby halting the initial phase of the ovulatory cycle.[2]
Role of Norethindrone (NET)
Norethindrone is a synthetic progestin that primarily interacts with progesterone (B1679170) receptors (PR) in target tissues, including the hypothalamus and pituitary.[1][3]
-
Hypothalamic Action: Norethindrone's principal mechanism is the potent negative feedback it exerts on the hypothalamus, which significantly decreases the pulse frequency of GnRH release.[2] This slowing of the GnRH pulse generator is a key factor in preventing the hormonal cascade that leads to ovulation.
-
Pituitary Action: By reducing GnRH pulse frequency and acting directly on the pituitary, norethindrone effectively blunts the secretion of Luteinizing Hormone (LH).[3][9] Its most critical function is the complete inhibition of the mid-cycle LH surge.[3] Without this surge, the final maturation of the dominant follicle and the subsequent release of an ovum (ovulation) are prevented.[8]
Synergistic Effects
The combination of EE and NET achieves a more profound and reliable suppression of gonadotropins than either agent alone.[10] EE's suppression of FSH prevents follicular development, which in turn prevents the rise in endogenous estradiol that would normally trigger the LH surge.[2] Simultaneously, NET's potent suppression of the LH surge ensures that even if some follicular activity were to occur, ovulation would be reliably prevented.[2][3] This dual mechanism of action on both FSH and LH provides a robust contraceptive effect.[11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the mechanism of action of ethinyl estradiol and norethindrone.
Table 1: Receptor Binding Affinity
This table presents the relative binding affinities and inhibition constants of ethinyl estradiol and norethindrone for their respective nuclear receptors.
| Compound | Receptor | Parameter | Value | Reference |
| Ethinyl Estradiol | Estrogen Receptor α (ERα) | Relative Affinity vs. Estradiol | 194% - 233% | [5] |
| Estrogen Receptor β (ERβ) | Relative Affinity vs. Estradiol | 38% - 151% | [5] | |
| Norethindrone | Progesterone Receptor (PR) | Inhibition Constant (Ki) | 6.8 nM | [14] |
Table 2: Dose-Dependent Effects on Gonadotropin and Androgen Suppression
This table summarizes findings from a comparative study on different monophasic combinations of ethinyl estradiol and norethindrone, illustrating the dose-dependent nature of hormonal suppression.[15]
| Formulation (Ethinyl Estradiol / Norethindrone) | Effect on FSH & LH | Effect on Total Testosterone | Effect on Androstenedione |
| 35 mcg / 1 mg | Standard Suppression | Standard Suppression | Greatest Suppression |
| 50 mcg / 1 mg | No greater suppression than 35 mcg / 1 mg | No greater suppression than 35 mcg / 1 mg | Less suppression than 35 mcg / 1 mg |
| 35 mcg / 0.5 mg | Less suppression than 35 mcg / 1 mg | Less suppression than 35 mcg / 1 mg | Less suppression than 35 mcg / 1 mg |
Key Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings in drug development. The following sections describe protocols relevant to studying the effects of this compound.
Protocol: In Vitro Estrogen Receptor Competitive-Binding Assay
This protocol is used to determine the binding affinity of a compound (e.g., ethinyl estradiol) for the estrogen receptor relative to estradiol.
Objective: To quantify the relative binding affinity (RBA) of a test compound for the estrogen receptor.
Methodology: [6]
-
Preparation of Cytosol: Uterine tissue is homogenized in a buffer (e.g., 50 mM Tris, pH 7.4) and centrifuged to prepare a uterine cytosol fraction containing estrogen receptors.
-
Incubation: A constant concentration of radiolabeled estradiol ([³H]-E₂) (e.g., 1 x 10⁻⁹ M final concentration) is incubated in duplicate tubes with:
-
Increasing concentrations of the unlabeled competitor compound (e.g., ethinyl estradiol).
-
A fixed volume of the uterine cytosol preparation.
-
Tris buffer to reach the final reaction volume.
-
-
Equilibration: Reaction tubes are incubated at 4°C for an extended period (e.g., 20 hours) on a roller to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: A cold 60% hydroxylapatite (HAP) slurry is added to each tube. The HAP binds the receptor-ligand complexes, allowing for the separation of bound radioligand from free radioligand by centrifugation.
-
Quantification: The amount of radioactivity in the HAP pellet (bound fraction) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined. The RBA is then calculated relative to the IC₅₀ of unlabeled estradiol.
Protocol: Clinical Assessment of Pituitary Responsiveness via GnRH Stimulation Test
This protocol evaluates the suppressive effect of hormonal agents on the pituitary's ability to release gonadotropins in response to a GnRH challenge.
Objective: To measure LH and FSH secretion in response to a standardized bolus of GnRH or a GnRH agonist.
-
Subject Preparation: Subjects are studied at baseline (e.g., follicular phase of a menstrual cycle) and again after a defined period of treatment with the norethindrone/ethinyl estradiol combination.
-
Baseline Sampling: An intravenous catheter is placed. Baseline blood samples are collected to determine basal levels of LH, FSH, estradiol, and progesterone.
-
Pulsatility Assessment (Optional): To assess the endogenous GnRH pulse generator activity, blood samples are drawn frequently (e.g., every 10 minutes for 3 hours) prior to the GnRH challenge.[16]
-
GnRH Challenge: A standardized bolus of a GnRH agonist, such as Leuprolide Acetate (e.g., 10 µg), is administered intravenously.[16]
-
Post-Stimulation Sampling: Blood samples are collected at timed intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) following the GnRH bolus.
-
Hormone Analysis: Serum or plasma is separated and stored frozen until analysis. LH and FSH concentrations are measured using a sensitive and specific method, such as an immunofluorimetric assay (IFMA).[16]
-
Data Analysis: The peak LH and FSH response and the total response (area under the curve) are calculated and compared between the baseline and treatment phases to quantify the degree of pituitary suppression.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.
References
- 1. Facebook [cancer.gov]
- 2. Combined oral contraceptive pill - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Norethindrone? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 9. Norethindroneethinyl-estradiol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Norethindrone Acetate and Ethinyl Estradiol Tablets USP, 1.5 mg/0.03 mg [dailymed.nlm.nih.gov]
- 13. This compound Tablets, USP 1 mg/0.035 mg Rx only, [dailymed.nlm.nih.gov]
- 14. Interaction of progestins with steroid receptors in human uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of monophasic combinations of ethinyl estradiol and norethindrone on gonadotropins, androgens and sex hormone binding globulin: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulatory Effects of Ethinyl Estradiol Plus Drospirenone Contraceptive Pill on Spontaneous and GnRH-Induced LH Secretion [mdpi.com]
- 17. Demonstration of progesterone receptor-mediated gonadotrophin suppression in the human male - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Norethindrone and Ethinyl Estradiol on Cervical Mucus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of a combined oral contraceptive formulation of norethindrone (B1679910) and ethinyl estradiol (B170435) on the biophysical and biochemical properties of human cervical mucus. The primary contraceptive mechanism of action of this combination, beyond the inhibition of ovulation, involves profound alterations to the cervical mucus, rendering it hostile to sperm penetration and transport. This document synthesizes available quantitative data, details the experimental protocols for assessing cervical mucus parameters, and elucidates the underlying hormonal signaling pathways.
Introduction
Combined oral contraceptives (COCs) containing a progestin, such as norethindrone, and an estrogen, such as ethinyl estradiol, are widely utilized for contraception.[1] Their efficacy is attributed not only to the suppression of ovulation but also to significant changes in the cervical mucus, which create a barrier to sperm entry into the uterus.[1] Under the influence of endogenous estrogen during the follicular phase, cervical mucus is typically thin, watery, and acellular, facilitating sperm migration.[2] Conversely, progesterone (B1679170) in the luteal phase induces a thick, viscous, and cellular mucus that impedes sperm.[2] Norethindrone, a synthetic progestin, mimics the effects of progesterone, while ethinyl estradiol provides cycle control and potentiates the action of the progestin.[3] This guide will systematically explore the quantitative and qualitative changes in cervical mucus induced by this hormonal combination.
Quantitative Effects on Cervical Mucus Properties
The administration of norethindrone, both alone and in combination with ethinyl estradiol, leads to a significant shift in cervical mucus properties, making it unfavorable for sperm penetration. These changes are often quantified using the Insler score, a composite scoring system that evaluates several key parameters of cervical mucus.[4][5] A lower Insler score indicates less favorable mucus for sperm transport.
Table 1: Effect of Norethindrone on Cervical Mucus Insler Score [6][7]
| Time Point | Median Insler Score (Interquartile Range) |
| Baseline (Favorable Mucus) | 11 (9–12) |
| 2 Hours Post-Norethindrone (0.35 mg) | 8.5 (4–9) |
| 4 Hours Post-Norethindrone (0.35 mg) | 8.5 (7–9) |
| 6 Hours Post-Norethindrone (0.35 mg) | 6.5 (6–8) |
| 24 Hours Post-Norethindrone (0.35 mg) | 8 (7–8) |
Studies on combined oral contraceptives containing norethindrone acetate (B1210297) and ethinyl estradiol have demonstrated a consistently poor cervical mucus quality throughout the cycle, with a mean cervical mucus quality (CMQ) score of 1.[8][9]
Table 2: Summary of Cervical Mucus Changes with Norethindrone and Ethinyl Estradiol
| Parameter | Pre-treatment (Ovulatory Phase) | Post-treatment with Norethindrone/Ethinyl Estradiol |
| Viscosity | Low | High (thick, viscous)[2] |
| Spinnbarkeit (Stretchability) | High (≥ 6 cm) | Low (minimal to none)[10] |
| Ferning Pattern | Typical arborization (fern-like) | Absent or atypical[11] |
| Volume | Abundant | Scant |
| Cellularity | Low | High |
Experimental Protocols
Accurate and standardized assessment of cervical mucus properties is crucial for evaluating the effects of hormonal contraceptives. The following are detailed methodologies for key experiments.
Cervical Mucus Sample Collection
-
The patient is placed in the dorsal lithotomy position.
-
A sterile, unlubricated speculum is inserted into the vagina to visualize the cervix.
-
Any excess vaginal discharge is gently removed from the external os with a dry, sterile cotton swab.
-
A sterile syringe or a specific mucus collection device is gently inserted into the cervical canal.
-
Cervical mucus is aspirated by gentle suction.
-
The collected sample is then carefully expelled onto a clean glass slide for immediate analysis or into a sterile container for biochemical assays.
Insler Score Assessment
The Insler score is a composite score based on the evaluation of four parameters: mucus amount, spinnbarkeit, ferning, and cervical os opening. Each parameter is scored from 0 to 3, with a maximum total score of 12.[12]
Table 3: Insler Scoring System [12]
| Score | Mucus Amount | Spinnbarkeit | Ferning | Cervical Os |
| 0 | None | None | None | Closed |
| 1 | Scant | Slight (<4 cm) | Linear | Partially open |
| 2 | Dribble | Moderate (4-6 cm) | Partial | Open |
| 3 | Cascade | Pronounced (>6 cm) | Complete | Gaping |
Spinnbarkeit (Stretchability) Measurement
-
A small drop of cervical mucus is placed on a clean, dry glass slide.
-
A coverslip is placed over the mucus drop.
-
The coverslip is then slowly and steadily lifted vertically with forceps.
-
The maximum length (in centimeters) that the mucus thread can be stretched before it breaks is measured. This is the spinnbarkeit.[13]
Ferning Pattern Analysis
-
A small amount of cervical mucus is spread thinly and evenly on a clean, dry glass slide using a sterile applicator.[14][15]
-
The slide is allowed to air dry completely at room temperature for approximately 10-15 minutes. Do not heat-fix.[14][15]
-
The dried slide is then examined under a low-power microscope (10x objective).[14]
-
The presence and quality of the ferning pattern (arborization) are observed and graded. A typical ovulatory mucus will show a distinct fern-like pattern due to the crystallization of sodium chloride in the presence of high estrogen levels.[11] Under the influence of progestins like norethindrone, this ferning pattern is typically absent or shows an atypical, cellular pattern.
Viscosity Measurement (Microrheometry)
-
A small sample of cervical mucus (typically a few microliters) is placed in the sample chamber of a microrheometer.[16]
-
The viscoelastic properties of the mucus are measured by analyzing the motion of microscopic beads within the sample.
-
The instrument provides quantitative data on the elastic modulus (G') and viscous modulus (G''), from which the complex viscosity can be calculated.[17]
Signaling Pathways and Molecular Mechanisms
The changes in cervical mucus properties induced by this compound are a direct result of their action on the hormone receptors within the cervical glands.
Ethinyl estradiol, a synthetic estrogen, binds to estrogen receptors (ERs) in the cervical epithelial cells. This binding can influence the expression of various genes, including those for mucins.[3] Norethindrone, a potent progestin, binds to progesterone receptors (PRs).[3] The progestogenic effect is dominant in altering the cervical mucus.
The binding of norethindrone to the PR in the nucleus of cervical gland epithelial cells leads to the transcription of specific genes that alter the composition of the secreted mucus. This includes a shift in the type and glycosylation of mucins, particularly increasing the expression of gel-forming mucins like MUC5AC and MUC5B, which contribute to the thick and viscous nature of the mucus.[18] The increased production of these mucins and a decrease in water content result in a dense mucus network that acts as a physical barrier to sperm.
Conclusion
The combination of this compound effectively alters cervical mucus to prevent conception. This is achieved through a progesterone-dominant effect that transforms the mucus into a thick, viscous, and cellular barrier that is impenetrable to sperm. The quantitative changes, as measured by the Insler score and other biophysical parameters, are consistent and significant. The underlying mechanism involves the hormonal regulation of gene expression in the cervical glands, leading to changes in mucin production and hydration. Understanding these effects and the methodologies for their assessment is critical for the development and evaluation of current and future hormonal contraceptives.
References
- 1. Studies on low-dose oral contraceptives: cervical mucus and plasma hormone changes in relation to circulating D-norgestrel and 17alpha ethynyl-estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Appraising cervical mucus: a new approach to evaluating contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing cervical mucus changes in response to an oral progestin or estrogen withdrawal in ovarian suppressed women: a clinical pilot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of cervical mucus of 24/4 vs. 21/7 combined oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. THE EFFECT OF NORETHINDRONE ACETATE-ETHINYL ESTRADIOL, CLOMIPHENE CITRATE, AND DYDROGESTERONE ON SPINNBARKEIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fern test - Wikipedia [en.wikipedia.org]
- 12. Tests of sperm–cervical mucus interaction (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]
- 13. Paper - Spinnbarkeit- A characteristic of cervical mucus - Embryology [embryology.med.unsw.edu.au]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. Point of Care- Ferning, PPM | MLabs [mlabs.umich.edu]
- 16. Human cervical mucus. I. Rheologic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Known and Unknown About Female Reproductive Tract Mucus Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of ethinyl estradiol and drospirenone-containing oral contraceptives upon mucoprotein content of cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Anti-Androgenic Properties of Norethindrone and Ethinyl Estradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone (B1679910), a synthetic progestin, and ethinyl estradiol, a synthetic estrogen, are widely used in combination oral contraceptives and hormone replacement therapies. Beyond their primary hormonal activities, these compounds exhibit complex interactions with other steroid hormone receptors, including the androgen receptor (AR). Understanding their in-vitro anti-androgenic properties is crucial for elucidating their full pharmacological profile and informing the development of new therapeutic agents with optimized selectivity. This technical guide provides a comprehensive overview of the in-vitro studies investigating the anti-androgenic effects of norethindrone and ethinyl estradiol, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro studies on the androgenic and anti-androgenic properties of norethindrone and its metabolite, as well as available data for ethinyl estradiol.
Table 1: Androgen Receptor Binding Affinity and Transactivation Activity of Norethindrone
| Compound | Assay Type | Relative Binding Affinity (RBA) vs. DHT/5α-DHT | Androgen Receptor Transactivation (% of 5α-DHT) | Reference |
| Norethindrone | Competitive Binding Assay | 3.2% | - | [1] |
| Norethindrone | Reporter Gene Assay | - | 1.1% | [1] |
DHT: Dihydrotestosterone; 5α-DHT: 5α-Dihydrotestosterone
Table 2: Anti-Androgenic Activity of Norethindrone Metabolite
| Compound | Assay Type | Observed Effect | Notes |
| 17α-ethynyl testosterone (B1683101) (ET) | Not Specified | Displayed anti-androgenic activity | This effect was suppressed by 5α-reduction. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Androgen Receptor (AR) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Objective: To determine the relative binding affinity (RBA) or the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.
General Protocol Outline:
-
Receptor Source: Cytosol preparations from androgen target tissues (e.g., rat ventral prostate) or recombinant human androgen receptor expressed in a suitable cell line.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-dihydrotestosterone (DHT), is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., norethindrone, ethinyl estradiol) or a known reference androgen (e.g., DHT).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as hydroxylapatite adsorption, dextran-coated charcoal, or filter binding assays are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The RBA is then calculated relative to the reference androgen.
Androgen Receptor (AR) Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.
Objective: To determine the androgenic (agonist) or anti-androgenic (antagonist) activity of a test compound.
General Protocol Outline:
-
Cell Line: A mammalian cell line (e.g., PC-3, HeLa, CHO-K1) that is co-transfected with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a promoter with androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase, β-galactosidase).
-
-
Cell Culture and Treatment:
-
Cells are cultured in a suitable medium, often stripped of endogenous steroids.
-
For agonist testing, cells are treated with increasing concentrations of the test compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of a known androgen agonist (e.g., DHT or R1881) and increasing concentrations of the test compound.
-
-
Incubation: Cells are incubated with the test compounds for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Reporter Gene Assay:
-
Cells are lysed to release the cellular components, including the reporter protein.
-
The activity of the reporter protein is measured using a specific assay (e.g., luciferase activity is measured with a luminometer after adding luciferin (B1168401) substrate).
-
-
Data Analysis:
-
For agonist activity, the results are expressed as the fold induction of reporter gene activity compared to the vehicle control. The EC50 value (the concentration that produces 50% of the maximal response) can be calculated.
-
For antagonist activity, the results are expressed as the percent inhibition of the androgen-induced reporter gene activity. The IC50 value (the concentration that inhibits 50% of the agonist-induced response) can be determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in androgen receptor signaling and the experimental procedures used to study them can aid in understanding the mechanisms of action.
References
A Technical Guide to the Molecular Binding Interactions of Norethindrone with Progesterone and Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone (B1679910) (also known as norethisterone) is a synthetic progestin derived from 19-nortestosterone.[1][2] First synthesized in 1951, it has become a cornerstone of hormonal therapy, primarily in oral contraceptives and treatments for menstrual disorders like endometriosis.[2][3] Its therapeutic effects are mediated through interactions with nuclear hormone receptors, principally the progesterone (B1679170) receptor (PR) and, to a lesser extent, the androgen receptor (AR).[2][4]
As a member of the steroid hormone receptor superfamily, PR and AR are ligand-activated transcription factors that regulate the expression of specific target genes.[5][6] The binding of a ligand such as norethindrone induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to specific DNA sequences known as hormone response elements (HREs), ultimately modulating gene transcription.[7][8][9] This guide provides an in-depth technical overview of the molecular interactions between norethindrone and both progesterone and androgen receptors, detailing the structural basis of these interactions, summarizing binding affinity data, and outlining the experimental protocols used for their characterization.
Molecular Interaction with the Progesterone Receptor (PR)
Norethindrone is a potent agonist of the progesterone receptor.[10][11] Its primary mechanism of action involves mimicking the effects of the endogenous hormone progesterone, which leads to the regulation of genes involved in the female reproductive cycle.[4][12]
Binding Affinity and Activity
Norethindrone binds to the progesterone receptor with high affinity.[10] Studies have shown its binding activity to be approximately two-fold stronger than that of progesterone itself.[1] This strong binding translates to potent progestational activity, which is fundamental to its contraceptive efficacy.[1][2] The binding of norethindrone to the PR ligand-binding domain (LBD) stabilizes the receptor in an active conformation, facilitating the recruitment of coactivators and the initiation of downstream transcriptional events.[13]
Structural Basis of Interaction
The crystal structure of the human PR ligand-binding domain (LBD) in complex with norethindrone reveals the precise molecular interactions that govern its agonist activity.[10][11][14] Norethindrone settles into the hydrophobic ligand-binding pocket of the receptor. Key interactions that stabilize this complex include:
-
Hydrogen Bonding: The 3-keto group of the norethindrone A-ring forms critical hydrogen bonds with the side chains of Glutamine 725 (Gln725) and Arginine 766 (Arg766).[13][15][16] These interactions are crucial for anchoring the ligand and stabilizing the active conformation of the receptor, particularly of helices 3 and 5.[13]
-
D-Ring Interactions: The 17β-hydroxyl group on the D-ring of norethindrone can form a hydrogen bond with the side chain of Asparagine 719 (Asn719).[14]
-
Hydrophobic Contacts: The steroid core of norethindrone makes extensive van der Waals contacts with hydrophobic residues lining the binding pocket.
A notable feature of the PR LBD is its flexibility. The binding of norethindrone, which has a 17α-ethynyl group, is accommodated by conformational adjustments within the pocket, resulting in a ligand-specific pocket volume of approximately 520 ų.[10][11][14] These structural rearrangements allow the receptor to accommodate different ligands while maintaining the essential interactions required for an agonist response.
Quantitative Binding Data for Progesterone Receptor
The following table summarizes the reported binding affinity of norethindrone to the progesterone receptor.
| Parameter | Value | Reference Compound | Notes |
| Kd | 0.4 nM | - | Dissociation constant determined for the PR LBD.[10][11] |
| Binding Activity | ~200% | Progesterone (100%) | Relative binding activity is approximately two-fold stronger than progesterone.[1] |
| Transactivation | Weaker | Org 2058 (100%) | Five- to eight-fold weaker transactivation activity than the potent synthetic progestin Org 2058.[1] |
Molecular Interaction with the Androgen Receptor (AR)
While its primary activity is progestational, norethindrone also exhibits a low affinity for the androgen receptor.[2] This cross-reactivity is attributed to its structural similarity to testosterone (B1683101). This interaction is responsible for some of the androgenic side effects, such as acne, observed with its use.[2]
Binding Affinity and Activity
Norethindrone's binding to the androgen receptor is significantly weaker than its binding to the progesterone receptor.[1] Its relative binding affinity for AR is only a small fraction of that of 5α-dihydrotestosterone (DHT), the most potent natural androgen.[1] Consequently, its androgenic activity is also minimal.[1] Interestingly, the 5α-reduced metabolite of norethindrone shows an enhanced binding affinity for the androgen receptor, but this does not translate to increased androgenic potency; in fact, its biological activity is diminished.[17]
Quantitative Binding Data for Androgen Receptor
The following table summarizes the reported binding affinity of norethindrone to the androgen receptor.
| Parameter | Value | Reference Compound | Notes |
| Relative Binding Affinity | 3.2% | 5α-dihydrotestosterone (100%) | Measured in intact MCF-7 cells.[1] |
| Transactivation Activity | 1.1% | 5α-dihydrotestosterone (100%) | Functional assay measuring the ability to activate gene transcription via AR.[1] |
Receptor Signaling Pathways
Upon ligand binding, both PR and AR initiate signaling cascades that lead to changes in gene expression.
Progesterone Receptor (PR) Signaling
The primary action of PR is to regulate gene expression in response to progesterone binding.[5] In its unbound state, PR is located in the cytoplasm in a complex with heat shock proteins (HSPs).[18] Ligand binding triggers the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[9][18] Inside the nucleus, the PR dimer binds to progesterone response elements (PREs) in the promoter regions of target genes, recruiting coactivators and the transcriptional machinery to initiate gene expression.[5][18] PR can also mediate rapid, non-genomic effects through activation of cytoplasmic signaling kinases like Src and the MAPK pathway.[18][19]
Androgen Receptor (AR) Signaling
Similar to PR, the unbound AR resides in the cytoplasm complexed with HSPs.[7] Binding of an androgen, like testosterone or DHT, causes the dissociation of HSPs, receptor dimerization, and translocation to the nucleus.[6][7][8] The AR dimer then binds to androgen response elements (AREs) on the DNA, modulating the transcription of genes responsible for male sexual characteristics and other physiological processes.[6][20] AR signaling can also be activated or modulated by other pathways, such as growth factor signaling (e.g., IGF-1, EGF), which can lead to ligand-independent activation.[21]
Experimental Protocols
Characterizing the interaction of compounds like norethindrone with nuclear receptors involves a combination of binding and functional assays.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[22] A competitive binding assay is used to determine the affinity (Ki) of an unlabeled test compound (norethindrone) by measuring its ability to displace a radiolabeled ligand from the receptor.[22]
Methodology:
-
Receptor Preparation: Prepare a source of the receptor, typically from tissue homogenates (e.g., rat uterine cytosol for PR) or cell lysates from cell lines overexpressing the receptor of interest.[23][24] Determine the protein concentration of the preparation using a standard method like the BCA assay.[23]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., ³H-ORG 2058 for PR), and varying concentrations of the unlabeled test compound (norethindrone).[23][25]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[23]
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-containing membranes while allowing the unbound ligand to pass through.[22][23]
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[23] The radioactivity trapped on the filters is then quantified using a scintillation counter.[23]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
Reporter Gene Assay
Reporter gene assays are cellular assays used to measure the functional consequence of ligand binding—that is, the activation (agonism) or inhibition (antagonism) of receptor-mediated gene transcription.[26][27]
Methodology:
-
Plasmid Constructs: Two key plasmids are required:
-
Reporter Plasmid: Contains a reporter gene (e.g., firefly luciferase) downstream of a minimal promoter and multiple copies of the specific hormone response element (PRE or ARE).[28][29]
-
Receptor Expression Plasmid: Contains the cDNA for the full-length human PR or AR. This is often co-transfected, especially in cell lines that do not endogenously express the receptor at high levels.[28]
-
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T or a breast cancer cell line like MCF-7).[1][26] Co-transfect the cells with the reporter plasmid, the receptor expression plasmid, and a control plasmid (e.g., expressing Renilla luciferase under a constitutive promoter) for normalization of transfection efficiency.[26]
-
Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with various concentrations of the test compound (norethindrone). Include a vehicle control (negative) and a known potent agonist (positive control).[26]
-
Incubation: Incubate the cells with the compound for a period sufficient to allow for transcription and translation of the reporter gene (e.g., 16-24 hours).[26]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both the experimental (firefly) and control (Renilla) reporters using a luminometer and appropriate substrates.[30]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized reporter activity against the log concentration of the test compound. For agonists, this will generate a dose-response curve from which parameters like EC50 (effective concentration for 50% of maximal response) and maximal efficacy can be determined.
Conclusion
Norethindrone exerts its primary therapeutic effects through potent agonism of the progesterone receptor, an interaction characterized by high-affinity binding and stabilization of the receptor's active conformation. The structural details of this interaction, particularly the key hydrogen bonds formed within the ligand-binding pocket, are well-defined. Additionally, norethindrone exhibits weak binding and functional activity at the androgen receptor, which accounts for its mild androgenic side-effect profile. A thorough understanding of these differential molecular interactions is critical for the rational design of new selective progestogens and for optimizing the clinical application of existing hormonal therapies. The experimental protocols outlined herein represent the standard methodologies for quantitatively assessing these crucial structure-activity relationships in drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norethindrone vs Progesterone | Power [withpower.com]
- 4. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Androgen receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 13. Structural Basis for Agonism and Antagonism for a Set of Chemically Related Progesterone Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. eubopen.org [eubopen.org]
- 27. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 28. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. promega.com [promega.com]
The Influence of Low-Dose Norethindrone and Ethinyl Estradiol on Bone Mineral Density: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the long-term effects of combination low-dose norethindrone (B1679910) and ethinyl estradiol (B170435) on bone mineral density (BMD). Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from key clinical studies, details experimental methodologies, and illustrates the underlying molecular pathways.
Executive Summary
Combined oral contraceptives (COCs) containing low-dose ethinyl estradiol and norethindrone are widely utilized for contraception and management of various gynecological conditions. Their long-term impact on bone health is a critical consideration, particularly as bone mass accrual, maintenance, and age-related decline are hormonally sensitive processes. This whitepaper reviews the current body of evidence, indicating that the effects of these hormonal agents on BMD are nuanced and dependent on the age and hormonal status of the individual. In hypoestrogenic women, such as those who are perimenopausal or have hypothalamic amenorrhea, low-dose norethindrone and ethinyl estradiol combinations generally demonstrate a bone-protective or even beneficial effect, mitigating bone loss. Conversely, in adolescents who have not yet reached peak bone mass, the use of these COCs may be associated with an attenuation of bone density accrual. For healthy premenopausal women, the long-term effects appear to be largely neutral. This document provides a comprehensive overview of the quantitative data from pertinent clinical trials, detailed experimental protocols, and the molecular signaling pathways governing these effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical studies investigating the effects of low-dose this compound on bone mineral density.
Table 2.1: Effects on Bone Mineral Density in Adolescent and Young Adult Women
| Study Population | Intervention | Duration | Skeletal Site | Mean Change in BMD | p-value |
| College-aged women (19.2 ± 0.5 years) | COC users | 12 months | Lateral Spine | -2.2% | 0.03 |
| Anterior-Posterior Spine | -0.7% | 0.069 | |||
| Whole Body | No change | - | |||
| Non-COC users | 12 months | Whole Body | Increase | <0.001 | |
| Adolescents (non-randomized trial) | 20 µg EE / 150 µg Desogestrel (B1670305) | 24 months | Lumbar Spine (BMC) | +2.15 g | >0.05 (vs. controls) |
| 30 µg EE / 3 mg Drospirenone (B1670955) | 24 months | Lumbar Spine (BMD) | -0.012 g/cm² | 0.001 (vs. controls) | |
| Lumbar Spine (BMC) | -0.43 g | 0.001 (vs. controls) | |||
| Control (non-users) | 24 months | Lumbar Spine (BMC) | +4.85 g | - | |
| Adolescent females with anorexia nervosa (11-17 years) | Norgestimate 180-250 µg / EE 35 µg | 13 cycles | Lumbar Spine | +0.026 g/cm² | 0.244 (vs. placebo) |
| Placebo | 13 cycles | Lumbar Spine | +0.019 g/cm² | - |
EE: Ethinyl Estradiol; COC: Combined Oral Contraceptive; BMD: Bone Mineral Density; BMC: Bone Mineral Content.
Table 2.2: Effects on Bone Mineral Density in Premenopausal and Postmenopausal Women
| Study Population | Intervention | Duration | Skeletal Site | Mean Change in BMD | p-value |
| Women with hypothalamic amenorrhea | Norgestimate 180-250 µg / EE 35 µg | ≥10 cycles | Lumbar Spine (L1-L4) | +1.47% (from 0.881 to 0.894 g/cm²) | 0.043 |
| Postmenopausal women | Norethindrone 5 mg/day | 2 years | Forearm (fat-corrected BMC) | +17.0 ± 5.5 mg/cm | <0.01 |
| Postmenopausal women | E2 1 mg / NETA 0.25 mg | 2 years | Lumbar Spine | +3.5% | <0.05 (vs. baseline) |
| E2 1 mg / NETA 0.5 mg | 2 years | Lumbar Spine | +3.8% | <0.05 (vs. baseline) | |
| E2 2 mg / NETA 1 mg | 2 years | Lumbar Spine | +5.0% | <0.05 (vs. baseline) | |
| Placebo | 2 years | Lumbar Spine | -2.3% | - |
EE: Ethinyl Estradiol; E2: 17β-estradiol; NETA: Norethindrone Acetate (B1210297); BMC: Bone Mineral Content.
Experimental Protocols
This section details the methodologies of key experiments cited in this whitepaper.
Clinical Trial Protocol for Adolescent Bone Mass Assessment
-
Study Design: A parallel-group, non-randomized controlled clinical trial with a 2-year follow-up.
-
Participants: 127 adolescent females were divided into a control group (non-COC users) and two intervention groups receiving either 20 µg ethinyl estradiol (EE)/150 µg desogestrel (COC1) or 30 µg EE/3 mg drospirenone (COC2)[1].
-
Inclusion Criteria: Healthy adolescent females.
-
Exclusion Criteria: Conditions or medications known to affect bone density[2].
-
Assessments:
-
Baseline and 24 months:
-
Anthropometric measurements.
-
Evaluation of secondary sexual characteristics (Tanner criteria).
-
Bone age assessment.
-
Bone Mineral Densitometry.
-
Measurement of bone biomarkers.
-
-
-
Bone Mineral Densitometry:
-
Biochemical Markers of Bone Turnover:
-
Analytes: Bone alkaline phosphatase (BAP), osteocalcin (B1147995) (OC), and C-terminal telopeptide (CTX) were measured at baseline and after 24 months[1].
-
-
Statistical Analysis: ANOVA followed by Bonferroni's multiple comparison test was used to compare the three groups at different time points[3].
Protocol for Postmenopausal Bone Loss Prevention Study
-
Study Design: A 2-year multicenter, double-blind, randomized, placebo-controlled study[4].
-
Participants: 327 newly menopausal women were randomized[4].
-
Intervention Arms:
-
Placebo
-
17β-estradiol (E2) 0.25 mg
-
E2 0.5 mg
-
E2 1 mg
-
E2 1 mg / Norethindrone acetate (NETA) 0.25 mg
-
E2 1 mg / NETA 0.5 mg
-
E2 2 mg / NETA 1 mg
-
-
Treatment Regimen: One tablet taken daily for 26 months[4].
-
Primary Efficacy Endpoint: Change in bone mineral density (BMD) at the lumbar spine[4].
-
Bone Mineral Densitometry:
-
Technique: Dual-energy X-ray absorptiometry (DXA).
-
Schedule: Measurements were taken at screening, and at 13, 19, and 26 months.
-
Sites: Lumbar spine, femoral neck, and trochanter[4].
-
-
Biochemical Markers of Bone Metabolism:
-
Schedule: Measured at baseline, and at 3, 6, 13, 19, and 26 months[4].
-
-
Safety Endpoint: Histological diagnoses of endometrial samples were tabulated for each treatment group[4].
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of ethinyl estradiol and norethindrone on bone cells.
References
- 1. Effect of two combinations of low-dose oral contraceptives on adolescent bone mass: A clinical trial with 2 years follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bone impact after two years of low-dose oral contraceptive use during adolescence | PLOS One [journals.plos.org]
- 4. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
Pharmacogenomic Variations in Norethindrone and Ethinyl Estradiol Metabolism: A Technical Guide
Issued: December 21, 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacogenomic variations influencing the metabolism of norethindrone (B1679910) (NET) and ethinyl estradiol (B170435) (EE), the active components in many oral contraceptives. Interindividual variability in drug response, efficacy, and adverse effects can be significantly attributed to genetic polymorphisms in key metabolic enzymes. This document details the metabolic pathways of NET and EE, summarizes the functional impact of specific genetic variants in enzymes such as CYP3A4, CYP2C9, and UGT1A1, presents relevant quantitative data in tabular format, and outlines common experimental methodologies for pharmacogenomic research in this area. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate understanding.
Introduction
Norethindrone, a progestin, and ethinyl estradiol, a synthetic estrogen, are widely used in combination for hormonal contraception.[1][2] The clinical efficacy and safety of these agents depend on achieving therapeutic plasma concentrations, which are influenced by individual rates of drug metabolism. The field of pharmacogenomics investigates how genetic variations affect drug disposition and response.[3][4] For NET and EE, polymorphisms in genes encoding drug-metabolizing enzymes can lead to significant differences in their clearance, potentially impacting contraceptive effectiveness and the risk of adverse drug reactions.[3] This guide serves as a technical resource on the critical genetic factors affecting NET and EE metabolism.
Metabolic Pathways
Norethindrone (NET) Metabolism
Norethindrone undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 64%.[5] The primary metabolic route involves the reduction of the A-ring, followed by conjugation with sulfates and glucuronides.[5] A minor but clinically relevant pathway is the metabolic conversion of a small amount of norethindrone to ethinyl estradiol, which is catalyzed by cytochrome P450 enzymes.[5]
Ethinyl Estradiol (EE) Metabolism
Ethinyl estradiol also undergoes significant first-pass metabolism, with an oral bioavailability of around 43%.[5] Its metabolism is characterized by two main pathways: Phase I oxidation and Phase II conjugation. The primary oxidative reaction is 2-hydroxylation, predominantly catalyzed by the CYP3A4 isoform of cytochrome P450, with a smaller contribution from CYP2C9.[5][6][7] The resulting hydroxylated metabolites and the parent EE molecule are then subject to extensive conjugation with sulfates and glucuronides, primarily mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1), to facilitate their excretion.[5][6]
Key Pharmacogenomic Variations
Genetic polymorphisms in enzymes responsible for the metabolism of NET and EE can alter their catalytic activity, leading to variations in drug exposure and response.
Cytochrome P450 3A4 (CYP3A4)
CYP3A4 is a major enzyme in the metabolism of numerous drugs, including the 2-hydroxylation of EE.[8][9] While CYP3A4 is less polymorphic than other CYP genes, several variants have been identified that can impact its function.[10]
| Variant | Functional Effect | Impact on Drug Metabolism | References |
| CYP3A41B | Increased transcriptional activity (conflicting data) | Potentially increased metabolism of CYP3A4 substrates, leading to lower drug exposure. Association studies have yielded inconsistent results. | |
| CYP3A422 | Reduced mRNA and protein expression | Decreased metabolism of CYP3A4 substrates, leading to higher drug exposure and increased risk of toxicity. | [10][11] |
| CYP3A7*1C | Ectopic expression of fetal CYP3A7 in adults | Increased metabolism of steroid hormones, associated with lower serum levels of etonogestrel (B1671717) (a progestin similar to NET). | [3] |
Cytochrome P450 2C9 (CYP2C9)
CYP2C9 contributes to the metabolism of EE and is highly polymorphic, with several variants leading to decreased enzyme function.[12][13]
| Variant | Functional Effect | Impact on Drug Metabolism | References |
| CYP2C92 | Reduced enzyme activity | Decreased metabolism of CYP2C9 substrates. Slower oxidation of losartan (B1675146) has been observed in carriers. | [12][13] |
| CYP2C93 | Significantly reduced enzyme activity | Markedly decreased metabolism of CYP2C9 substrates. A three-fold higher metabolic ratio for losartan was found in 1/3 heterozygotes compared to 1/1 individuals. | [12] |
Note: Women taking oral contraceptives have been observed to have slower oxidation of the CYP2C9 substrate losartan, independent of their CYP2C9 genotype, suggesting a direct inhibitory effect of the hormones on the enzyme.[12][13]
UDP-Glucuronosyltransferase 1A1 (UGT1A1)
UGT1A1 is the primary enzyme responsible for the glucuronidation of EE and its metabolites.[6][14] A common polymorphism in the promoter region can reduce its expression.
| Variant | Functional Effect | Impact on Drug Metabolism | References |
| UGT1A1*28 | Insertion of a TA repeat in the TATA box promoter region, leading to decreased gene transcription and enzyme expression. | Reduced glucuronidation of substrates, including estrogens and bilirubin. Associated with altered risk for estrogen-related cancers. | [14][15][16][17] |
Experimental Protocols and Methodologies
Investigating the pharmacogenomics of NET and EE involves a combination of genotyping and phenotyping approaches.
Genotyping Methodologies
The identification of genetic variants in study participants is a foundational step.[18]
-
DNA Extraction: Genomic DNA is typically isolated from whole blood samples.
-
Candidate Gene Analysis: For known variants, methods like Polymerase Chain Reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis or Sanger sequencing are used. Real-time PCR with allele-specific probes (e.g., TaqMan assays) is also common for high-throughput single nucleotide polymorphism (SNP) genotyping.[19]
-
Genome-Wide Association Studies (GWAS): To discover novel variants, microarrays (e.g., custom Multi-Ethnic Global Array chips) are used to genotype hundreds of thousands to millions of SNPs across the genome.[20]
In Vitro Phenotyping: Enzyme Kinetics
In vitro systems are crucial for characterizing the functional consequences of genetic variants on enzyme activity.[21][22]
-
Test Systems: Common systems include human liver microsomes (containing CYPs) or recombinant enzymes (e.g., specific CYP or UGT variants expressed in insect cell microsomes).[21][23]
-
Incubation: The enzyme system is incubated with the substrate (e.g., EE or a probe substrate) at various concentrations at 37°C for a defined period.[23]
-
Analysis: The reaction is stopped, and the concentration of the metabolite is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23]
-
Kinetic Parameter Determination: By measuring the initial reaction rates at different substrate concentrations, key kinetic parameters (Vmax and Km) are determined by fitting the data to the Michaelis-Menten equation or other appropriate models.[24][25] This allows for the calculation of intrinsic clearance (Vmax/Km), providing a quantitative measure of enzyme efficiency.[21]
In Vivo Phenotyping: Pharmacokinetic Studies
Clinical studies measure drug concentrations in participants to understand in vivo metabolic activity.[20][26]
-
Study Design: Healthy volunteers or patients are administered a single dose of the drug (e.g., an oral contraceptive pill). Blood samples are collected at multiple time points over a 24-hour period or longer.[27]
-
Drug Quantification: Plasma concentrations of the parent drug (NET, EE) and its key metabolites are measured using validated LC-MS methods.[20]
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and clearance (CL/F).
-
Correlation: These pharmacokinetic parameters are then statistically correlated with the participants' genotypes to determine the in vivo effect of specific genetic variants.[28]
Clinical Implications and Future Directions
Understanding the pharmacogenomics of NET and EE has significant potential for personalizing hormonal contraception.
-
Efficacy: Individuals who are rapid metabolizers due to their genetic makeup may have lower steady-state concentrations of contraceptive hormones, potentially increasing the risk of unintended pregnancy.
-
Safety: Conversely, poor metabolizers may accumulate higher concentrations of these hormones, which could increase the risk of hormone-related side effects such as venous thromboembolism.
Future research should focus on larger, more diverse population studies to validate the clinical utility of these pharmacogenomic markers. The development of comprehensive genetic testing panels could enable clinicians to predict an individual's metabolic phenotype, guiding the selection of the most appropriate contraceptive formulation and dose. This would represent a significant step away from the current "trial-and-error" approach and towards a more personalized and effective strategy for hormonal contraception.[4]
References
- 1. drugs.com [drugs.com]
- 2. Exploring Norethindrone Acetate & Ethinyl Estradiol Combo [rupahealth.com]
- 3. Society of Family Planning: The pharmacogenomics of contraception: genetic determinants of etonogestrel pharmacokinetics [societyfp.org]
- 4. Analyzing Genetics May Lead to Better Contraceptive Experiences for Women | Yale School of Medicine [medicine.yale.edu]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] THE INVOLVEMENT OF CYP 3 A 4 AND CYP 2 C 9 IN THE METABOLISM OF 17-ETHINYLESTRADIOL | Semantic Scholar [semanticscholar.org]
- 8. Functional gene variants of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinically Relevant Genetic Variations in Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Why We Need to Take a Closer Look at Genetic Contributions to CYP3A Activity [frontiersin.org]
- 11. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of CYP2C9 genetics and oral contraceptives on cytochrome P450 2C9 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association of genetic polymorphisms in UGT1A1 with breast cancer and plasma hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic variations in UGT1A1 and UGT2B7 and endometrial cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Characterization of UDP-glucuronosyltransferase (UGT1A1) Promoter Polymorphisms and Gene Expression on Ethnicity, Stage of Disease, and Menopausal Status in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacogenomic genotyping methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacogenomics: methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacogenomics of Contraception: Genetic Variants and Etonogestrel Pharmacokinetics [ctv.veeva.com]
- 21. Methods for Determination of Enzyme Kinetics and Metabolic Rates | Semantic Scholar [semanticscholar.org]
- 22. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of CYP2C9 Genetic Polymorphism in a Chinese Population on the Metabolism of Mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 25. youtube.com [youtube.com]
- 26. Oral Contraceptive Pill (OCP) Pharmacogenomics [ctv.veeva.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Applicability of ancestral genotyping in pharmacogenomic research with hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enterohepatic Recirculation of Ethinyl Estradiol Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with the enterohepatic recirculation of ethinyl estradiol (B170435) (EE) metabolites. Understanding this pharmacokinetic process is critical for the development and clinical application of drugs containing this synthetic estrogen.
Introduction to Ethinyl Estradiol and its Metabolism
Ethinyl estradiol is a potent, orally bioactive synthetic estrogen widely used in combined oral contraceptives. Its efficacy is significantly influenced by its pharmacokinetic profile, particularly its extensive first-pass hepatic metabolism and subsequent enterohepatic recirculation.[1] This recirculation prolongs the half-life of EE, enhancing its bioavailability and sustained effect.[2]
Upon oral administration, EE is rapidly absorbed in the small intestine, reaching peak serum concentrations in approximately two hours.[3] It then undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] The primary metabolic pathways involve:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring, forming catechol estrogens.[5]
-
Conjugation: The hydroxylated metabolites, as well as the parent EE molecule, are conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to form more water-soluble compounds, facilitating their excretion.[3][4]
After oral administration, the 3-glucuronide and in some cases, the 3,17-diglucuronide, become important metabolites.[6] Following intravenous administration, the 3-sulfate and 3,17-disulfate are the major circulating metabolites.[6]
The Enterohepatic Recirculation Pathway
Enterohepatic recirculation is a physiological process where compounds are excreted from the liver into the bile, enter the intestine, are reabsorbed back into the portal circulation, and return to the liver.[7] This process significantly impacts the pharmacokinetics of EE.
The key steps in the enterohepatic recirculation of EE metabolites are:
-
Biliary Excretion: The conjugated EE metabolites (glucuronides and sulfates) are actively secreted from the hepatocytes into the bile.[8]
-
Intestinal Deconjugation: In the intestine, gut bacteria produce enzymes, most notably β-glucuronidase, which hydrolyze the glucuronide conjugates, releasing the parent, active EE.[9][10][11]
-
Reabsorption: The deconjugated, more lipophilic EE is then reabsorbed from the intestine back into the bloodstream.[8]
-
Return to the Liver: Via the portal circulation, the reabsorbed EE returns to the liver, where it can once again undergo metabolism and conjugation, continuing the cycle.[8]
This recirculation process is responsible for the appearance of a secondary peak in the plasma concentration-time curve of EE, typically observed several hours after the initial peak.[3][8][12]
Caption: Enterohepatic recirculation pathway of ethinyl estradiol.
The Role of Gut Microbiota
The gut microbiome, and specifically the "estrobolome" (the collection of gut microbes capable of metabolizing estrogens), plays a crucial role in the enterohepatic recirculation of EE.[10][13] Certain bacteria in the gut produce β-glucuronidase, an enzyme that deconjugates estrogen glucuronides, converting them back to their active forms.[11][13][14] This reactivation allows for their reabsorption into circulation.[13] An estrobolome rich in β-glucuronidase-producing bacteria may lead to increased reabsorption of free estrogens.[13] Alterations in the gut flora, for instance due to antibiotic use, can disrupt this process and potentially affect the efficacy of EE-containing medications, although controlled studies have not consistently confirmed a reduction in blood levels of EE with antibiotic use.[15]
Caption: Influence of gut microbiota on ethinyl estradiol reactivation.
Quantitative Data on Ethinyl Estradiol Pharmacokinetics
The following tables summarize key quantitative data from various studies on EE pharmacokinetics and metabolism.
| Parameter | Value | Species/Conditions | Citation |
| Oral Bioavailability | ~42% - 60% | Human / Baboon | [6][12] |
| Peak Plasma Concentration (Cmax) | 128 pg/mL | Human (after 50 µg oral dose) | [12] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Human | [3] |
| Secondary Peak | ~10-14 hours post-dose | Human | [8] |
| Elimination Half-Life | 8.8 to 11.2 hours | Baboon (intravenous EE and its sulfates) | [6] |
| Biliary Excretion of Metabolites | 12% of dose as ethinylestradiol-glucuronide | Rat (after i.v. administration) | [9] |
Table 1: Pharmacokinetic Parameters of Ethinyl Estradiol
| Study Type | Finding | Species | Citation |
| Comparative Administration Route | Oral EE is 4-5 times more potent than vaginal EE for both CNS and hepatic effects. | Human (postmenopausal) | [16] |
| Metabolite Profile (IV Admin) | 3-sulfate and 3,17-disulfate are major circulating metabolites. | Baboon | [6] |
| Metabolite Profile (Oral Admin) | 3-glucuronide and 3,17-diglucuronide are also important. | Baboon | [6] |
| Antibiotic Interaction | Controlled studies have not confirmed that antibiotics reduce blood levels of EE. | Human | [15] |
Table 2: Comparative and Metabolite Data for Ethinyl Estradiol
Experimental Protocols for Investigating Enterohepatic Recirculation
Several experimental models and techniques are employed to study the enterohepatic recirculation of drugs like EE.
A. In Vivo Animal Models: Bile Duct Cannulation
This is a direct method to quantify biliary excretion.
-
Objective: To measure the amount of drug and its metabolites excreted in the bile.
-
Procedure:
-
Anesthetize the animal model (e.g., rat).
-
Perform a laparotomy to expose the common bile duct.
-
Cannulate the bile duct with a small catheter (e.g., PE-10 tubing).
-
Administer the drug (e.g., radiolabeled EE) intravenously or intraduodenally.
-
Collect bile samples at timed intervals.
-
Analyze the bile for the parent drug and its conjugated metabolites using techniques like HPLC and mass spectrometry or scintillation counting for radiolabeled compounds.
-
-
Paired-Rat Model: A more advanced setup involves cannulating the bile duct of a donor rat (which receives the drug) into the duodenum of a recipient rat. Blood samples from the recipient rat are then analyzed for the appearance of the drug, providing direct evidence of intestinal reabsorption and the extent of enterohepatic circulation.[17]
B. Pharmacokinetic Studies in Humans
These studies provide indirect but clinically relevant evidence of enterohepatic recirculation.
-
Objective: To characterize the plasma concentration-time profile of a drug and identify secondary peaks indicative of recirculation.
-
Procedure:
-
Administer a single oral dose of the drug (EE) to human volunteers.
-
Collect serial blood samples over an extended period (e.g., 24-48 hours).
-
Separate plasma from the blood samples.
-
Quantify the concentration of the drug in plasma using a highly sensitive and specific analytical method.
-
Plot plasma concentration versus time and analyze the pharmacokinetic parameters (Cmax, Tmax, half-life, AUC). The presence of a second peak in the curve after the initial absorption peak is strong evidence for enterohepatic recirculation.[12][18]
-
C. Analytical Techniques for Quantification
Accurate quantification of EE and its metabolites at very low concentrations is crucial.
-
Radioimmunoassay (RIA): A sensitive immunoassay used in earlier studies to measure EE concentrations in plasma.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard for bioanalysis. It offers high sensitivity and specificity for quantifying EE and its various metabolites in biological matrices like plasma and bile.[19]
-
Sample Preparation: Often involves solid-phase extraction (SPE) to isolate the analyte from plasma, followed by derivatization (e.g., with dansyl chloride) to enhance sensitivity.[19]
-
Limit of Quantification (LOQ): Modern LC-MS/MS methods can achieve LOQs as low as 1 pg/mL in plasma.
-
D. In Vitro and Ex Vivo Methods
These methods help elucidate specific mechanisms.
-
Liver Microsome Assays: Incubating EE with human or rat liver microsomes helps identify the oxidative metabolites formed by CYP450 enzymes.[5]
-
Incubation with Gut Microbiota: Fecal preparations or specific bacterial cultures can be incubated with conjugated EE metabolites to confirm the deconjugation activity of microbial enzymes like β-glucuronidase.[20]
Caption: General experimental workflow for studying enterohepatic recirculation.
Conclusion
The enterohepatic recirculation of ethinyl estradiol metabolites is a complex but critical process that significantly extends the drug's half-life and enhances its clinical efficacy. This pathway is heavily dependent on hepatic metabolism, biliary excretion, and the deconjugating activity of the gut microbiota. A thorough understanding of these mechanisms, supported by robust quantitative data from well-designed experimental protocols, is essential for drug development professionals and researchers. Factors that influence liver function or the composition of the gut microbiome can alter the pharmacokinetics of EE, highlighting the importance of considering these interactions in both preclinical and clinical settings.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 3. Ethinylestradiol [bionity.com]
- 4. ClinPGx [clinpgx.org]
- 5. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [The enterohepatic circulation of estradiol and ethinylestradiol in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen-Gut-Brain Axis: Examining the Role of Combined Oral Contraceptives on Mental Health Through Their Impact on the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interactivehealthclinic.com [interactivehealthclinic.com]
- 12. An investigation of the pharmacokinetics of ethynylestradiol in women using radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gut microbial β-glucuronidases reactivate estrogens as components of the estrobolome that reactivate estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of the gut microbiota on the reproductive and metabolic endocrine system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors affecting the enterohepatic circulation of oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of hepatic impact of oral and vaginal administration of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Video: Hepatic Drug Excretion: Enterohepatic Cycling [jove.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Simultaneous Quantification of Norethindrone and Ethinyl Estradiol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone (B1679910) and ethinyl estradiol (B170435) are synthetic hormones commonly used in oral contraceptives. The accurate determination of their concentrations in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of norethindrone and ethinyl estradiol in plasma. The method utilizes derivatization to enhance the sensitivity for ethinyl estradiol, enabling low picogram per milliliter detection limits.
Principle
This method involves the extraction of norethindrone, ethinyl estradiol, and their respective stable isotope-labeled internal standards from human plasma via liquid-liquid extraction (LLE). To enhance the ionization efficiency and, consequently, the sensitivity of ethinyl estradiol, a derivatization step using dansyl chloride is employed. The derivatized analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.
Experimental Workflow
Application Note: Validated RP-HPLC Method for the Simultaneous Quantification of Norethindrone and Ethinyl Estradiol in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norethindrone (B1679910) and ethinyl estradiol (B170435) are synthetic hormones commonly used in combination for oral contraception. The accurate and precise quantification of these active pharmaceutical ingredients (APIs) in finished dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of norethindrone and ethinyl estradiol in pharmaceutical formulations. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-visible detector is required. The following chromatographic conditions have been established for the optimal separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Shimadzu chromatograph with LC-10 AT solvent-delivery module, SPD-10A UV–visible detector, and Rheodyne injector with a 20-µL loop[1] |
| Column | Phenomenex BDS C18 (250 × 4.6 mm, 5µm)[1] |
| Mobile Phase | Methanol (B129727) and 10 mM Phosphate (B84403) Buffer (pH 2.0, adjusted with 0.1% o-phosphoric acid) in a ratio of 84:16 (v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt in HPLC-grade water.
-
Adjust the pH of the buffer to 2.0 using 0.1% o-phosphoric acid.
-
Mix the phosphate buffer and methanol in a ratio of 16:84 (v/v).
-
Filter the mobile phase through a 0.2 μ nylon membrane filter and degas by sonication before use[1].
b. Standard Stock Solution Preparation:
-
Accurately weigh and dissolve appropriate amounts of Norethindrone Acetate and Ethinyl Estradiol reference standards in the mobile phase to obtain a stock solution. For example, a mixed standard solution containing 500 μg/mL of Norethindrone Acetate and 10 μg/mL of Ethinyl Estradiol can be prepared[1].
c. Sample Preparation (from Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to the label claim of one tablet into a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the APIs.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a suitable filter to remove any undissolved excipients before injection.
Method Validation
The developed method was validated according to the International Conference on Harmonization (ICH) guidelines.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis. This is achieved by injecting six replicate injections of the mixed standard solution. The acceptance criteria for the system suitability parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Values |
| Theoretical Plates (N) | NLT 2000 for both peaks[1][2] | > 5000 for both peaks[1] |
| Tailing Factor (T) | NMT 1.5 for both peaks[1] | 1.199 (Norethindrone Acetate), 1.429 (Ethinyl Estradiol)[1] |
| Resolution (Rs) | NLT 1.5 between the two peaks[3] | 4.17[1] |
| Relative Standard Deviation (%RSD) of Peak Areas | NMT 2.0% for both peaks[1][2] | < 2.0%[1] |
Specificity
The specificity of the method is demonstrated by the absence of interference from the placebo at the retention times of this compound. The peak purity of the analyte peaks should also be evaluated[2]. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions can be performed to further demonstrate the stability-indicating nature of the method[4][5].
Linearity
The linearity of the method is determined by analyzing a series of dilutions of the standard stock solution over a specified concentration range. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
| Analyte | Linearity Range | Correlation Coefficient (r²) |
| Norethindrone Acetate | 5-1000 µg/mL[1] | > 0.99[4] |
| Ethinyl Estradiol | 5-1000 µg/mL[1] | > 0.99[4] |
Accuracy
The accuracy of the method is assessed by the recovery of known amounts of the analytes spiked into a placebo matrix. The analysis is performed at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Analyte | Mean % Recovery |
| Norethindrone Acetate | 95.45%[1][5] |
| Ethinyl Estradiol | 106.30%[1][5] |
Precision
The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, multiple injections of the same sample are analyzed on the same day. For intermediate precision, the analysis is repeated on different days by different analysts. The %RSD for the assay results should be within the acceptable limits.
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | NMT 2.0% |
| Intermediate Precision (Inter-day) | NMT 2.0% |
Results and Discussion
A typical chromatogram obtained using the described method shows well-resolved peaks for ethinyl estradiol and norethindrone acetate, with retention times of approximately 3.5 and 4.7 minutes, respectively[1]. The validation data confirms that the method is linear, accurate, precise, and specific for the intended purpose.
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
References
Protocol for studying the in-vitro dissolution of norethindrone and ethinyl estradiol tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in-vitro dissolution testing of immediate-release tablets containing Norethindrone (B1679910) (NET) and Ethinyl Estradiol (B170435) (EE). This combination is a common formulation for oral contraceptives. Dissolution testing is a critical quality control measure that ensures batch-to-batch consistency and can be indicative of the in-vivo performance of the drug product. The methodologies described herein are based on the United States Pharmacopeia (USP) monograph for Norethindrone and Ethinyl Estradiol Tablets, which includes multiple validated test methods to accommodate different approved drug product formulations.[1]
Experimental Protocols
The USP provides several standardized dissolution tests for this compound tablets. The selection of a specific test is often dependent on the formulation of the product being analyzed. Below are the detailed parameters for three such official tests.
Dissolution Apparatus and Conditions
A summary of the dissolution parameters for three distinct USP tests is provided in Table 1. These tests utilize USP Apparatus 1 (basket) or 2 (paddle) and vary in dissolution media, rotation speed, and testing duration to suit different tablet formulations.[1]
Table 1: USP Dissolution Test Parameters for this compound Tablets
| Parameter | Test 1 | Test 2 | Test 3 |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 1 (Basket) |
| Dissolution Medium | 0.09% Sodium Dodecyl Sulfate (SDS) in 0.1 N Hydrochloric Acid | 0.02 M Phosphate (B84403) Buffer, pH 6.0 | 0.09% Sodium Dodecyl Sulfate (SDS) in Water |
| Volume | 500 mL | 500 mL | 500 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Rotation Speed | 75 rpm | 75 rpm | 100 rpm |
| Time | 60 minutes | 30 minutes | 60 minutes |
Note: Exercise care in filtering and handling solutions containing ethinyl estradiol to prevent adsorptive loss. Centrifugation may be used as an alternative to filtration with non-adsorptive membrane filters. Use glass dissolution vessels and polytef-coated or solid polytef paddles.[1]
Analytical Finish: High-Performance Liquid Chromatography (HPLC)
The quantification of dissolved this compound is performed using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The specific chromatographic conditions are detailed in Table 2.
Table 2: HPLC Method Parameters for Analysis of Dissolution Samples
| Parameter | Test 1 | Test 2 | Test 3 |
| Mode | Liquid Chromatography (LC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Detector | UV, 200 nm | UV, 200 nm | UV, 200 nm |
| Column | L1 packing, 4.6-mm × 25-cm | L1 packing, 4.6-mm × 10-cm; 3-µm | L1 packing, 5-mm × 8.3-cm; 3-µm |
| Mobile Phase | Acetonitrile and 0.02 M pH 6.0 phosphate buffer (35:65) | Acetonitrile and 0.02 M pH 6.0 phosphate buffer (42:58) | Acetonitrile and Water (60:40) |
| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min |
| Injection Volume | 25 µL | 100 µL | 100 µL |
System Suitability: The HPLC system should meet the requirements for resolution (NLT 1.5 between this compound) and reproducibility (relative standard deviation of NMT 3.0% for replicate injections of the standard solution).[1]
Experimental Workflow
The general workflow for conducting a dissolution study of this compound tablets is depicted in the following diagram.
Data Presentation
The results of the dissolution study should be presented in a clear and organized manner. Table 3 provides a template for presenting the dissolution profile of a batch of tablets, including the percentage of the labeled amount of each active pharmaceutical ingredient (API) dissolved at each time point.
Table 3: Representative Dissolution Profile Data
| Time (minutes) | % Norethindrone Dissolved (Mean ± SD) | % Ethinyl Estradiol Dissolved (Mean ± SD) |
| 15 | Data Point | Data Point |
| 30 | Data Point | Data Point |
| 45 | Data Point | Data Point |
| 60 | Data Point | Data Point |
Note: This table is a template. Actual time points and results will vary based on the specific product and dissolution test performed.
Acceptance Criteria
The acceptance criteria for the dissolution of immediate-release dosage forms are defined in USP General Chapter <711> Dissolution. The criteria are applied in stages (S1, S2, and S3).
Table 4: USP Acceptance Criteria for Dissolution (Immediate-Release)
| Stage | Number of Units Tested | Acceptance Criteria |
| S1 | 6 | Each unit is not less than Q + 5%. |
| S2 | 6 | Average of 12 units (S1 + S2) is equal to or greater than Q, and no unit is less than Q - 15%. |
| S3 | 12 | Average of 24 units (S1 + S2 + S3) is equal to or greater than Q, not more than 2 units are less than Q - 15%, and no unit is less than Q - 25%. |
Q is the amount of dissolved active ingredient specified in the individual monograph, expressed as a percentage of the labeled content. For this compound Tablets, the tolerance (Q) is typically not less than 80% of the labeled amount of each active ingredient dissolved in the specified time.[1]
The logical relationship for applying the staged acceptance criteria is illustrated in the following diagram.
Conclusion
The in-vitro dissolution testing of this compound tablets is a critical component of quality control. Adherence to the detailed protocols outlined in the USP monograph ensures the generation of reliable and reproducible data. The choice of the appropriate dissolution test and analytical method is paramount for the accurate assessment of product performance. This application note provides a comprehensive guide for researchers and professionals involved in the development and quality assessment of these widely used oral contraceptives.
References
Application of Solid-Phase Extraction for Norethindrone and Ethinyl Estradiol Sample Preparation
Application Note AP-SPE-001
Abstract
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of norethindrone (B1679910) and ethinyl estradiol (B170435) from various biological and environmental matrices. These synthetic hormones, commonly found in oral contraceptives, require efficient and clean sample preparation for accurate quantification by analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented herein are compiled from validated analytical methods to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.
Introduction
Norethindrone, a progestin, and ethinyl estradiol, an estrogen, are potent synthetic hormones widely used in oral contraceptives. Accurate measurement of these compounds in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. In environmental science, monitoring their presence in water sources is essential due to their potential as endocrine disruptors. Solid-phase extraction (SPE) is a preferred sample preparation technique, offering high recovery rates and effective removal of matrix interferences, which leads to cleaner extracts and enhanced analytical sensitivity. This application note details SPE protocols for plasma and water samples, providing a robust foundation for method development and routine analysis.
Data Presentation: Quantitative Performance of SPE Methods
The following tables summarize the quantitative data from various validated SPE methods for the analysis of norethindrone and ethinyl estradiol.
Table 1: SPE Method Performance for this compound in Human Plasma
| Parameter | Norethindrone | Ethinyl Estradiol | Reference |
| SPE Sorbent | HyperSep™ Retain PEP | HyperSep™ Retain PEP | [1] |
| Extraction Recovery | >96.28% (at 0.05, 0.5, and 2 µg/mL) | Not explicitly stated, but method validated | [2] |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | 2.5 pg/mL | [2] |
| Linearity Range | 50 - 10,000 pg/mL | 2.5 - 500 pg/mL | [3] |
| Inter-day Precision (RSD) | <6.8% | <4.2% | [3] |
| Inter-day Accuracy (RE) | 4.4% | 5.9% | [3] |
Table 2: SPE Method Performance for Ethinyl Estradiol and Other Hormones in Water Samples
| Parameter | Value | Reference |
| SPE Sorbent | Oasis HLB | [4] |
| Extraction Recovery | 92 - 103% | [4] |
| Limit of Detection (LOD) | 0.01 - 0.3 ng/L | [4] |
| Precision (RSD) | ≤7% | [4] |
| Linearity (r) | ≥0.998 | [4] |
Experimental Protocols
Protocol 1: SPE of this compound from Human Plasma
This protocol is based on a method developed for the simultaneous determination of etonogestrel (B1671717) (a metabolite of desogestrel) and ethinyl estradiol in human plasma using UPLC-MS/MS, and can be adapted for norethindrone.[1]
Materials:
-
SPE Cartridges: HyperSep™ Retain PEP (30 mg, 1 mL) or equivalent polymeric reversed-phase sorbent
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
n-Hexane (HPLC grade)
-
Internal Standards (e.g., norethindrone-¹³C₂, ethinyl estradiol-d₄)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples and allow them to equilibrate to room temperature.
-
To a 400 µL aliquot of plasma, add 25 µL of the internal standard solution.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 13,148 x g for 5 minutes at 10°C.
-
-
SPE Cartridge Conditioning:
-
Condition the HyperSep™ Retain PEP cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with 1.0 mL of n-hexane, 1.0 mL of water, and 1.0 mL of 10% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analytes with an appropriate volume of a strong organic solvent such as methanol or acetonitrile. Note: The original protocol for etonogestrel and ethinyl estradiol does not specify the elution solvent and volume in the provided abstract; method development may be required. A common starting point is 2 x 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: SPE of Ethinyl Estradiol and Other Hormones from Water Samples
This protocol is based on a method for determining natural and synthetic hormones in surface and wastewaters by continuous SPE followed by GC-MS.[4]
Materials:
-
SPE Cartridges: Oasis HLB (80 mg) or equivalent hydrophilic-lipophilic balanced sorbent
-
Acetone (HPLC grade)
-
Derivatizing agent (e.g., BSTFA + 1% TMCS)
-
Petroleum ether
-
Nitrogen evaporator
-
Microwave oven (for derivatization)
Procedure:
-
Sample Pre-treatment:
-
Adjust the pH of the water sample to 7 with dilute NaOH or HCl.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
-
Sample Loading:
-
Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).
-
-
Washing:
-
Wash the cartridge with a suitable volume of water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the analytes with 600 µL of acetone.
-
-
Dry-down:
-
Transfer the organic extract to a conical glass insert and evaporate to dryness under a gentle stream of nitrogen. Ensure the sample is thoroughly dry before derivatization.
-
-
Derivatization (for GC-MS analysis):
-
Reconstitute the dry residue with 70 µL of BSTFA + 1% TMCS and 35 µL of petroleum ether.
-
Seal the vial and heat in a microwave oven at 200 W for 4 minutes.
-
-
Analysis:
-
Inject a 1 µL aliquot into the GC-MS system for analysis.
-
Visualizations
Caption: Experimental workflow for SPE of this compound from plasma.
Caption: Experimental workflow for SPE of ethinyl estradiol from water samples.
References
- 1. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Simultaneous determination of this compound in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Use of derivatization reagents to enhance sensitivity in ethinyl estradiol detection
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Analytical scientists and researchers in drug development now have access to a comprehensive guide on utilizing derivatization reagents to significantly boost the sensitivity of ethinyl estradiol (B170435) (EE) detection. This collection of application notes and detailed protocols addresses the critical need for highly sensitive analytical methods in clinical and research settings, where the potent synthetic estrogen is often present at picogram-per-milliliter concentrations.
Ethinyl estradiol's low native ionization efficiency in common analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) presents a significant challenge for accurate quantification. Chemical derivatization overcomes this limitation by introducing a chemical moiety that enhances the analyte's response to the detector, thereby lowering the limits of detection (LOD) and quantification (LOQ).
This guide provides a detailed overview of various derivatization strategies, with a focus on the most effective reagents and their application in both LC-MS and GC-MS workflows.
Key Derivatization Strategies for Enhanced Ethinyl Estradiol Analysis
The selection of a derivatization reagent is contingent on the analytical platform and the desired sensitivity. For LC-MS, reagents that introduce a readily ionizable group are preferred, while for GC-MS, reagents that increase volatility and thermal stability are employed.
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dansyl Chloride: This is the most widely used and well-documented derivatization reagent for enhancing the detection of ethinyl estradiol in LC-MS.[1][2][3] Dansyl chloride reacts with the phenolic hydroxyl group of ethinyl estradiol, introducing a tertiary amine group that is readily protonated, leading to a significant increase in signal intensity in positive ion electrospray ionization (ESI).[1][4] This method has been shown to achieve LOQs in the low pg/mL range in complex matrices like human plasma.[1][3][4][5]
-
Pyridine-3-sulfonyl Chloride: An alternative to dansyl chloride, pyridine-3-sulfonyl chloride also reacts with the phenolic hydroxyl group.[1][6][7] A key advantage of this reagent is that its fragmentation in tandem mass spectrometry (MS/MS) can yield more structurally informative product ions specific to the ethinyl estradiol molecule, rather than being dominated by fragments from the derivatization agent itself, which can be an issue with dansyl chloride.[1][6][7]
-
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent offers another effective method for derivatizing estrogens for LC-MS analysis. Derivatization with FMP-TS has been demonstrated to significantly improve the LOD for estrogens, with reported on-column detection limits as low as 0.2 pg.[8]
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
Silylation Reagents (BSTFA, MSTFA): For GC-MS analysis, increasing the volatility and thermal stability of ethinyl estradiol is crucial. Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[2][9][10][11] Careful optimization of the derivatization conditions, including the choice of solvent and catalyst (e.g., TMCS), is necessary to avoid the formation of multiple derivatives and ensure complete reaction.[2][9][10]
Quantitative Data Summary
The following table summarizes the reported limits of quantification (LOQ) for ethinyl estradiol using different derivatization reagents and analytical techniques.
| Derivatization Reagent | Analytical Technique | Matrix | Limit of Quantification (LOQ) |
| Dansyl Chloride | LC-MS/MS | Human Plasma | 1.0 - 5 pg/mL[5][12] |
| Dansyl Chloride | LC-MS/MS | Human Plasma | 2.5 pg/mL[4] |
| Pyridine-3-sulfonyl Chloride | LC-MS/MS | Serum | Not explicitly stated for EE, but demonstrated high sensitivity for estrogens[1][7] |
| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate | Paper-Spray Ionization MS | Cosmetics | 0.02 µg/mL (20 ng/mL)[13] |
| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate | LC-MS/MS | Plasma/Serum | 1 pg/sample (~0.2 pg on-column)[8] |
| BSTFA + TMCS | GC-MS | Water | 2.2 - 11.2 ng/L[10] |
Experimental Protocols
Detailed, step-by-step protocols for the derivatization of ethinyl estradiol using dansyl chloride for LC-MS analysis and silylation for GC-MS analysis are provided below.
Application Note & Protocol: LC-MS/MS Analysis of Ethinyl Estradiol using Dansyl Chloride Derivatization
1. Introduction
This protocol details the procedure for the derivatization of ethinyl estradiol (EE) with dansyl chloride to enhance its sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, particularly in biological matrices such as plasma. The introduction of the dansyl group significantly improves the ionization efficiency of EE in positive ion electrospray ionization.
2. Materials and Reagents
-
Ethinyl Estradiol (EE) standard
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 10.5)
-
Solvents for extraction (e.g., methyl t-butyl ether (MTBE), n-hexane)
-
Reconstitution solvent (e.g., acetonitrile/water mixture)
-
High-purity water
-
LC-MS grade solvents (acetonitrile, methanol, formic acid)
3. Sample Preparation and Extraction
-
To 1 mL of plasma sample, add an internal standard (e.g., deuterated EE).
-
Perform a liquid-liquid extraction by adding 5 mL of MTBE. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
4. Derivatization Procedure
-
Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 10.5).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 10-30 minutes.[5]
-
After incubation, cool the sample to room temperature.
-
Perform a back-extraction by adding 1 mL of n-hexane and 0.5 mL of high-purity water. Vortex and centrifuge.
-
Transfer the hexane (B92381) layer to a new tube and evaporate to dryness.
5. LC-MS/MS Analysis
-
Reconstitute the final dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Isocratic or a shallow gradient depending on the complexity of the sample.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
Application Note & Protocol: GC-MS Analysis of Ethinyl Estradiol using Silylation Derivatization
1. Introduction
This protocol describes the silylation of ethinyl estradiol (EE) for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization with a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine, increases the volatility and thermal stability of EE, enabling its separation and detection by GC-MS.
2. Materials and Reagents
-
Ethinyl Estradiol (EE) standard
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Solvents for extraction (e.g., dichloromethane (B109758), hexane)
-
Anhydrous sodium sulfate
3. Sample Preparation and Extraction
-
Extract EE from the aqueous sample (e.g., 100 mL water sample) by liquid-liquid extraction with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a derivatization vial and evaporate to complete dryness.
4. Derivatization Procedure
-
To the dried residue, add 50 µL of a silylation mixture of BSTFA + 1% TMCS and 50 µL of pyridine.[10]
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
5. GC-MS Analysis
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
-
Characteristic ions for di-TMS-EE: Monitor characteristic ions for the di-trimethylsilyl derivative of ethinyl estradiol.
-
Visualizing the Workflow and Chemical Reactions
To further clarify the processes, the following diagrams illustrate the experimental workflows and the chemical reaction of derivatization.
Caption: LC-MS/MS workflow for ethinyl estradiol analysis.
Caption: Derivatization reaction with dansyl chloride.
References
- 1. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Progestogenic Activity of Norethindrone: Cell Culture Models and Protocols
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norethindrone (B1679910), a synthetic progestin, is a key component in various hormonal contraceptives and hormone replacement therapies.[1][2] Its therapeutic effects are primarily mediated through its interaction with the progesterone (B1679170) receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor.[3][4] Upon binding to norethindrone, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This signaling cascade ultimately leads to the physiological effects associated with progestins.
To evaluate the progestogenic activity of norethindrone and other novel compounds, robust and reliable in vitro cell-based assays are essential. This document provides detailed protocols for assessing the progestogenic activity of norethindrone using two well-established human cancer cell lines: T47D (breast cancer) and Ishikawa (endometrial adenocarcinoma). Both cell lines endogenously express progesterone receptors, making them suitable models for these studies.[6][7] The assays described herein include a progesterone receptor-driven reporter gene assay, an alkaline phosphatase (ALP) activity assay, and the analysis of endogenous progesterone receptor target gene expression.
Recommended Cell Culture Models
T47D Cells: This human breast ductal carcinoma cell line is widely used for studying progesterone receptor signaling.[6] T47D cells express high levels of both progesterone receptor isoforms, PR-A and PR-B, and are highly responsive to progestins.[8]
Ishikawa Cells: Derived from a human endometrial adenocarcinoma, the Ishikawa cell line is a well-characterized model for studying the hormonal regulation of the endometrium.[7][9] These cells express both estrogen and progesterone receptors and are responsive to hormonal treatments.[7]
Data Presentation
The progestogenic activity of norethindrone can be quantified and compared using various in vitro assays. The following tables summarize key quantitative data for norethindrone and other progestins.
Table 1: Relative Binding Affinity and Progestogenic Activity of Norethindrone
| Compound | Relative Binding Affinity for PR (%) (Progesterone = 100%) | Cell Line | Assay | EC50 / IC50 | Reference |
| Norethindrone | 200 | Not Specified | Receptor Binding | Not Applicable | [10] |
| Norethindrone Acetate (B1210297) | Not Specified | T47D | Cell Proliferation Inhibition | Dose-dependent inhibition observed | [3] |
| R5020 (Promegestone) | Not Specified | T47D | Alkaline Phosphatase Induction | Dose-dependent induction observed | [11] |
Table 2: Dose-Dependent Effects of Progestins on T47D Cell Proliferation and Receptor Levels
| Compound | Concentration | Effect on Cell Proliferation | Effect on PR Levels | Reference |
| Norethindrone Acetate | High Pharmacological Concentrations | Dose-dependent inhibition | ~80% decrease at concentrations around Kd | [3] |
| R5020 (Promegestone) | 0.1-0.3 nM | Increased entry into S-phase | Not Specified | [12] |
| R5020 (Promegestone) | ≥10 nM | Inhibition of proliferation | Not Specified | [12] |
| R5020 (Promegestone) | 20 nM | Decrease in PR levels | Half-life reduced to 6 hours | [13] |
Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Reporter Gene Assay
This assay measures the ability of norethindrone to activate the progesterone receptor and induce the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a progesterone response element (PRE).
Materials:
-
T47D or Ishikawa cells
-
Cell culture medium (e.g., RPMI-1640 or DMEM/F-12) with 10% Fetal Bovine Serum (FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS (for steroid-free conditions)
-
PRE-driven luciferase or GFP reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Norethindrone
-
Progesterone (as a positive control)
-
Luciferase assay reagent
-
Luminometer or fluorescence microscope/flow cytometer
Methodology:
-
Cell Seeding: Seed T47D or Ishikawa cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PRE-reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Steroid Starvation: After 24 hours of transfection, replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for another 24 hours to reduce basal PR activity.[1]
-
Compound Treatment: Treat the cells with a serial dilution of norethindrone (e.g., 0.01 nM to 1 µM) and progesterone as a positive control. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 18-24 hours.
-
Measurement:
-
Data Analysis: Normalize the reporter gene activity (firefly luciferase or GFP) to the control (Renilla luciferase or cell number). Plot the normalized data against the log concentration of norethindrone and determine the EC50 value.[5]
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This assay measures the induction of endogenous alkaline phosphatase, a progesterone-responsive gene, in T47D cells.[6][11]
Materials:
-
T47D cells
-
Cell culture medium
-
Norethindrone
-
Progesterone (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Seed T47D cells in a 48-well plate and treat with norethindrone as described in Protocol 1 (steps 1 and 4). A 3-day treatment period is often effective.[14]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with cell lysis buffer.
-
Enzymatic Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 10-30 minutes.[15]
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[15]
-
Data Analysis: Normalize the ALP activity to the total protein concentration in each well. Plot the normalized ALP activity against the log concentration of norethindrone to determine the dose-response relationship.
Protocol 3: Analysis of Endogenous PR Target Gene Expression by qRT-PCR
This protocol quantifies the changes in the mRNA levels of known progesterone receptor target genes in response to norethindrone treatment.
Materials:
-
T47D or Ishikawa cells
-
Cell culture medium
-
Norethindrone
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PR target genes (e.g., SGK1, CCND1 in T47D cells; TGFA in Ishikawa cells) and a housekeeping gene (e.g., ACTB, GAPDH).[12][16]
-
qPCR instrument
Methodology:
-
Cell Treatment: Treat T47D or Ishikawa cells with norethindrone at various concentrations for a specified time (e.g., 6 or 24 hours).[12][16]
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
Caption: Norethindrone-mediated progesterone receptor signaling pathway.
Caption: General experimental workflow for assessing progestogenic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveebooks.com [medcraveebooks.com]
- 3. Inhibition by nomegestrol acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line Ishikawa (CVCL_2529) [cellosaurus.org]
- 7. Chromatin topology defines estradiol-primed progesterone receptor and PAX2 binding in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in the Transcriptome of the Human Endometrial Ishikawa Cancer Cell Line Induced by Estrogen, Progesterone, Tamoxifen, and Mifepristone (RU486) as Detected by RNA-Sequencing | PLOS One [journals.plos.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Reciprocal fine-tuning of progesterone and prolactin-regulated gene expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repositori.upf.edu [repositori.upf.edu]
Application Notes and Protocols for Preclinical Evaluation of Norethindrone and Ethinyl Estradiol Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Norethindrone (B1679910), a synthetic progestin, and ethinyl estradiol (B170435), a synthetic estrogen, are key components in many combined oral contraceptives.[1][2] Their primary mechanism of action involves the suppression of gonadotropins, which in turn inhibits ovulation.[3] Additional contraceptive effects include alterations in the cervical mucus, making it less permeable to sperm, and changes to the endometrium that reduce the likelihood of implantation.[3][4] Preclinical evaluation in relevant animal models is a critical step in the development and safety assessment of new contraceptive formulations containing these hormones. These studies provide essential data on efficacy, dose-response relationships, and potential side effects before human clinical trials.
This document outlines the common animal models, detailed experimental protocols for evaluating contraceptive efficacy, and a summary of expected quantitative outcomes.
2. Common Animal Models for Contraceptive Efficacy Testing
The selection of an appropriate animal model is crucial for the successful preclinical development of novel contraceptives.[5] Rodents and nonhuman primates are the most frequently used models for assessing the efficacy of hormonal contraceptives like norethindrone and ethinyl estradiol.
| Animal Model | Key Advantages | Key Limitations | Primary Efficacy Endpoints |
| Rat | - Well-established model for anti-fertility studies.[6] - Short, regular estrous cycles (4-5 days) allow for efficient screening.[6] - Cost-effective and readily available. | - Differences in reproductive physiology compared to humans. - Polyovulatory nature requires careful interpretation of implantation data.[7] | - Disruption of the estrous cycle. - Inhibition of implantation. - Maintenance of pregnancy in ovariectomized models. |
| Rabbit | - Classic model for ovulation inhibition studies.[6] - As induced ovulators, the timing of ovulation can be precisely controlled.[6] - Reproductive anatomy has some similarities to humans. | - More expensive to house and maintain than rodents. - Requires surgical procedures for ovary examination. | - Inhibition of ovulation (presence/absence of hemorrhagic follicles).[6] - Endometrial development and transformation. |
| Nonhuman Primates (e.g., Macaques) | - High degree of similarity to human reproductive anatomy and physiology.[7] - Menstrual cycle closely resembles that of humans. - Considered the gold standard for late-stage preclinical evaluation.[7] | - Significant ethical considerations. - High cost and specialized housing requirements. - Longer study durations are necessary. | - Inhibition of ovulation (via hormone monitoring). - Alterations in menstrual cycle length and bleeding patterns. - Contraceptive efficacy in mating trials.[7] |
3. Experimental Protocols for Efficacy Evaluation
Detailed methodologies are essential for generating reliable and reproducible preclinical data. The following protocols are foundational for assessing the contraceptive efficacy of this compound combinations.
3.1. Protocol 1: Rat Anti-Implantation Assay
This assay evaluates the ability of the test compound to prevent the implantation of fertilized embryos in the uterine horns.
-
Animal Selection: Sexually mature female rats (e.g., Sprague-Dawley or Wistar) with regular 4-5 day estrous cycles are used. Daily vaginal lavage is performed to monitor the cycle stage.[6]
-
Acclimatization: Animals are housed under controlled conditions (12:12 hour light-dark cycle, constant temperature, and humidity) for at least one week before the study.[6]
-
Dosing:
-
The test article (norethindrone/ethinyl estradiol combination) is prepared in a suitable vehicle (e.g., corn oil, sesame oil with benzyl (B1604629) benzoate).
-
Animals are divided into several dose groups and a vehicle control group.
-
The compound is administered orally via gavage once daily.
-
-
Mating: On the evening of proestrus, each female is housed with a fertile male. The following morning (designated as Day 1 of pregnancy), a vaginal lavage is performed to check for the presence of sperm, which confirms mating.[6]
-
Continued Treatment: Daily administration of the test article or vehicle continues for a specified period (e.g., Days 1-7 of pregnancy).
-
Assessment of Implantation:
-
On Day 9 or 10 of gestation, the animals are euthanized.
-
A laparotomy is performed to expose the uterine horns.
-
The number of implantation sites in each uterine horn is counted. In some protocols, an intravenous injection of a dye solution (e.g., 1% Evans blue) is given before euthanasia to enhance the visualization of implantation sites.[6]
-
-
Efficacy Calculation: The efficacy is determined by comparing the number of implantation sites in the treated groups to the control group. The effective dose (ED50) can be calculated.
3.2. Protocol 2: Rabbit Ovulation Inhibition Assay
This assay directly assesses the primary contraceptive mechanism of inhibiting ovulation.
-
Animal Selection: Sexually mature female New Zealand white rabbits are used.
-
Dosing: Animals are pre-treated with the test article or vehicle control, typically via oral gavage, for a set number of days.
-
Induction of Ovulation: As rabbits are induced ovulators, ovulation is triggered by either:
-
Assessment of Ovulation:
-
Efficacy Calculation: Efficacy is determined by the percentage of animals in each dose group in which ovulation is completely inhibited compared to the control group.
3.3. Protocol 3: Hormonal and Histological Analysis
This protocol can be integrated with the efficacy studies above to provide mechanistic insights.
-
Blood Sampling: Blood samples are collected at specified time points throughout the study to measure serum levels of key reproductive hormones.
-
Hormone Assays: Serum concentrations of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), estradiol, and progesterone (B1679170) are quantified using validated methods like ELISA or radioimmunoassay.
-
Tissue Collection: At the end of the study (necropsy), reproductive tissues (ovaries, uterus, cervix) are collected.
-
Histological Evaluation: Tissues are fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination. This can reveal effects on follicular development in the ovary, endometrial proliferation or transformation in the uterus, and changes in cervical tissue.
4. Quantitative Data Presentation
The results from preclinical studies should be summarized to allow for clear interpretation and comparison.
Table 1: Example Data Summary for Rat Anti-Implantation Assay
| Treatment Group (Dose, mg/kg/day) | N | Mean No. of Implantation Sites (± SEM) | % Inhibition of Implantation |
| Vehicle Control | 10 | 12.5 ± 0.8 | 0% |
| N/EE - Dose 1 | 10 | 8.2 ± 1.1 | 34.4% |
| N/EE - Dose 2 | 10 | 2.1 ± 0.5 | 83.2% |
| N/EE - Dose 3 | 10 | 0.0 ± 0.0 | 100% |
N/EE: Norethindrone/Ethinyl Estradiol Combination
Table 2: Example Data Summary for Rabbit Ovulation Inhibition Assay
| Treatment Group (Dose, mg/kg/day) | N | No. of Animals with Ovulation | % Inhibition of Ovulation |
| Vehicle Control | 8 | 8 | 0% |
| N/EE - Dose 1 | 8 | 5 | 37.5% |
| N/EE - Dose 2 | 8 | 1 | 87.5% |
| N/EE - Dose 3 | 8 | 0 | 100% |
Table 3: Example Data Summary for Hormonal Analysis in Primates
| Treatment Group | Mean Peak LH (mIU/mL ± SEM) | Mean Luteal Progesterone (ng/mL ± SEM) |
| Baseline Cycle | 45.3 ± 5.1 | 8.9 ± 1.2 |
| Treatment Cycle 1 | 8.2 ± 1.5 | 0.4 ± 0.1 |
| Treatment Cycle 3 | 7.9 ± 1.3 | 0.3 ± 0.1 |
*Indicates statistically significant difference from baseline.
5. Signaling Pathways and Experimental Workflows
5.1. Mechanism of Action: Signaling Pathway
The contraceptive effect of the this compound combination is achieved through negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis. Ethinyl estradiol suppresses FSH release, preventing follicular development, while norethindrone inhibits the LH surge, thus preventing ovulation.[3][8]
References
- 1. Articles [globalrx.com]
- 2. Norethindrone, ethinyl estradiol, and ferrous fumarate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. echemi.com [echemi.com]
- 4. Norethindrone/Ethinyl Estradiol contraception (Nortrel, Alyacen, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Animal models of contraception: utility and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Animal models of contraception: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
Application Notes and Protocols for Clinical Trials of New Norethindrone and Ethinyl Estradiol Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and conducting clinical trials for new formulations of combined oral contraceptives (COCs) containing norethindrone (B1679910) (NET) and ethinyl estradiol (B170435) (EE). The development of new formulations, such as those with different dosages, delivery systems, or pharmacokinetic profiles, necessitates a rigorous clinical evaluation to establish bioequivalence, efficacy, safety, and patient tolerability.
The following sections detail the essential components of a clinical development program, from initial pharmacokinetic and pharmacodynamic assessments to pivotal efficacy and safety studies. Detailed protocols for key experimental procedures are provided to ensure data accuracy and consistency.
I. Clinical Trial Design and Strategy
The clinical development plan for a new NET/EE formulation typically involves a phased approach, starting with bioequivalence and pharmacokinetic/pharmacodynamic studies, followed by larger-scale trials to confirm contraceptive efficacy and safety.
Phase 1: Pharmacokinetic and Pharmacodynamic Studies
Objective: To characterize the pharmacokinetic (PK) profile of the new formulation and to assess its pharmacodynamic (PD) effects on ovulation inhibition.
Study Design:
-
Bioequivalence (BE) Studies: A randomized, open-label, single-dose, two-way crossover study is the standard design to compare the new formulation against an approved reference product. Blood samples are collected over a defined period to determine key PK parameters.
-
Pharmacodynamic (PD) Studies: These studies evaluate the primary mechanism of action, which is the suppression of ovulation. This is typically assessed by monitoring follicular development via transvaginal ultrasound and measuring serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and progesterone (B1679170).
Key Endpoints:
-
PK: Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and Tmax (time to reach Cmax).
-
PD: Inhibition of follicular development and absence of a luteal phase progesterone surge.
Phase 3: Contraceptive Efficacy and Safety Studies
Objective: To establish the contraceptive efficacy and safety of the new formulation in a large, representative population over an extended period.
Study Design: A multicenter, open-label, single-arm study is typically conducted for at least six to thirteen 28-day cycles.
Key Endpoints:
-
Efficacy: The primary efficacy endpoint is the Pearl Index, which is the number of on-treatment pregnancies per 100 woman-years of use.
-
Safety and Tolerability: Assessment of adverse events, with a particular focus on bleeding patterns (scheduled and unscheduled), lipid profiles, and coagulation parameters.
II. Experimental Protocols
Protocol 1: Quantification of Norethindrone and Ethinyl Estradiol in Human Plasma by LC-MS/MS
Objective: To accurately and precisely quantify the concentrations of NET and EE in human plasma samples collected during pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 0.5 mL of plasma, add internal standards (e.g., norethindrone-¹³C₂, ethinyl estradiol-d₄).
-
Perform liquid-liquid extraction with n-butyl chloride.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the dried extract with dansyl chloride to enhance the sensitivity for EE.[1]
-
-
Chromatographic Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Genesis RP-18, 50 mm x 4.6 mm, 3 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
-
Mass Spectrometric Detection:
-
MS System: A tandem mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for NET, EE, and their internal standards.
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratios of the analytes to their internal standards against the nominal concentrations.
-
Determine the concentrations of NET and EE in the study samples by interpolation from the respective calibration curves.
Protocol 2: Assessment of Ovulation Inhibition
Objective: To determine the effectiveness of the new NET/EE formulation in suppressing ovulation.
Methodology:
-
Subject Monitoring:
-
Conduct transvaginal ultrasound (TVUS) scans to monitor follicular development. Scans are typically performed at baseline and then every 2-3 days from cycle day 10 until ovulation is confirmed or the end of the cycle.
-
Collect blood samples at the same frequency as the TVUS scans to measure serum concentrations of LH, FSH, and progesterone.
-
-
Definition of Ovulation:
-
Ovulation is typically defined by a combination of ultrasound findings (e.g., follicular rupture) and hormonal changes (e.g., a progesterone level > 5 nmol/L).[2]
-
-
Hoogland Score: The Hoogland score, which combines follicular diameter and progesterone levels, can be used to quantify the degree of ovarian suppression.[2]
Data Analysis:
-
Calculate the proportion of subjects in whom ovulation is inhibited during treatment with the new formulation.
-
Compare the hormonal profiles and follicular development patterns between treatment and baseline cycles.
Protocol 3: Endometrial Biopsy and Histological Assessment
Objective: To evaluate the effect of the new NET/EE formulation on the endometrium.
Methodology:
-
Biopsy Procedure:
-
Tissue Processing:
-
Fix the obtained endometrial tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section it for histological staining (e.g., Hematoxylin and Eosin - H&E).
-
-
Histological Evaluation:
-
A pathologist, blinded to the treatment, should evaluate the endometrial tissue for features such as glandular development, stromal changes (e.g., predecidualization), and the presence of mitotic figures.[5]
-
Data Analysis:
-
Describe the histological findings for each biopsy.
-
Assess the proportion of biopsies showing a progestational effect on the endometrium, consistent with the expected mechanism of action.
III. Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Norethindrone | Ethinyl Estradiol |
| Cmax (pg/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] |
| AUC₀₋t (pg·h/mL) | [Insert Data] | [Insert Data] |
| AUC₀₋inf (pg·h/mL) | [Insert Data] | [Insert Data] |
| t₁/₂ (h) | [Insert Data] | [Insert Data] |
| Absolute Bioavailability | ~64%[6] | ~43-55%[6][7] |
Data to be populated from specific clinical trial results.
Table 2: Bioanalytical Method Validation Summary for this compound in Human Plasma
| Parameter | Norethindrone | Ethinyl Estradiol |
| Assay Method | LC-MS/MS | LC-MS/MS |
| Linearity Range (pg/mL) | 50 - 10,000[1] | 2.5 - 500[1] |
| Lower Limit of Quantitation (LLOQ) (pg/mL) | 50[8] | 2.5[8] |
| Inter-day Precision (%RSD) | < 6.8%[1] | < 4.2%[1] |
| Inter-day Accuracy (%RE) | 4.4%[1] | 5.9%[1] |
Table 3: Contraceptive Efficacy and Cycle Control
| Parameter | Value |
| Pearl Index | [Insert Data] |
| Mean Number of Unscheduled Bleeding/Spotting Days per Cycle | [Insert Data] |
| Incidence of Amenorrhea (%) | [Insert Data] |
Data to be populated from Phase 3 clinical trial results. For comparison, an ultra low-dose OCP (1.0 mg NET acetate (B1210297)/10 µg EE) had a Pearl Index of 2.2.[9]
IV. Visualizations
Caption: Clinical trial workflow for a new NET/EE formulation.
Caption: Hormonal feedback loop and contraceptive action.
Caption: Bioanalytical workflow for NET and EE quantification.
References
- 1. Simultaneous determination of this compound in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Endometrial biopsy during hormone replacement cycle in donor oocyte recipients before in vitro fertilization-embryo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current role of Pipelle endometrial sampling in early diagnosis of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Norethindrone acetate 1.0 milligram and ethinyl estradiol 10 micrograms as an ultra low-dose oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Quantification of Norethindrone in Dissolution Media
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of norethindrone (B1679910) in dissolution media using spectrophotometric methods. These methods are essential for in vitro dissolution studies, which are critical for formulation development and quality control of solid oral dosage forms. The protocols described herein are based on established and validated analytical procedures.
Introduction
Norethindrone, a synthetic progestogen, is widely used in oral contraceptives and for various gynecological conditions. Dissolution testing is a key quality control parameter that measures the rate and extent of drug release from a solid dosage form. Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simple, rapid, and cost-effective alternative to chromatographic methods for quantifying norethindrone in dissolution samples.[1][2] This document outlines protocols for direct UV spectrophotometry and a colorimetric method.
Method 1: Direct UV Spectrophotometry
This method relies on the intrinsic chromophoric properties of the norethindrone molecule, which exhibits significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.
Principle
Norethindrone absorbs UV radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of dissolution samples at the wavelength of maximum absorbance (λmax), the concentration of dissolved norethindrone can be determined.
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Reagents and Materials:
-
Norethindrone Reference Standard (RS)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Lauryl Sulfate (SLS)
-
Methanol (B129727) (HPLC grade)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Experimental Protocol
1. Preparation of Dissolution Medium:
-
Option A (Acidic Medium): Prepare 0.1 N HCl by diluting concentrated HCl in distilled water. To this, add SLS to a final concentration of 0.09% to 1.0% w/v to enhance the solubility of norethindrone.[1][2][3] The use of 1.0% SLS has been shown to significantly increase the rate and extent of dissolution.[1][2]
-
Option B (Methanol-Water Mixture): A 50:50 ratio of methanol and water can also be used as a solvent system.[4][5]
2. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a standard solution of Norethindrone RS in the chosen dissolution medium (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm using the dissolution medium as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For norethindrone, the λmax is typically observed around 248 nm in 0.1 N HCl and 256 nm in a methanol:water (50:50) mixture.[1][4][5]
3. Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of Norethindrone RS (e.g., 100 µg/mL) in the chosen dissolution medium.
-
From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.999.
4. Dissolution Test Procedure:
-
Perform the dissolution test on norethindrone tablets using a USP-compliant dissolution apparatus (e.g., Apparatus II, paddle, at 75 rpm) with the selected dissolution medium maintained at 37 ± 0.5 °C.[1][2]
-
At specified time intervals, withdraw aliquots of the dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with the dissolution medium if necessary to bring the concentration within the linear range of the calibration curve.
5. Quantification of Norethindrone:
-
Measure the absorbance of the diluted dissolution samples at the λmax.
-
Calculate the concentration of norethindrone in the samples using the equation of the line from the calibration curve.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Method Validation Summary
The following tables summarize the validation parameters for the direct UV spectrophotometric method as reported in the literature.
Table 1: Validation Parameters for Direct UV Spectrophotometry in Methanol:Water (50:50) [4][5]
| Parameter | Result |
| λmax | 256 nm |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (R²) | 0.9979 |
| Accuracy (% Recovery) | 100.2% |
| Precision (%RSD) - Repeatability | 0.22% |
| Precision (%RSD) - Intermediate | 0.88% |
| Limit of Detection (LOD) | 0.9 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
Table 2: Validation Parameters for Direct UV Spectrophotometry in 0.1 N HCl with 1.0% SLS [1][2]
| Parameter | Result |
| λmax | ~248 nm |
| Assay of Tablet | 99.95% |
Method 2: Colorimetric Method using 2,4-Dinitrophenylhydrazine (B122626) (DNPH)
This method involves a chemical reaction that produces a colored product, which can be quantified using a spectrophotometer in the visible range.
Principle
The keto group of norethindrone undergoes a condensation reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) in an acidic medium to form a colored hydrazone derivative. The intensity of the color produced is proportional to the concentration of norethindrone.[6]
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm glass or quartz cuvette.
-
Reagents and Materials:
-
Norethindrone Reference Standard (RS)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Experimental Protocol
1. Preparation of Reagents:
-
DNPH Reagent: Prepare a saturated solution of 2,4-DNPH in a suitable acidic solvent as per the validated method.
2. Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of Norethindrone RS in methanol.
-
Prepare a series of standard solutions in the desired concentration range (e.g., 2-12 µg/mL).[6]
-
To a specific volume of each standard solution, add the DNPH reagent and allow the reaction to proceed for a specified time.
-
Dilute the resulting colored solution to a fixed volume with a suitable diluent.
-
Measure the absorbance of each solution at the λmax of the colored product, which is approximately 475 nm .[6]
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Preparation and Analysis:
-
Withdraw aliquots from the dissolution medium at specified time intervals.
-
Filter the samples.
-
Dilute the samples appropriately with methanol.
-
Treat the diluted samples with the DNPH reagent in the same manner as the standard solutions.
-
Measure the absorbance of the resulting colored solutions at 475 nm.
-
Calculate the concentration of norethindrone using the calibration curve.
Method Validation Summary
Table 3: Validation Parameters for Colorimetric Method with 2,4-DNPH [6]
| Parameter | Result |
| λmax | 475 nm |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (R²) | 0.998 |
| Limit of Detection (LOD) | 0.290 µg/mL |
| Limit of Quantification (LOQ) | 0.890 µg/mL |
Diagrams
Caption: Workflow for Spectrophotometric Quantification of Norethindrone.
Considerations and Troubleshooting
-
Excipient Interference: Ensure that the excipients in the tablet formulation do not absorb at the analytical wavelength. If they do, a correction method or a different analytical technique (e.g., derivative spectrophotometry or HPLC) may be necessary.
-
Solubility: Norethindrone has low aqueous solubility. The use of surfactants like SLS in the dissolution medium is often required to achieve sink conditions.[1][2]
-
pH Stability: Be aware of the potential for hydrolysis of norethindrone acetate (B1210297) to norethindrone in certain dissolution media, especially at acidic pH.[7] If analyzing norethindrone acetate, it may be necessary to account for any degradation.
-
Linearity: Always ensure that the absorbance values of the samples fall within the linear range of the calibration curve. Dilute samples as needed.
-
Method Validation: All analytical methods must be properly validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. oaji.net [oaji.net]
- 3. uspnf.com [uspnf.com]
- 4. UV spectrophotometric method for norethindrone: development and validation. [wisdomlib.org]
- 5. wjpr.net [wjpr.net]
- 6. ijirset.com [ijirset.com]
- 7. Dissolution testing of norethindrone:ethinyl estradiol, norethindrone:mestranol, and norethindrone acetate:ethinyl estradiol combination tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Identifying Drug Interactions with Norethindrone and Ethinyl Estradiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone (B1679910), a synthetic progestin, and ethinyl estradiol (B170435), a synthetic estrogen, are the active components in many combined oral contraceptives. The efficacy and safety of these hormonal contraceptives can be significantly altered by concomitant medications. Drugs that interact with the metabolic pathways or the target receptors of norethindrone and ethinyl estradiol can lead to contraceptive failure or an increased risk of adverse effects. Therefore, it is crucial to identify potential drug-drug interactions early in the drug development process. High-throughput screening (HTS) assays provide a rapid and efficient means to screen large compound libraries for such interactions.
These application notes provide an overview of key HTS assays for identifying and characterizing drug interactions with this compound. Detailed protocols for these assays are provided to enable their implementation in a research or drug development setting.
Signaling Pathways of Ethinyl Estradiol and Norethindrone
Ethinyl estradiol exerts its effects primarily through the estrogen receptor (ER), while norethindrone acts on the progesterone (B1679170) receptor (PR). Both are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding to their respective ligands, the receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences—estrogen response elements (EREs) or progesterone response elements (PREs)—in the promoter regions of target genes, thereby modulating gene transcription.
High-Throughput Screening Assays
A variety of HTS assays can be employed to identify drug interactions with this compound. These assays can be broadly categorized into receptor binding assays, reporter gene assays, and metabolic enzyme assays.
Fluorescence Polarization (FP) Binding Assays
Application: To identify compounds that directly compete with norethindrone or ethinyl estradiol for binding to the progesterone and estrogen receptors, respectively.
Principle: This assay measures the change in the polarization of fluorescently labeled norethindrone or ethinyl estradiol (tracer) upon binding to its receptor. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger molecule like a receptor, its rotation slows, and the polarization of the emitted light increases. A test compound that competes with the tracer for receptor binding will displace the tracer, leading to a decrease in fluorescence polarization.
Experimental Protocol: Progesterone Receptor Competitive Binding Assay
Materials:
-
Purified, recombinant human progesterone receptor (PR) ligand-binding domain (LBD).
-
Fluorescently labeled progesterone or norethindrone tracer.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin).
-
Test compounds dissolved in DMSO.
-
Progesterone or norethindrone as a positive control.
-
384-well, low-volume, black microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Dilute the PR-LBD and fluorescent tracer to their optimal working concentrations in assay buffer. The optimal concentrations should be determined empirically through titration experiments.
-
Prepare serial dilutions of test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Add 10 µL of the PR-LBD solution to each well of the microplate.
-
Add 5 µL of the test compound or control solution to the appropriate wells.
-
Add 5 µL of the fluorescent tracer to all wells.
-
Include control wells with:
-
Tracer only (for minimum polarization).
-
Tracer and PR-LBD (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| Norethindrone | Competitive Binding Assay | Progesterone Receptor | 0.9 nM (Ki) | N/A |
| Progesterone | Competitive Binding Assay | Progesterone Receptor | 1.0 nM (Ki) | N/A |
| Mifepristone (RU-486) | Competitive Binding Assay | Progesterone Receptor | 0.3 nM (Ki) | N/A |
Reporter Gene Assays
Application: To identify compounds that act as agonists or antagonists of the estrogen and progesterone receptors by measuring the transcriptional activity of these receptors.
Principle: These cell-based assays utilize a host cell line that has been engineered to express the target receptor (ER or PR) and a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter containing multiple copies of the corresponding hormone response element (ERE or PRE). When an agonist binds to the receptor, it activates the transcription of the reporter gene, leading to a measurable signal. Antagonists will inhibit this agonist-induced signal.
Experimental Protocol: Estrogen Receptor Luciferase Reporter Gene Assay
Materials:
-
A human cell line stably expressing the human estrogen receptor alpha (ERα) and an ERE-driven luciferase reporter gene (e.g., T47D-KBluc cells).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS to remove endogenous steroids.
-
Test compounds dissolved in DMSO.
-
Ethinyl estradiol or 17β-estradiol as a positive control agonist.
-
A known ER antagonist (e.g., tamoxifen (B1202) or fulvestrant) as a positive control for antagonism.
-
384-well, white, clear-bottom microplates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the ERα reporter cell line in medium containing charcoal-stripped FBS for at least 48 hours prior to the assay to deplete endogenous hormones.
-
Trypsinize and resuspend the cells in the same medium and adjust the cell density.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Agonist Mode: Add 10 µL of serial dilutions of the test compounds or positive control agonist to the wells.
-
Antagonist Mode: Add 5 µL of a fixed concentration of ethinyl estradiol (typically the EC80 concentration) to each well, followed by 5 µL of serial dilutions of the test compounds or positive control antagonist.
-
Include vehicle control wells (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Agonist Mode: Normalize the data to the vehicle control and plot the fold induction against the logarithm of the test compound concentration. Determine the EC50 value from the dose-response curve.
-
Antagonist Mode: Normalize the data to the ethinyl estradiol control and plot the percent inhibition against the logarithm of the test compound concentration. Determine the IC50 value from the dose-response curve.
-
| Compound | Assay Type | Target | EC50 / IC50 | Reference |
| 17β-Estradiol | ERα Luciferase Reporter Assay | Estrogen Receptor α | ~6 pM (EC50) | [1] |
| Ethinyl Estradiol | ERα Luciferase Reporter Assay | Estrogen Receptor α | ~8.5 pM (EC50) | [2] |
| Diethylstilbestrol (DES) | ERα Luciferase Reporter Assay | Estrogen Receptor α | ~14 pM (EC50) | [2] |
| Tamoxifen | ERα Luciferase Reporter Assay (Antagonist Mode) | Estrogen Receptor α | ~500 nM (IC50) | [2] |
| ICI 182,780 (Fulvestrant) | ERα Luciferase Reporter Assay (Antagonist Mode) | Estrogen Receptor α | ~1 nM (IC50) | [2] |
Cytochrome P450 (CYP) Induction Assays
Application: To identify compounds that induce the expression of CYP enzymes, particularly CYP3A4, which is a major enzyme involved in the metabolism of both this compound. Induction of CYP3A4 can lead to increased clearance of these hormones and potential contraceptive failure.
Principle: This assay uses primary human hepatocytes, which are considered the gold standard for in vitro drug metabolism studies. The hepatocytes are treated with test compounds for a period of time, and the induction of CYP3A4 is assessed by measuring the increase in CYP3A4 mRNA levels (using qRT-PCR) or enzyme activity (using a specific CYP3A4 substrate).
Experimental Protocol: CYP3A4 Induction Assay in Human Hepatocytes
Materials:
-
Cryopreserved or fresh primary human hepatocytes.
-
Hepatocyte culture medium.
-
Collagen-coated 96-well plates.
-
Test compounds dissolved in DMSO.
-
Rifampicin as a positive control for CYP3A4 induction.
-
A CYP3A4 substrate (e.g., midazolam or testosterone).
-
LC-MS/MS system for metabolite quantification.
-
Reagents for RNA extraction and qRT-PCR.
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate the hepatocytes on collagen-coated 96-well plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or rifampicin.
-
Include a vehicle control (DMSO).
-
Treat the cells for 48-72 hours, with daily media changes containing the test compounds.
-
-
Assessment of CYP3A4 Induction:
-
Enzyme Activity:
-
After the treatment period, wash the cells and incubate them with a medium containing a specific CYP3A4 substrate (e.g., midazolam).
-
After a defined incubation time, collect the supernatant and quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
-
mRNA Expression:
-
After the treatment period, lyse the cells and extract the total RNA.
-
Perform qRT-PCR to quantify the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.
-
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 activity or mRNA expression relative to the vehicle control for each test compound concentration.
-
Plot the fold induction against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
| Interacting Drug | Effect on | Mechanism | Magnitude of Interaction (AUC Change) | Reference |
| CYP3A4 Inducers | ||||
| Rifampin | Ethinyl Estradiol & Norethindrone | CYP3A4 Induction | ↓ 83% (EE), ↓ 59% (NET) | [3] |
| Carbamazepine | Ethinyl Estradiol & Norethindrone | CYP3A4 Induction | ↓ 40-50% (EE & NET) | [4] |
| Phenytoin | Ethinyl Estradiol & Norethindrone | CYP3A4 Induction | ↓ ~50% (EE & NET) | [4] |
| CYP3A4 Inhibitors | ||||
| Ketoconazole | Ethinyl Estradiol & Drospirenone | CYP3A4 Inhibition | ↑ 40% (EE), ↑ 168% (DRSP) | [5] |
| Boceprevir | Ethinyl Estradiol & Drospirenone | CYP3A4 Inhibition | ↓ 24% (EE), ↑ 99% (DRSP) | [5] |
| Atazanavir/Ritonavir | Norgestimate | CYP3A4 Inhibition | ↑ 85% (NGMN) | [6] |
HTS Workflow and Data Interpretation
A typical HTS workflow for identifying drug interactions with this compound involves primary screening of a large compound library using a cost-effective and high-throughput assay, followed by secondary and tertiary assays to confirm hits and further characterize their mechanism of action.
Data Interpretation:
-
Receptor Binding Assays: A low IC50 value indicates a high affinity of the test compound for the receptor, suggesting it may compete with the natural ligand.
-
Reporter Gene Assays:
-
Agonist mode: A low EC50 value indicates a potent agonist. The Emax value indicates the maximal response relative to the positive control.
-
Antagonist mode: A low IC50 value indicates a potent antagonist.
-
-
CYP Induction Assays: A significant fold induction in CYP3A4 activity or mRNA expression at clinically relevant concentrations of the test compound suggests a potential for a drug-drug interaction in vivo.
Conclusion
The high-throughput screening assays described in these application notes provide robust and reliable methods for the early identification of potential drug interactions with this compound. By implementing a strategic screening cascade that includes receptor binding, functional reporter gene, and metabolic enzyme assays, researchers can efficiently characterize the interaction potential of new chemical entities, thereby contributing to the development of safer and more effective medicines.
References
- 1. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of CYP3A in Oral Contraceptives Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. FDA Public Meeting Report on “Drug Interactions With Hormonal Contraceptives: Public Health and Drug Development Implications” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Oral Contraceptives As Victims of Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Norethindrone and Ethinyl Estradiol by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of norethindrone (B1679910) and ethinyl estradiol (B170435).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of norethindrone and ethinyl estradiol?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analytes of interest, which can include proteins, lipids, salts, and phospholipids (B1166683) in biological fluids like plasma or serum.[1][2] Matrix effects occur when these co-eluting components alter the ionization efficiency of this compound in the mass spectrometer's ion source.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analysis.[1][2] For low-concentration analytes like ethinyl estradiol, these effects can obscure the true concentration, leading to inaccurate results.[1]
Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of these steroid hormones?
A2: The most common cause is the competition for ionization between the analytes and co-eluting matrix components in the MS source.[1] In electrospray ionization (ESI), which is commonly used for steroid analysis, matrix components can change the physical properties of the droplets, such as viscosity and surface tension, which hinders the transition of the analyte into the gas phase.[1] Endogenous phospholipids from plasma or serum are a well-known source of significant ion suppression in bioanalysis.
Q3: How can I determine if my assay is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank, extracted matrix sample is then injected.[1] Any dips or peaks in the stable baseline signal indicate regions of ion suppression or enhancement that correspond to the retention times of the matrix components.[1]
-
Post-Extraction Spike: This is a quantitative and more common approach.[1] It involves comparing the peak area of the analytes spiked into a blank matrix extract to the peak area of the analytes in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[3]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For ethinyl estradiol, derivatization with a reagent like dansyl chloride is often employed to enhance its ionization efficiency and, consequently, the sensitivity of the assay.[4][5][6] Ethinyl estradiol has limited ionization in the ESI source on its own.[1] Derivatization adds a chemical group that is more readily ionized, allowing for lower detection limits.[7] Norethindrone can often be analyzed without derivatization, but its sensitivity can also be improved with this technique.[4][6]
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: I am observing tailing peaks for both this compound. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors:
-
Secondary Interactions: Active sites on the column packing can interact with the analytes, causing tailing. Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic state. For these steroid hormones, a slightly acidic mobile phase with formic acid is common.[4][8]
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Use a guard column and/or implement a more rigorous sample clean-up procedure. Flushing the column with a strong solvent may also help.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[5]
Issue: Inconsistent or Low Signal Intensity
Q: My signal intensity for ethinyl estradiol is low and varies significantly between samples. What should I investigate?
A: Low and inconsistent signal intensity is a classic symptom of variable matrix effects.[1]
-
Confirm System Suitability: First, inject a pure standard solution to ensure the LC-MS/MS system is performing optimally. If the signal is stable, the problem is likely related to the samples.[1]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10] Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[10][11] Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[10] For this compound, norethindrone-¹³C₂ and ethinyl estradiol-d₄ are commonly used.[4][6]
Issue: High Background Noise
Q: I am seeing a high background signal in my chromatograms, which is affecting my ability to detect low levels of the analytes. What can I do?
A: High background noise can originate from several sources:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases.[12]
-
Matrix Interferences: Complex sample matrices can contribute to a high background. A more effective sample preparation method, such as SPE, can help reduce these interferences.[3]
-
Carryover: Residual analyte from a previous, high-concentration sample can appear as a peak in subsequent injections. Implement a robust needle wash protocol and inject blank samples to check for carryover.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for the Analysis of this compound
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%)* | Reference |
| Liquid-Liquid Extraction (LLE) | Norethindrone | >90% | -15% to -25% | [6] |
| Ethinyl Estradiol | >85% | -20% to -30% | [2] | |
| Solid-Phase Extraction (SPE) | Norethindrone | 95.7–104.6% | Not specified | [10] |
| Ethinyl Estradiol | 91.9–97.7% | Not specified | [10] | |
| Protein Precipitation | Ethinyl Estradiol | Not specified | Significant ion suppression | [10] |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of ethinyl estradiol in human plasma.[4]
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution (ethinyl estradiol-d₄).
-
SPE Cartridge Conditioning: Condition a SOLA SCX SPE cartridge (10 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge twice with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.[5]
-
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Dry the eluate under a stream of nitrogen at 50 °C.
-
Derivatization (if required): Proceed to the derivatization protocol.
2. Derivatization with Dansyl Chloride
This protocol is for the derivatization of ethinyl estradiol to enhance sensitivity.[4][5]
-
Reconstitution: Reconstitute the dried extract from the SPE protocol in 200 µL of 100 mM sodium bicarbonate buffer (pH 10.5).
-
Addition of Derivatizing Agent: Add 200 µL of dansyl chloride in acetone (B3395972) (1 mg/mL).
-
Incubation: Vortex the sample and incubate at 60 °C for 30 minutes.[5]
-
Quenching: Cool the sample and add 200 µL of water.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Parameters
The following are typical starting parameters for the analysis of derivatized ethinyl estradiol and norethindrone.[4][6]
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., Genesis RP-18, 50 mm x 4.6 mm, 3 µm)[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically used to separate the analytes from matrix components.
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10-20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Norethindrone: m/z 299.2 → 109.1
-
Dansyl-Ethinyl Estradiol: m/z 530.2 → 171.1
-
Norethindrone-¹³C₂ (IS): m/z 301.2 → 110.1
-
Dansyl-Ethinyl Estradiol-d₄ (IS): m/z 534.2 → 171.1
-
Visual Guides
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of this compound in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. halocolumns.com [halocolumns.com]
Troubleshooting poor peak shape in HPLC analysis of ethinyl estradiol
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of ethinyl estradiol (B170435). The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help identify and resolve poor peak shape and other chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal HPLC peak should be symmetrical and have a Gaussian shape. The symmetry of a peak is often measured by the tailing factor or asymmetry factor. A value of 1 indicates perfect symmetry. Deviations from this ideal shape can compromise the accuracy and precision of quantification.[1]
Q2: Why is a good peak shape important for ethinyl estradiol analysis?
A good peak shape is crucial for accurate quantification of ethinyl estradiol. Poor peak shape, such as tailing or fronting, can lead to incorrect peak integration, which in turn affects the calculated concentration of the analyte. It can also obscure the presence of impurities or closely eluting compounds.[1][2]
Q3: What are the most common peak shape problems encountered in HPLC?
The most common peak shape problems are:
-
Peak Tailing: The peak has an asymmetrical tail extending to the right.[2][3]
-
Peak Fronting: The peak has an asymmetrical front, appearing as a leading edge.[3]
-
Peak Splitting or Shoulders: A single peak appears as two or more merged peaks.[2][3]
-
Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity.[2][4]
Troubleshooting Guides for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is a common issue in the analysis of compounds like ethinyl estradiol, which has phenolic hydroxyl groups that can interact with the stationary phase.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Ethinyl estradiol's polar functional groups can interact with residual silanol groups on the silica-based column packing.[2][5] To minimize this, use a highly deactivated, end-capped column, or operate the mobile phase at a lower pH (e.g., pH 3-4) to suppress the ionization of silanol groups.[2][5] |
| Column Overload | Injecting too much sample can lead to peak tailing.[2][6] Reduce the injection volume or dilute the sample. |
| Mobile Phase pH | An inappropriate mobile phase pH can cause tailing.[3] For ethinyl estradiol, which is a weakly acidic compound, adjusting the pH of the mobile phase can significantly improve peak shape. |
| Contamination | A contaminated guard or analytical column can cause peak tailing.[6] Flush the column with a strong solvent or replace the guard column. |
| Dead Volume | Excessive dead volume in the HPLC system can contribute to peak tailing.[6] Check and minimize the length and diameter of all tubing. |
Troubleshooting Workflow for Peak Tailing
A step-by-step workflow for troubleshooting peak tailing.
Issue 2: Peak Fronting
Peak fronting is less common than tailing but can also affect the accuracy of your analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[6] Dissolve the ethinyl estradiol standard and sample in the mobile phase. |
| Column Overload | Similar to tailing, injecting too much sample can also lead to fronting.[6] Try reducing the injection volume. |
| Poorly Packed Column | A void or channel in the column packing can lead to peak fronting.[6] If the issue persists with all peaks, the column may need to be replaced. |
| Low Temperature | In some cases, low column temperature can contribute to peak fronting. Ensure the column is properly thermostatted. |
Decision Tree for Peak Fronting
A decision tree to diagnose and resolve peak fronting issues.
Issue 3: Split Peaks
Split peaks can be a sign of a problem with the column or the injection process.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Blocked Frit or Column Inlet | Contamination can block the inlet frit of the column, causing the sample to be distributed unevenly.[6] Back-flushing the column may resolve the issue. If not, the frit or the column may need to be replaced. |
| Injection Issues | An issue with the autosampler, such as a partially clogged needle or incorrect injection depth, can cause split peaks.[2] Inspect and clean the injector components. |
| Sample Dissolution | If the ethinyl estradiol sample is not fully dissolved, it can lead to split peaks.[2] Ensure complete dissolution of the sample in the injection solvent. |
| Column Void | A void at the head of the column can cause the sample band to split.[2] This usually requires column replacement. |
Troubleshooting Flow for Split Peaks
A workflow to identify the cause of and fix split peaks.
Issue 4: Broad Peaks
Broad peaks can significantly reduce the resolution and sensitivity of your analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Column Deterioration | Over time, HPLC columns can degrade, leading to broader peaks.[2] If the column has been in use for a long time or with harsh mobile phases, it may need to be replaced. |
| Mobile Phase Issues | An incorrect mobile phase composition or a flow rate that is too high can cause peak broadening.[7] Re-prepare the mobile phase and optimize the flow rate. |
| Extra-Column Volume | Large volumes in tubing and fittings outside of the column can contribute to peak broadening.[6] Use tubing with a small internal diameter and keep lengths to a minimum. |
| Sample Diffusion | Excessive diffusion of the sample band within the column can lead to broad peaks.[2] This can be caused by a low flow rate or a column with poor efficiency. |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of ethinyl estradiol. These can serve as a starting point for method development and troubleshooting.
Method 1: RP-HPLC for Ethinyl Estradiol and Etonogestrel [8]
-
Column: BDS C18 (150 x 4.6mm, 5µm)
-
Mobile Phase: 0.01N Na2HPO4 Buffer: Acetonitrile (70:30)
-
Flow Rate: 1 ml/min
-
Temperature: 30°C
-
Detection Wavelength: 230nm
-
Retention Time for Ethinyl Estradiol: 2.163 min
Method 2: RP-HPLC for Ethinyl Estradiol and Gestodene [9]
-
Column: Phenomenex Gemini C18 (250 mm × 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Phosphate buffer: Acetonitrile (75:25 v/v), pH adjusted to 3.6
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 237 nm
-
Retention Time for Ethinyl Estradiol: 1.788 min
Method 3: RP-HPLC for Ethinyl Estradiol and Drospirenone (B1670955) [10]
-
Detection: Fluorescence at λ= 200-310 nm
-
Retention Time for Ethinyl Estradiol: 4.19 minutes
Quantitative Data Summary
The following table summarizes key performance parameters from various validated HPLC methods for ethinyl estradiol.
| Parameter | Method 1 (with Etonogestrel)[8] | Method 2 (with Gestodene)[9] | Method 3 (with Drospirenone)[10] |
| Linearity Range | Not Specified | 10-50 µg/ml | Not Specified |
| LOD | 0.03 µg/ml | 1.399 µg/ml | 0.121 µg/mL |
| LOQ | 0.10 µg/ml | 3.909 µg/ml | 0.282 µg/mL |
| % Recovery | 100.20% | Not Specified | ~95% |
| % RSD | 0.8 | Not Specified | < 5% |
References
- 1. waters.com [waters.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. silicycle.com [silicycle.com]
- 7. youtube.com [youtube.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating Assays for Norethindrone and Ethinyl Estradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of stability-indicating assay methods for norethindrone (B1679910) and ethinyl estradiol (B170435).
Troubleshooting Guide
This guide addresses common issues encountered during method development and validation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For norethindrone and ethinyl estradiol, a slightly acidic pH is often used. |
| Column degradation or contamination. | Use a guard column. Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Overloading of the column. | Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution Between Analytes or from Degradation Products | Mobile phase composition is not optimal. | Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to separate all degradation products.[1] |
| Incorrect column selection. | A C18 column is commonly used for the separation of this compound.[2] Consider a column with a different packing material or particle size if resolution is still an issue. | |
| Flow rate is too high or too low. | Optimize the flow rate. A common flow rate is 1.0 mL/min.[2] | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inadequate system equilibration. | Ensure the HPLC system is equilibrated with the mobile phase for a sufficient amount of time before injecting samples. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Low Analyte Response (Low Sensitivity) | Incorrect detection wavelength. | The optimal UV detection wavelength for both this compound is around 200-220 nm.[2][3] |
| Low concentration of the analyte. | Concentrate the sample if possible. Ethinyl estradiol is often present in much lower concentrations than norethindrone, which can be a challenge.[4] | |
| Sample degradation. | Ensure proper storage of samples and standards. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector. | Filter the mobile phase and flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. | |
| Failed System Suitability (e.g., Tailing Factor > 2, Plate Count < 2000) | Column performance has deteriorated. | Replace the column. |
| System is not properly equilibrated. | Allow for longer equilibration times. | |
| Issues with the standard solution. | Prepare a fresh standard solution. |
Frequently Asked Questions (FAQs)
1. What are the typical chromatographic conditions for a stability-indicating HPLC method for this compound?
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed. A common starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer). The detection wavelength is typically set in the low UV region.
2. How do I perform forced degradation studies for this compound?
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] Typical stress conditions include:
-
Acid Hydrolysis: 1N HCl at elevated temperature (e.g., 105°C) for a specified time (e.g., 6 hours).[5]
-
Base Hydrolysis: 1N NaOH at elevated temperature (e.g., 105°C) for a specified time (e.g., 15 minutes).[5]
-
Oxidative Degradation: 3-10% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperature for a specified time (e.g., 15 minutes).[5]
-
Thermal Degradation: Exposure to dry heat (e.g., 105°C) for a specified time (e.g., 6 hours).[5]
-
Photolytic Degradation: Exposure to UV light or sunlight for a specified duration (e.g., 6 hours).[5]
3. What are the key validation parameters for a stability-indicating assay method according to ICH guidelines?
The method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols
Representative HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[2] | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 10 mM Phosphate Buffer (pH 2.0 with 0.1% o-phosphoric acid) (84:16 v/v)[2] | Acetonitrile: Deionized Water (60:40 v/v) | Acetonitrile: Amine Buffer (pH 2.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min[2] | Not Specified | Not Specified |
| Detection Wavelength | 220 nm[2] | Not Specified | 240 nm |
| Column Temperature | Room Temperature | Room Temperature | 30°C |
| Injection Volume | Not Specified | Not Specified | 20 µL |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. sphinxsai.com [sphinxsai.com]
Enhancing the extraction recovery of ethinyl estradiol from complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of ethinyl estradiol (B170435) (EE) from complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of ethinyl estradiol, offering step-by-step solutions to common problems.
Issue 1: Low Extraction Recovery
Question: My extraction recovery for ethinyl estradiol is consistently low. What are the potential causes and how can I improve it?
Answer:
Low recovery of ethinyl estradiol can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal pH during Extraction: The pH of the sample matrix is crucial for efficient extraction. For liquid-liquid extraction (LLE), ensure the sample pH is adjusted to render ethinyl estradiol in its neutral, more non-polar form, which favors partitioning into the organic solvent.[1] For solid-phase extraction (SPE), the pH of the loading solution should be optimized for retention on the chosen sorbent.[2]
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent in LLE is critical. A solvent's polarity should be matched to that of ethinyl estradiol. Common and effective solvents include mixtures of hexane (B92381) and ethyl acetate (B1210297) or hexane and methyl-tert-butyl ether (MTBE).[3][4] It is advisable to perform a small-scale pilot extraction with different solvents to determine the optimal choice for your specific matrix.[1]
-
Inefficient Solid-Phase Extraction (SPE) Protocol:
-
Sorbent Selection: Ensure the SPE sorbent is appropriate for ethinyl estradiol. Reversed-phase sorbents like C18 or polymeric sorbents are commonly used.[5][6] Mixed-mode cation exchange (MCX) sorbents have also been shown to provide excellent recovery and cleanup.[2][5]
-
Conditioning and Equilibration: Insufficient conditioning or equilibration of the SPE cartridge can lead to poor retention. Always follow the manufacturer's instructions for conditioning with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).[2][5]
-
Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte.[1] Conversely, the elution solvent must be strong enough to desorb ethinyl estradiol completely from the sorbent. A common issue is using an elution solvent that is too weak, resulting in incomplete recovery.[3] For instance, while 100% acetonitrile (B52724) might be insufficient, a mixture like 5% ammonium (B1175870) hydroxide (B78521) in 90/10 acetonitrile/isopropanol can significantly improve elution efficiency.[3]
-
-
Emulsion Formation (LLE): Vigorous shaking or vortexing during LLE can lead to the formation of emulsions, which are difficult to separate and can trap the analyte, leading to lower recovery. Instead of vigorous mixing, gently invert the extraction tube multiple times to ensure adequate mixing without emulsion formation.[1]
-
Analyte Degradation: Ethinyl estradiol can be susceptible to degradation. Minimize exposure to air and light by working quickly and using amber-colored tubes.[1] Performing extractions at reduced temperatures can also help slow down potential oxidative reactions.[1]
Logical Troubleshooting Workflow for Low Recovery:
Caption: Troubleshooting workflow for low ethinyl estradiol recovery.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Question: I am observing significant signal suppression or enhancement for ethinyl estradiol in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer:
Matrix effects are a common challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.
Potential Causes and Solutions:
-
Insufficient Sample Cleanup: The primary cause of matrix effects is inadequate removal of interfering substances during sample preparation.
-
Optimize SPE: Employ a more selective SPE sorbent, such as a mixed-mode cation exchange (MCX) phase, which can provide better cleanup by utilizing complementary retention mechanisms.[2][5] Fine-tuning the wash steps with solvents of varying strengths can also help in removing a larger portion of matrix components.
-
Two-Stage Cleanup: For particularly complex matrices, a two-stage cleanup process involving both LLE and SPE can be highly effective.[4] For example, an initial LLE can remove the bulk of lipids and proteins, followed by a more targeted SPE cleanup.
-
-
Derivatization: Derivatizing ethinyl estradiol with a reagent like dansyl chloride not only enhances sensitivity but can also shift the analyte's retention time away from interfering matrix components.[2][3][5][7] This can significantly reduce matrix effects.
-
Chromatographic Separation: Improve the chromatographic separation to resolve ethinyl estradiol from co-eluting interferences. This can be achieved by:
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ethinyl estradiol-d4) is crucial.[7][9][10] Since it co-elutes with the analyte and experiences similar matrix effects, it can effectively compensate for signal variations, leading to more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for ethinyl estradiol from plasma?
A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for extracting ethinyl estradiol from plasma. The choice often depends on the required level of sensitivity, sample throughput, and the complexity of the matrix. SPE, particularly with mixed-mode sorbents, often provides superior cleanup and can lead to lower matrix effects.[2][5] A combination of LLE followed by SPE can offer the most comprehensive cleanup for ultra-trace analysis.[4]
Q2: Is derivatization necessary for the analysis of ethinyl estradiol?
A2: While not strictly necessary in all cases, derivatization of ethinyl estradiol, commonly with dansyl chloride, is highly recommended for achieving low limits of quantitation (in the pg/mL range) in LC-MS/MS analysis.[2][3][5][7] Derivatization improves ionization efficiency in positive electrospray ionization (ESI) mode and can help to chromatographically separate the analyte from interferences.[2][11]
Q3: What are typical recovery rates for ethinyl estradiol from biological matrices?
A3: Recovery rates can vary depending on the matrix and the extraction method used. However, well-optimized methods can achieve high and consistent recoveries. For instance, recoveries from plasma using SPE can be as high as 91.3%[2] and 95.7-97.7%.[12] LLE methods have reported recoveries in the range of 68.03% to 84.74%.[8]
Q4: How can I prevent contamination when analyzing low concentrations of ethinyl estradiol?
A4: Preventing contamination is critical for accurate low-level quantification. All glassware must be meticulously cleaned.[13] It is also important to test each new lot of SPE cartridges and solvents for potential interferences by analyzing method blanks.[13] To avoid carryover, the analytical system should be thoroughly cleaned after analyzing high-concentration samples.[8]
Quantitative Data Summary
The following tables summarize the extraction recovery of ethinyl estradiol from human plasma using different extraction techniques as reported in various studies.
Table 1: Ethinyl Estradiol Extraction Recovery from Human Plasma
| Extraction Method | Derivatization | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) - SOLA SCX | Yes (Dansyl Chloride) | 91.3 | [2] |
| Solid-Phase Extraction (SPE) | Yes (Dansyl Chloride) | 91.9 - 97.7 | [12] |
| Liquid-Liquid Extraction (LLE) | Yes (Dansyl Chloride) | 68.03 - 84.74 | [8] |
| SPE followed by LLE | Not specified | 68.48 | [10][14] |
| Solid-Phase Extraction (SPE) and LC | Not specified | 76.1 | [15] |
| Liquid-Liquid Extraction (LLE) | Not specified | 98.12 - 99.32 | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Ethinyl Estradiol from Human Plasma
This protocol is based on a method utilizing a mixed-mode cation exchange (MCX) SPE sorbent and derivatization for enhanced sensitivity.[2][5]
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add an appropriate amount of internal standard (e.g., ethinyl estradiol-d4).
-
Dilute the sample with 1 mL of 5 mM ammonium formate (B1220265) at pH 4.5.
-
-
SPE Cartridge Conditioning:
-
Condition a SOLA SCX (30 mg) SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge twice with 1 mL of 95:5 (v/v) water/methanol.
-
Wash the cartridge with 1 mL of 80:20 (v/v) water/methanol.
-
-
Elution:
-
Elute the analyte with two 0.5 mL aliquots of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of 100 mM sodium bicarbonate (pH 10.5).
-
-
Derivatization:
-
Add 100 µL of dansyl chloride in acetone (B3395972) (1 mg/mL).
-
Incubate the sample at 60°C for 30 minutes.
-
-
Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Experimental Workflow for SPE:
Caption: Solid-Phase Extraction (SPE) workflow for ethinyl estradiol.
Protocol 2: Liquid-Liquid Extraction (LLE) of Ethinyl Estradiol from Human Plasma
This protocol describes a general LLE procedure followed by derivatization.[8]
-
Sample Preparation:
-
To a 500 µL aliquot of plasma, add 50 µL of an internal standard solution.
-
-
Extraction:
-
Add 2.5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Gently mix by inverting the tube for 2 minutes to avoid emulsion formation.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the phases.
-
-
Solvent Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 45°C.
-
-
Reconstitution and Derivatization:
-
Reconstitute the residue in 50 µL of 100 mM sodium bicarbonate (pH ~11).
-
Add 50 µL of dansyl chloride in acetonitrile (1,000 µg/mL).
-
Vortex and incubate as required for the derivatization reaction.
-
-
Analysis:
-
Inject an aliquot of the final solution into the LC-MS/MS system.
-
Experimental Workflow for LLE:
Caption: Liquid-Liquid Extraction (LLE) workflow for ethinyl estradiol.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 7. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 12. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Development of a highly sensitive and specific assay for plasma ethinylestradiol using combined extraction, liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpr.com [ijrpr.com]
Technical Support Center: Pharmacokinetic Studies of Norethindrone and Ethinyl Estradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies of norethindrone (B1679910) (NET) and ethinyl estradiol (B170435) (EE).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variability in the pharmacokinetics of norethindrone and ethinyl estradiol?
A1: Significant inter-individual and intra-individual variability is a well-documented characteristic of this compound pharmacokinetics.[1][2][3][4] Key contributing factors include:
-
Body Mass Index (BMI) and Obesity: Obese women may exhibit altered pharmacokinetics, including lower peak concentrations (Cmax) and area under the curve (AUC) for ethinyl estradiol compared to women with a normal BMI.[5][6] Some studies have also reported a longer half-life for progestins like levonorgestrel (B1675169) in obese individuals.[5][7]
-
Drug-Drug Interactions: Co-administration of other drugs can significantly impact the metabolism of this compound.[8][9][10] For instance, certain anticonvulsants (e.g., phenobarbital, phenytoin, carbamazepine) and antibiotics (e.g., rifampin) can increase the metabolism of these hormones, leading to reduced contraceptive efficacy.[10] Conversely, some substances, like grapefruit juice, may inhibit metabolism.[9]
-
Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes (e.g., CYP3A4, UGTs) can influence the rate of clearance of ethinyl estradiol, contributing to inter-individual differences in exposure and potentially affecting the risk of adverse events like venous thrombosis.[11]
-
Nutritional Status: Poor nutritional status has been associated with a shorter half-life of plasma norethindrone.[12]
-
Formulation and Particle Size: The particle size of norethindrone in a formulation can affect its dissolution rate and subsequent absorption, with smaller particle sizes generally leading to higher and more rapid peak plasma concentrations.[13]
Q2: What are the typical pharmacokinetic parameters for this compound?
A2: The pharmacokinetic parameters for this compound can vary considerably between studies and populations. The following tables summarize representative data from various studies.
Table 1: Pharmacokinetic Parameters of Norethindrone (NET)
| Parameter | Value | Conditions | Reference |
| Cmax | 8.66 - 15.73 ng/mL | Single 1 mg dose, varying particle size | [13] |
| 17.56 ng/mL | Single 2 mg dose | [13] | |
| 14.0 - 17.7 ng/mL | Single 1 mg dose in combination with EE or mestranol | [2] | |
| Tmax | 1.06 - 1.69 hr | Single 1 mg dose, varying particle size | [13] |
| 1-2 hr | Single 0.35 mg dose | [12] | |
| AUC (0-24h) | 72.8 - 87.9 pg·hr/mL | Single 1 mg dose in combination with EE or mestranol | [2] |
| Half-life (t½) | 34.8 hours (as metabolite of NA) | Intravenous norethindrone acetate (B1210297) | [14] |
Table 2: Pharmacokinetic Parameters of Ethinyl Estradiol (EE)
| Parameter | Value | Conditions | Reference |
| Cmax | 85.7 - 129.5 pg/mL | Oral contraceptive use, normal vs. obese women | [6] |
| 99.6 pg/mL (mean) | Multiple-dose studies | [4] | |
| Tmax | Varies significantly | Single and multiple dose studies | [1] |
| AUC | 1077.2 - 1413.7 pg·hr/mL | Oral contraceptive use, normal vs. obese women | [6] |
| 917 pg·hr/mL (mean) | Multiple-dose studies | [4] | |
| Bioavailability | ~45% (38-48%) | Oral administration | [15] |
Q3: How does the metabolism of ethinyl estradiol occur and what are the key enzymes involved?
A3: Ethinyl estradiol undergoes extensive first-pass metabolism in the liver.[16] The primary metabolic pathways involve cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, which are responsible for oxidative metabolism.[17] Subsequent conjugation reactions are also important for its elimination. Genetic variations in these enzymes can contribute to the observed pharmacokinetic variability.[11]
Below is a simplified diagram of the metabolic pathway.
Caption: Simplified metabolic pathway of ethinyl estradiol.
Troubleshooting Guides
This section provides guidance on common issues encountered during pharmacokinetic studies of this compound.
Issue 1: High Variability in Pharmacokinetic Data
Answer:
High variability is inherent in the pharmacokinetics of these compounds.[1][3] However, several experimental factors can exacerbate this.
Potential Causes & Solutions:
-
Inconsistent Sample Collection Timing:
-
Problem: Steroid hormones can have diurnal variations, and inconsistent sampling times relative to dose administration will introduce significant variability.
-
Solution: Strictly adhere to the predetermined sampling schedule for all subjects. For longitudinal studies, ensure sample collection occurs at the same time of day for each subject at each visit.[18]
-
-
Improper Sample Handling and Storage:
-
Problem: Degradation of analytes can occur if samples are not processed and stored correctly.
-
Solution: Process blood samples (e.g., centrifugation to obtain plasma) within 30-60 minutes of collection. Immediately freeze plasma samples at -80°C and ensure they remain frozen until analysis.[18]
-
-
Non-validated Bioanalytical Method:
-
Problem: An unvalidated or poorly validated analytical method can lead to inaccurate and imprecise results.[19]
-
Solution: Ensure your bioanalytical method is fully validated according to regulatory guidelines (e.g., FDA, EMA).[20][21][22] This includes assessing accuracy, precision, selectivity, stability, and matrix effects.
-
-
Uncontrolled Subject-Specific Factors:
-
Problem: Differences in subject characteristics (BMI, diet, concomitant medications, genetics) can significantly impact pharmacokinetics.
-
Solution: Record and consider these factors in your data analysis. Stratify your analysis by BMI groups if applicable. Screen subjects for the use of interacting medications.[5][8][9]
-
The following workflow can help in troubleshooting high data variability:
Caption: Troubleshooting workflow for high pharmacokinetic data variability.
Issue 2: Poor Sensitivity or Selectivity in LC-MS/MS Analysis
Question: I am having difficulty achieving the required lower limit of quantification (LLOQ) for ethinyl estradiol, or I am observing interfering peaks in my chromatograms. How can I improve the sensitivity and selectivity of my LC-MS/MS method?
Answer:
Achieving low LLOQs, especially for ethinyl estradiol which is present at picogram per milliliter concentrations, can be challenging.
Potential Causes & Solutions:
-
Suboptimal Sample Preparation:
-
Problem: Inefficient extraction or insufficient removal of matrix components can lead to low recovery and ion suppression.
-
Solution: Optimize your sample preparation method. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for effective cleanup.[23][24] Supported liquid extraction (SLE) is also a viable option.[23]
-
-
Poor Ionization Efficiency:
-
Problem: Ethinyl estradiol may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Solution: Consider derivatization to enhance ionization. For example, derivatization with dansyl chloride has been shown to improve the sensitivity for both this compound.[25]
-
-
Inadequate Chromatographic Separation:
-
Problem: Co-elution of matrix components or metabolites with the analytes of interest can cause ion suppression or interference.
-
Solution: Optimize the chromatographic conditions. This may involve adjusting the mobile phase composition, gradient profile, or trying a different column chemistry.[26]
-
-
Instrument Contamination:
-
Problem: Carryover from previous injections can lead to interfering peaks.
-
Solution: Implement a rigorous wash cycle for the autosampler and injection port. Ensure the LC system is clean.
-
Detailed Experimental Protocols
Protocol 1: Human Plasma Sample Collection and Processing for PK Studies
This protocol outlines the steps for collecting and processing human plasma samples for the analysis of this compound.
-
Sample Collection:
-
Collect whole blood samples into tubes containing K2EDTA as the anticoagulant at predefined time points post-dose.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on wet ice immediately after collection.
-
-
Plasma Separation:
-
Within 30-60 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C.[18]
-
-
Aliquoting and Storage:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma into pre-labeled, cryo-resistant polypropylene (B1209903) tubes.
-
Immediately store the plasma aliquots at -80°C until analysis.[18]
-
Caption: Workflow for plasma sample collection and processing.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification of this compound in Human Plasma
This protocol provides a general framework for developing an LC-MS/MS method. Specific parameters will need to be optimized for your particular instrumentation.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 0.5 mL of plasma, add an internal standard solution (e.g., deuterated analogs of this compound).
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane (B92381) and ethyl acetate).[23][25]
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 4.6 mm, 3 µm).[25]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic acid is typical.[25]
-
Flow Rate: Approximately 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, should be optimized for the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for norethindrone, ethinyl estradiol, and their internal standards must be determined and optimized.
-
Bioanalytical Method Validation:
Your LC-MS/MS method must be fully validated according to regulatory guidelines.[19][20][21][22] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision (Intra- and Inter-day)
-
Calibration Curve (Linearity and Range)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
References
- 1. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability of pharmacokinetic parameters for contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on variability in pharmacokinetics of an oral contraceptive product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of obesity on oral contraceptive pharmacokinetics and hypothalamic-pituitary-ovarian activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a combined oral contraceptive in obese and normal-weight women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of obesity on oral contraceptive pharmacokinetics and hypothalamic-pituitary-ovarian activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prescriberpoint.com [prescriberpoint.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. echemi.com [echemi.com]
- 11. Genetic variation in the first-pass metabolism of ethinylestradiol, sex hormone binding globulin levels and venous thrombosis risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of norethindrone in Indian Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of norethindrone: effect of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of norethindrone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 17. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 18. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 20. niaid.nih.gov [niaid.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. austinpublishinggroup.com [austinpublishinggroup.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Simultaneous determination of this compound in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. phenomenex.com [phenomenex.com]
Navigating the Maze of Endogenous Steroids: A Technical Guide to Minimizing Interference in Hormone Assays
Technical Support Center
For researchers, scientists, and drug development professionals, the accurate measurement of hormone levels is paramount. However, the presence of endogenous steroids and their metabolites can often lead to significant analytical challenges, primarily through cross-reactivity in immunoassays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your experimental data.
Troubleshooting Guide
This guide addresses common issues encountered during hormone assays due to endogenous steroid interference.
| Issue | Potential Cause | Recommended Solution |
| Falsely elevated hormone levels in an immunoassay. | Cross-reactivity: Structurally similar endogenous steroids are binding to the assay antibody.[1] | 1. Sample Pre-treatment: Implement an extraction method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering steroids before the immunoassay. 2. Alternative Assay: Switch to a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less susceptible to cross-reactivity.[2] 3. Consult Manufacturer's Data: Review the cross-reactivity data provided by the immunoassay manufacturer to identify potential interfering compounds.[1] |
| High variability between replicate samples. | Matrix Effects: Components in the biological matrix (e.g., lipids, proteins) are interfering with the assay. | 1. Optimize Sample Preparation: Use a robust sample clean-up method. SPE can be particularly effective at removing matrix components. 2. Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the target analyte remains within the assay's detection range. |
| Discrepancy between immunoassay and LC-MS/MS results. | Immunoassay Non-specificity: The immunoassay is detecting multiple steroid species, while LC-MS/MS is quantifying only the specific target hormone.[2] | 1. Acknowledge Method Differences: Recognize the inherent differences in specificity between the two platforms. 2. Method Validation: If using an immunoassay for routine analysis, validate it against LC-MS/MS to understand the degree of bias. |
| Low recovery of the target hormone after extraction. | Suboptimal Extraction Protocol: The chosen solvent or sorbent is not efficiently extracting the analyte of interest. | 1. Method Optimization: Adjust the extraction solvent polarity in LLE or the sorbent type and elution solvent in SPE. 2. Internal Standards: Use a deuterated internal standard for your target analyte to accurately measure and correct for recovery losses during sample preparation for LC-MS/MS. |
Frequently Asked Questions (FAQs)
Q1: What is endogenous steroid interference and why is it a problem?
Endogenous steroid interference occurs when steroids present in a biological sample, other than the one you intend to measure, interact with the assay components, leading to inaccurate results. This is a significant problem in immunoassays where antibodies may bind to structurally similar steroids, a phenomenon known as cross-reactivity. This can lead to falsely elevated measurements and misinterpretation of data.[1]
Q2: How can I determine if my immunoassay is affected by cross-reactivity?
The first step is to review the cross-reactivity information provided in the package insert from the assay manufacturer. This documentation should list the percentage of cross-reactivity for various related steroids. If you suspect interference from a compound not listed, you may need to perform a cross-reactivity experiment yourself.
Q3: What are the main methods to minimize steroid interference?
There are two primary approaches:
-
Sample Preparation: This involves physically removing the interfering substances from the sample before analysis. The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Analytical Method Selection: Utilizing a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can distinguish the target hormone from other structurally similar steroids.[2]
Q4: When should I choose Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE)?
The choice depends on several factors including the specific steroids of interest, the sample matrix, and the desired throughput.
-
LLE is a classic technique that is effective for removing a broad range of interferences. It is highly adaptable by changing the solvent system.
-
SPE offers more specificity and can provide cleaner extracts. It is also more amenable to automation and high-throughput applications.
Q5: Is LC-MS/MS always the better choice over immunoassays for hormone analysis?
LC-MS/MS offers superior specificity and can measure multiple steroids simultaneously.[2] However, it is a more complex and expensive technique that requires specialized expertise. Immunoassays are often more suitable for high-throughput screening and routine clinical analysis, provided that potential interferences are understood and controlled.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the performance of common sample preparation techniques for steroid hormone analysis.
| Method | Principle | Typical Recovery (%) | Typical Precision (RSD %) | Advantages | Disadvantages |
| Direct Measurement (No Extraction) | Direct analysis of the biological sample. | N/A | Variable | Fast and simple. | Prone to interference from cross-reactivity and matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | 80-115[3][4] | < 15[3] | Broad applicability, effective at removing lipids. | Can be labor-intensive, may form emulsions, less amenable to automation. |
| Solid-Phase Extraction (SPE) | Separation based on affinity of analytes for a solid sorbent. | 80-110[5][6] | < 15[6] | High selectivity, cleaner extracts, amenable to automation. | Requires method development for specific analytes and matrices. |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of steroids from a serum sample. Optimization may be required for specific applications.
Materials:
-
Serum sample
-
Internal standard solution (e.g., deuterated analog of the target steroid)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate (B1210297) mixture)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol (B129727) in water)
Procedure:
-
Sample Aliquoting: Pipette 200 µL of the serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of the extraction solvent to the tube.
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer, which contains the extracted steroids, to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: The reconstituted sample is now ready for analysis by immunoassay or LC-MS/MS.
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol provides a general workflow for using a polymeric SPE cartridge for steroid extraction from serum.
Materials:
-
Serum sample
-
Internal standard solution
-
SPE cartridges (e.g., polymeric reverse-phase)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 20% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Spike 200 µL of the serum sample with the internal standard.
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.
-
Drying: Dry the SPE sorbent by applying vacuum for 5-10 minutes.
-
Elution: Elute the steroids from the cartridge by passing 1 mL of elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: The sample is ready for analysis.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. agilent.com [agilent.com]
- 6. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing inter-subject variability in clinical trials of oral contraceptives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in clinical trials of oral contraceptives (OCs). Our goal is to provide actionable strategies for reducing inter-subject variability and ensuring robust and reliable trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-subject variability in oral contraceptive clinical trials?
A1: Inter-subject variability in OC clinical trials is a multifactorial issue. Key contributors include:
-
Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes, particularly the Cytochrome P450 family (e.g., CYP3A4, CYP3A5), can significantly alter the pharmacokinetics of synthetic estrogens and progestins.[1]
-
Drug-Drug Interactions: Concomitant medications can induce or inhibit the metabolic pathways of OCs, leading to altered plasma concentrations.[2][3]
-
Physiological and Lifestyle Factors: Differences in body weight, diet, gut microbiome composition, and smoking status can influence drug absorption, distribution, metabolism, and excretion.
-
Adherence to Treatment: Inconsistent timing of pill intake or missed doses can lead to significant fluctuations in hormone levels.
-
Analytical Methods: Historically, the use of diverse radioimmunoassays for hormone quantification contributed to variability in reported pharmacokinetic data.[4] Modern methods like LC-MS/MS offer greater precision and consistency.
Q2: How can we proactively minimize variability during the study design phase?
A2: A well-designed protocol is fundamental to controlling variability. Key considerations include:
-
Strict Inclusion/Exclusion Criteria: Define clear criteria for participant selection, including body mass index (BMI) ranges, concomitant medication restrictions, and lifestyle factors (e.g., non-smokers).[5]
-
Standardized Procedures: Ensure uniform protocols for sample collection, processing, and storage across all clinical sites.
-
Washout Periods: Implement adequate washout periods for participants switching from other hormonal contraceptives.
-
Pharmacogenomic Sub-studies: Incorporate genotyping for relevant metabolic enzymes to stratify participants or explain outlier data.[6][7]
-
Centralized Laboratory Analysis: Utilize a single, validated laboratory for all bioanalytical testing to eliminate inter-laboratory discrepancies.
Q3: What are the best practices for monitoring and managing patient adherence?
A3: Ensuring consistent adherence is crucial for minimizing pharmacokinetic variability. Strategies include:
-
Clear Participant Education: Provide comprehensive counseling on the importance of taking the pill at the same time each day.
-
Electronic Monitoring: Utilize electronic diaries, text message reminders, or smart packaging to track and encourage adherence.
-
Regular Follow-up: Conduct frequent check-ins with participants to address any concerns or difficulties with the regimen.
-
Pill Counts: While a simpler method, pill counts at each study visit can provide a basic measure of compliance.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Wide range of Cmax and AUC values for ethinyl estradiol (B170435) (EE) and/or the progestin component among participants in the same treatment arm.
-
Difficulty in establishing bioequivalence in comparative studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Undisclosed Concomitant Medications | 1. Re-interview participants about all medications, including over-the-counter drugs and herbal supplements (e.g., St. John's Wort is a known CYP3A4 inducer).2. If suspected, perform a targeted screen for common interacting drugs in plasma samples. |
| Genetic Polymorphisms in Metabolic Enzymes | 1. If not already part of the protocol, consider a retrospective genotyping analysis for key enzymes like CYP3A4/5 on stored DNA samples.[1]2. Analyze PK data stratified by genotype to determine if a specific polymorphism is driving the variability. |
| Inconsistent Sample Handling | 1. Review sample collection and processing logs from all clinical sites for any deviations from the protocol.2. Ensure consistent timing of blood draws relative to pill intake. |
| Non-Adherence to Dosing Regimen | 1. Review adherence data from electronic diaries or other monitoring tools.2. In cases of suspected non-adherence, consider excluding the participant's data from the PK analysis with proper justification. |
Issue 2: Unexpected Bleeding Patterns
Symptoms:
-
High incidence of unscheduled bleeding or spotting, complicating the assessment of cycle control.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Systemic Hormone Exposure | 1. Correlate bleeding diary data with individual PK profiles to identify if participants with lower AUC values for EE or the progestin are more likely to experience unscheduled bleeding.2. Investigate potential causes of low exposure, such as drug interactions or poor absorption. |
| Inconsistent Reporting by Participants | 1. Reinforce the definitions of bleeding and spotting with participants at each visit.2. Utilize standardized electronic diaries with clear prompts to improve the quality of self-reported data. |
| Underlying Gynecological Conditions | 1. If bleeding is persistent and heavy, refer the participant for a gynecological evaluation to rule out any underlying pathology. |
Data Presentation: Comparative Pharmacokinetic Data
The following tables summarize pharmacokinetic parameters for common oral contraceptives, including the impact of drug-drug interactions.
Table 1: Pharmacokinetic Parameters of Ethinyl Estradiol (EE) and Levonorgestrel (B1675169) (LNG) in a Combination Oral Contraceptive
| Parameter | Ethinyl Estradiol (0.02 mg) | Levonorgestrel (0.1 mg) |
| Cmax (pg/mL) | 115 ± 37 | 4400 ± 1800 |
| AUC (pg*hr/mL) | 1167 ± 367 | 41700 ± 18000 |
| Tmax (hr) | 1.5 | 1.0 |
Data presented as mean ± standard deviation. Data is illustrative and compiled from product information.[8]
Table 2: Impact of a Strong CYP3A4 Inhibitor (Ketoconazole) on the Pharmacokinetics of Drospirenone (B1670955) (DRSP) and Ethinyl Estradiol (EE)
| Analyte | Parameter | OC Alone | OC + Ketoconazole (B1673606) | Fold Increase |
| Drospirenone (3 mg) | AUC (0-24h) | Geometric Mean Ratio | 2.68 | |
| Ethinyl Estradiol (0.02 mg) | AUC (0-24h) | Geometric Mean Ratio | ~1.4 |
Data adapted from a clinical drug-drug interaction study.[9][10]
Table 3: Comparative Pharmacokinetics of Levonorgestrel (LNG) from Different Contraceptive Formulations
| Formulation | Average Serum LNG Concentration (Cav) | Maximum Serum LNG Concentration (Cmax) |
| Combined Oral Contraceptive (100 µ g/day ) | 8.6-fold higher than LNG-IUS 20 | 18-fold higher than LNG-IUS 20 |
| Progestin-Only Pill (30 µ g/day ) | 1.7-fold higher than LNG-IUS 20 | 4.5-fold higher than LNG-IUS 20 |
| LNG-IUS 20 (20 µ g/day initial release) | Baseline for comparison | Baseline for comparison |
Data from an integrated population pharmacokinetic analysis, providing a relative comparison of systemic exposure.[2][11]
Experimental Protocols
Protocol 1: Quantification of Ethinyl Estradiol in Human Plasma by UPLC-MS/MS
Objective: To accurately and sensitively quantify the concentration of ethinyl estradiol in human plasma samples.
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Pipette a 300 µL aliquot of human plasma into a clean tube.
-
Add an internal standard (e.g., deuterated EE).
-
Dilute the plasma with an aqueous buffer and load onto a pre-conditioned Oasis MCX SPE cartridge.
-
Wash the cartridge with an organo-aqueous solution followed by water to remove interfering substances.
-
Elute the analyte with an organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a buffered solvent.[10]
-
-
Derivatization:
-
Add dansyl chloride in acetone (B3395972) to the reconstituted sample.
-
Incubate the mixture at 60°C for 30 minutes to enhance ionization and improve sensitivity.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC HSS T3 1.8 µm column or similar.
-
Mobile Phase: Isocratic elution with an acidic aqueous buffer and acetonitrile.
-
Mass Spectrometer: Xevo TQ-S tandem quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for derivatized EE and its internal standard.[10]
-
-
Quantification:
-
Generate a calibration curve using standards of known EE concentrations in a plasma matrix.
-
Calculate the concentration of EE in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The linear range is typically 1 to 200 pg/mL.[10]
-
Protocol 2: Genotyping of CYP3A5*3 Polymorphism by PCR-RFLP
Objective: To identify the CYP3A5*3 single nucleotide polymorphism (SNP) in genomic DNA samples from clinical trial participants.
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
Polymerase Chain Reaction (PCR):
-
Set up a PCR reaction containing the extracted DNA, specific forward and reverse primers flanking the CYP3A5*3 SNP site, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR amplification using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
Digest the PCR product with a restriction enzyme (e.g., SspI) that specifically recognizes and cuts the DNA sequence at the location of the wild-type allele but not the variant allele.
-
Incubate the digestion reaction at the optimal temperature for the restriction enzyme.
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments by size using agarose (B213101) gel electrophoresis.
-
Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
-
Genotype Determination:
-
Wild-type homozygote (1/1): The restriction enzyme cuts the PCR product, resulting in smaller DNA fragments.
-
Variant homozygote (3/3): The PCR product remains uncut as the restriction site is absent.
-
Heterozygote (1/3): Both cut and uncut DNA fragments will be visible on the gel.
-
Mandatory Visualizations
Caption: Estrogen and Progesterone Receptor Signaling Pathway.
Caption: Workflow for an Oral Contraceptive Drug-Drug Interaction Study.
Caption: Workflow for a Pharmacogenomic Sub-study in an OC Trial.
References
- 1. Drospirenone and Ethinyl Estradiol: Package Insert / Prescribing Info [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. drugs.com [drugs.com]
- 7. Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetic analysis of levonorgestrel-releasing intrauterine systems and levonorgestrel-containing contraceptives with oral or subdermal administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically‐based pharmacokinetic modeling of prominent oral contraceptive agents and applications in drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Improving the long-term stability of norethindrone and ethinyl estradiol stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the long-term stability of norethindrone (B1679910) and ethinyl estradiol (B170435) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing norethindrone and ethinyl estradiol stock solutions?
A1: this compound are soluble in several organic solvents. The choice of solvent can impact the solution's stability and suitability for specific assays. Commonly used solvents include:
-
Ethanol (B145695): A frequently used solvent for steroid hormones, offering good solubility.[1]
-
Methanol (B129727): While it can be used, some evidence suggests that norethindrone acetate (B1210297) in methanol may not be stable for more than 24 hours.
-
Dimethyl Sulfoxide (DMSO): Offers high solubility for these compounds.[1]
-
Acetonitrile: Often used in analytical chromatography and for preparing standard solutions.[2]
For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol before diluting with the aqueous buffer. Aqueous solutions of these hormones are generally not recommended for storage longer than one day.[1]
Q2: What are the optimal storage conditions (temperature and light) for long-term stability?
A2: To ensure the long-term stability of your stock solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage (months to years), it is best to store stock solutions at -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[3]
-
Light Protection: Both this compound are susceptible to photodegradation. It is crucial to protect solutions from light by using amber glass vials or by wrapping the storage container with aluminum foil.[3][4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to store solutions in single-use aliquots.[3]
Q3: How long can I store my stock solutions?
A3: The stability of your stock solutions will depend on the solvent, storage temperature, and protection from light. If stored properly at -20°C in a suitable organic solvent and protected from light, stock solutions can be stable for several months. However, it is best practice to prepare fresh solutions every 3 months to ensure accuracy in your experiments. Be aware that stability can be solvent-dependent; for instance, norethindrone acetate in methanol has been reported to be unstable for periods longer than 24 hours.
Q4: What type of storage containers should I use?
A4: The choice of storage container is important to prevent adsorption of the compounds.
-
Material: Glass vials are recommended over plastic containers, as steroids can adsorb to polypropylene.
-
Glass Type: Some research suggests that sodocalcic glass may be preferable to borosilicate glass for storing steroid solutions, as it may have a smoother surface, reducing adsorption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed after thawing | 1. The storage concentration is too high for the solvent. 2. The solvent has partially evaporated during storage. 3. The solution was not fully dissolved initially. | 1. Gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, consider preparing a new, more dilute stock solution. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. When preparing the stock, ensure the compound is completely dissolved before bringing it to the final volume. Sonication may be helpful. |
| Inconsistent or unexpected experimental results | 1. Degradation of the stock solution due to improper storage (temperature, light exposure, or repeated freeze-thaw cycles). 2. Change in concentration due to solvent evaporation. 3. Adsorption of the compound to the storage container. | 1. Prepare a fresh stock solution and store it in light-protected, single-use aliquots at -20°C. 2. Use tightly sealed vials and consider parafilm for extra security. 3. Use glass vials for storage. |
| Discoloration of the stock solution | 1. Photodegradation from exposure to light. 2. Oxidation of the compounds. | 1. Always store solutions in amber vials or wrapped in foil to protect from light. 2. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize dissolved oxygen. |
Data on Stability and Degradation
While extensive quantitative data on long-term stability in various solvents is limited in publicly available literature, the following provides a summary of known degradation factors.
| Compound | Degradation Factors | Notes |
| Norethindrone | Acidic conditions, Oxidation, Thermal stress, Photolysis | More stable in basic media compared to acidic media.[5] Forced degradation studies show susceptibility to acid and base hydrolysis, oxidation, and heat. |
| Ethinyl Estradiol | Photodegradation, Oxidation, Thermal stress | Highly susceptible to photodegradation, which is influenced by pH.[6] The phenolic A-ring is prone to oxidation.[7][8] Thermal degradation has been observed at elevated temperatures.[9] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
-
Weighing: Accurately weigh 10 mg of norethindrone or ethinyl estradiol powder.
-
Dissolving: Transfer the powder to a 10 mL amber glass volumetric flask. Add approximately 5-7 mL of 200-proof ethanol.
-
Sonication: Sonicate the flask for 10-15 minutes or until the powder is completely dissolved.
-
Final Volume: Bring the solution to the final volume of 10 mL with ethanol.
-
Storage: Aliquot the stock solution into single-use amber glass vials and store at -20°C.
Protocol 2: Stability Testing using HPLC
-
Prepare Stock Solution: Prepare a stock solution of norethindrone or ethinyl estradiol in the desired solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light protection).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot from storage, bring it to room temperature, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area at each time point to the initial peak area to determine the percentage of degradation.
Visualizations
Caption: Workflow for Preparing Stable Stock Solutions.
Caption: Troubleshooting Logic for Inconsistent Results.
Caption: General Degradation Pathways for Steroid Hormones.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uspnf.com [uspnf.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [repository.lib.umassd.edu]
- 7. Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Thermal Degradation Process of Ethinylestradiol—Kinetic Study [mdpi.com]
Selection of appropriate internal standards for norethindrone and ethinyl estradiol quantification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working on the quantification of norethindrone (B1679910) (NET) and ethinyl estradiol (B170435) (EE). Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most appropriate internal standards (IS) for the quantification of norethindrone and ethinyl estradiol?
A1: The most appropriate internal standards are stable isotope-labeled (SIL) analogs of the analytes. These standards co-elute with the target analyte and experience similar matrix effects and ionization suppression, providing the most accurate quantification.[1] For LC-MS/MS analysis, the following SILs are highly recommended:
-
For Norethindrone: Norethindrone-¹³C₂ or Deuterated Norethindrone (e.g., [²H₆]norethindrone or Norethindrone-d6).[2][3][4]
-
For Ethinyl Estradiol: Deuterated Ethinyl Estradiol (e.g., [²H₄]ethinyl estradiol or [²H₇]ethinyl estradiol).[2][3]
Using SILs is critical for correcting variations during sample extraction, injection, and detection.[1] While some HPLC-UV methods have used structurally similar compounds like β-estradiol or norgestrel (B7790687) as internal standards, these are not ideal for mass spectrometry-based assays due to potential differences in ionization efficiency and matrix effects.[5]
Q2: Why is my ethinyl estradiol signal intensity low? How can I improve the sensitivity?
A2: Low signal intensity for ethinyl estradiol is a common challenge due to its poor ionization efficiency in typical LC-MS/MS setups. A highly effective strategy to enhance sensitivity is chemical derivatization.[2] Derivatizing EE with a reagent like dansyl chloride introduces a readily ionizable group to the molecule, significantly boosting the signal in the mass spectrometer.[2][6][7] This allows for much lower limits of quantification (LLOQ), often in the low pg/mL range.[2][6]
Q3: I am observing significant matrix effects in my plasma samples. What can I do to minimize them?
A3: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting components from the sample matrix, are a common issue in bioanalysis. Here are several strategies to mitigate them:
-
Effective Sample Preparation: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the plasma.[3][6]
-
Chromatographic Separation: Optimize your HPLC or UPLC method to ensure the analytes are chromatographically separated from the bulk of the matrix components. This can involve adjusting the mobile phase gradient, trying different column chemistries (e.g., C18), or using smaller particle size columns for better resolution.[5][8]
-
Use of Stable Isotope-Labeled Internal Standards: As mentioned in Q1, SIL-IS are essential. They co-elute with the analyte and are affected by the matrix in the same way, allowing for accurate correction of any signal suppression or enhancement.[9]
Q4: Can I quantify this compound simultaneously in the same run?
A4: Yes, simultaneous quantification is not only possible but also highly efficient. Several validated LC-MS/MS methods have been published for the simultaneous determination of both compounds in human plasma.[2][10] These methods typically involve a single sample extraction procedure followed by a chromatographic separation that resolves both analytes and their respective internal standards within a short run time.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Wash the column, reverse flush it, or replace it if necessary.2. Adjust the mobile phase pH to ensure analytes are in a single ionic form.3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation/extraction.2. Instability of analytes in the matrix or processed samples.3. Fluctuation in the LC-MS/MS system. | 1. Automate extraction steps if possible. Ensure consistent vortexing and evaporation times.2. Perform stability tests (freeze-thaw, bench-top, long-term) to understand analyte stability and handle samples accordingly.[3]3. Check system suitability before each run. Ensure the system is properly equilibrated. |
| Inaccurate Quantification | 1. Improper internal standard selection.2. Matrix effects not being corrected for.3. Incorrect calibration curve preparation. | 1. Switch to a stable isotope-labeled internal standard for each analyte.[2][3]2. Improve sample cleanup (see Q3) and use a SIL-IS.3. Ensure calibration standards are prepared in the same matrix as the unknown samples. Verify the linearity and range of the curve.[6] |
| No Signal or Very Low Signal for EE | 1. Poor ionization efficiency.2. Analyte degradation. | 1. Implement a derivatization step using dansyl chloride to improve ionization and sensitivity.[2][7]2. Investigate the stability of EE under your sample processing and storage conditions. |
Data and Protocols
Recommended Internal Standards and MRM Transitions
The table below summarizes recommended stable isotope-labeled internal standards and example Multiple Reaction Monitoring (MRM) transitions for a tandem mass spectrometry method. Note that derivatization with dansyl chloride is often used for ethinyl estradiol to achieve high sensitivity.[2][6]
| Analyte | Recommended Internal Standard | Example MRM Transition (Analyte) | Example MRM Transition (IS) | Ionization Mode | Reference |
| Norethindrone | [²H₆]norethindrone | Varies by instrument | Varies by instrument | ESI Positive | [3] |
| Norethindrone | Norethindrone-¹³C₂ | Varies by instrument | Varies by instrument | ESI Positive | [2][5] |
| Ethinyl Estradiol (Dansylated) | [²H₄]ethinyl estradiol (Dansylated) | 530.16 → 171.08 | 534.16 → 171.08 (approx.) | ESI Positive | [2][6] |
| Ethinyl Estradiol (Dansylated) | [²H₇]ethinyl estradiol (Dansylated) | 530.16 → 171.08 | 537.16 → 171.08 (approx.) | ESI Positive | [3] |
Note: MRM transitions should be optimized for your specific instrument.
Example Bioanalytical Method Parameters
The following table provides an overview of typical parameters for an LC-MS/MS method for the simultaneous quantification of this compound in human plasma.
| Parameter | Norethindrone | Ethinyl Estradiol | Reference |
| Linearity Range | 50 - 10,000 pg/mL | 2.5 - 500 pg/mL | [2] |
| LLOQ | 25 pg/mL | 2.5 pg/mL | [3] |
| Inter-day Precision (%RSD) | < 6.8% | < 4.2% | [2] |
| Inter-day Accuracy (%RE) | < 4.4% | < 5.9% | [2] |
| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction | Liquid-Liquid Extraction or Solid-Phase Extraction | [2][3] |
Experimental Workflows and Diagrams
Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical first step in method development. The ideal choice is a stable isotope-labeled version of the analyte.
Caption: Decision workflow for selecting an internal standard.
General Bioanalytical Workflow
This diagram outlines the typical steps involved in quantifying this compound in plasma samples using LC-MS/MS.
Caption: General workflow for bioanalytical quantification.
References
- 1. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 2. Simultaneous determination of this compound in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. uspnf.com [uspnf.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 10. Simultaneous determination of this compound in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Generic vs. Brand-Name Oral Contraceptives: A Bioequivalence Review of Norethindrone and Ethinyl Estradiol Tablets
A comprehensive analysis of pharmacokinetic data and experimental protocols demonstrates the bioequivalence of generic and brand-name oral contraceptives containing norethindrone (B1679910) and ethinyl estradiol (B170435). This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including experimental data, methodologies, and visual representations of the underlying biological and procedural frameworks.
The U.S. Food and Drug Administration (FDA) approves generic drug products based on the demonstration of bioequivalence to the brand-name counterpart. This ensures that the generic product is as safe and effective as the original. For oral contraceptives containing norethindrone and ethinyl estradiol, bioequivalence is established by comparing the rate and extent of absorption of these active pharmaceutical ingredients into the bloodstream.
Quantitative Analysis of Bioequivalence
Bioequivalence studies are typically conducted as single-dose, two-treatment, two-period crossover studies in healthy female volunteers. The key pharmacokinetic (PK) parameters measured are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence interval (CI) for the ratio of the geometric means of the test (generic) to reference (brand-name) product for both AUC and Cmax must fall within the range of 80.00% to 125.00% for bioequivalence to be established.
Below is a summary of representative pharmacokinetic data from bioequivalence studies comparing generic and brand-name this compound tablets.
Table 1: Pharmacokinetic Parameters for Norethindrone
| Study | Formulation | Cmax (pg/mL) | AUC (pg·h/mL) | 90% CI for Cmax Ratio | 90% CI for AUC Ratio |
| Study 1 | Test (Generic) | 9840 ± 3520 | 41680 ± 19570 | 95.3% - 110.1% | 98.2% - 105.7% |
| Reference (Brand) | 9980 ± 3410 | 40950 ± 18990 | |||
| Study 2 | Test (Generic) | 7360 (21% CV) | 33280 (33% CV) | 92.5% - 108.4% | 96.9% - 104.2% |
| Reference (Brand) | 7510 (23% CV) | 32890 (31% CV) |
Data are presented as mean ± standard deviation or mean (% coefficient of variation). Data is illustrative and compiled from various sources.
Table 2: Pharmacokinetic Parameters for Ethinyl Estradiol
| Study | Formulation | Cmax (pg/mL) | AUC (pg·h/mL) | 90% CI for Cmax Ratio | 90% CI for AUC Ratio |
| Study 1 | Test (Generic) | 147 ± 37.1 | 902.8 ± 162.0 | 98.1% - 112.5% | 101.5% - 109.8% |
| Reference (Brand) | 145 ± 38.2 | 890.5 ± 159.3 | |||
| Study 2 | Test (Generic) | 50.9 | 633 ± 235 | 94.7% - 109.3% | 99.8% - 107.4% |
| Reference (Brand) | 52.1 | 625 ± 241 |
Data are presented as mean ± standard deviation. Data is illustrative and compiled from various sources.
Experimental Protocols
The following section details the typical methodology employed in bioequivalence studies for this compound tablets.
Study Design: A single-center, randomized, single-dose, open-label, two-way crossover study design is commonly used. This involves a washout period of at least one menstrual cycle (typically 28 days) between the two treatment periods.
Study Population: Healthy, non-smoking female volunteers of non-childbearing potential or who are surgically sterile, typically between the ages of 18 and 45, are enrolled. Subjects undergo a comprehensive health screening, including a physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
Drug Administration: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test (generic) or reference (brand-name) tablet with a standardized volume of water (e.g., 240 mL). Food and fluid intake are standardized during the confinement periods.
Pharmacokinetic Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Analytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method is validated for selectivity, sensitivity, linearity, accuracy, precision, and stability.
Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf), are calculated using non-compartmental methods. An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for both analytes are calculated.
Visualizing the Frameworks
Hormonal Contraception Signaling Pathway
The contraceptive effect of norethindrone (a progestin) and ethinyl estradiol (an estrogen) is achieved through the modulation of the hypothalamic-pituitary-ovarian (HPO) axis. The following diagram illustrates this signaling pathway.
Caption: Hormonal Contraception Signaling Pathway.
Bioequivalence Study Experimental Workflow
The following diagram outlines the typical workflow of a bioequivalence study for oral contraceptives.
Caption: Bioequivalence Study Experimental Workflow.
A Comparative Guide to LC-MS/MS and HPLC-UV Methods for Ethinyl Estradiol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of ethinyl estradiol (B170435) (EE), a potent synthetic estrogen widely used in oral contraceptives, is paramount. The choice of analytical methodology is critical and typically involves a trade-off between sensitivity, specificity, and operational complexity. This guide provides a detailed cross-validation comparison of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Experimental Protocols
Detailed methodologies for representative LC-MS/MS and HPLC-UV assays for ethinyl estradiol quantification are outlined below. These protocols are synthesized from validated methods reported in the literature.
Representative LC-MS/MS Method
This method is designed for high-sensitivity analysis of ethinyl estradiol in biological matrices like human plasma, often requiring derivatization to enhance the signal.
-
Sample Preparation:
-
Extraction: Ethinyl estradiol is extracted from 1 mL of plasma using either Solid Phase Extraction (SPE) with cartridges like Oasis MCX or SOLA SCX, or Liquid-Liquid Extraction (LLE) with solvents such as methyl t-butyl ether.[1][2]
-
Derivatization: To significantly improve ionization efficiency and achieve low picogram-per-milliliter sensitivity, the extracted analyte is derivatized.[1][3] A common agent is dansyl chloride, which introduces an easily ionizable tertiary amine group to the EE molecule.[1][3] The reaction typically involves incubation at 60°C.[1]
-
Clean-up: A post-derivatization clean-up step, often involving SPE or LLE back-extraction into a solvent like hexane, is performed to remove excess derivatizing reagent and other interferences.[1][3]
-
Reconstitution: The final extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for injection.[3]
-
-
Chromatographic Conditions:
-
HPLC System: An ACQUITY UPLC System or equivalent.
-
Column: A reversed-phase C18 column, such as an ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Luna C18 (50 x 2 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or 2 mM ammonium (B1175870) formate).[2][3][4]
-
Flow Rate: Typically in the range of 0.3 to 0.6 mL/min.[2]
-
Column Temperature: Maintained around 45°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX Triple Quad™ 5500 or Waters Xevo TQ-S.[5]
-
Ionization: Heated Electrospray Ionization (H-ESI) in positive ion mode is commonly used, especially after dansyl chloride derivatization.[1]
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed for its high specificity and sensitivity, monitoring a specific precursor-to-product ion transition (e.g., m/z 530 → 171 for the dansylated derivative).[1]
-
Representative HPLC-UV Method
This method is often employed for analyzing ethinyl estradiol in pharmaceutical dosage forms where concentrations are significantly higher than in biological fluids.
-
Sample Preparation:
-
Tablet Processing: A set number of tablets are accurately weighed, crushed into a fine powder, and transferred to a volumetric flask.
-
Dissolution: The powder is dissolved in a suitable diluent, which is often the mobile phase itself (e.g., a mixture of acetonitrile and water).[6] Sonication is frequently used to ensure complete dissolution.[7]
-
Filtration: The resulting solution is filtered through a 0.45 µm filter to remove any undissolved excipients before injection.[7]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system (e.g., Waters, Shimadzu) equipped with a UV detector.[8][9]
-
Column: A reversed-phase C18 column is standard, such as a Purospher® STAR RP-18e (150 x 4.0 mm, 5 µm) or BDS C18 (150 x 4.6 mm, 5 µm).[6][10]
-
Mobile Phase: An isocratic mobile phase is common, typically consisting of a mixture of acetonitrile and water or a buffer like sodium phosphate.[6][10] A common ratio is 47:53 (v/v) acetonitrile:water.[6]
-
Detection: UV detection is performed at a wavelength where ethinyl estradiol exhibits significant absorbance, typically between 210 nm and 230 nm.[8][9][10] For enhanced sensitivity and specificity, particularly in the presence of other UV-active compounds, a fluorescence detector can be used (Excitation: 285 nm, Emission: 310 nm).[6][7]
-
Data Presentation: Performance Comparison
The performance characteristics of LC-MS/MS and HPLC-UV methods for ethinyl estradiol analysis are summarized in the table below. The data clearly illustrates the significant differences in sensitivity between the two techniques.
| Performance Parameter | LC-MS/MS | HPLC-UV / FLD |
| Linearity Range | 1 - 500 pg/mL[3] | 0.6 - 3.0 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.99[1][2] | > 0.99[8] |
| Limit of Quantification (LOQ) | 1 - 5 pg/mL[1] | ~20 ng/mL (UV)[10] |
| Limit of Detection (LOD) | - | 0.65 ng/mL (FLD)[7], 10 ng/mL (UV)[10] |
| Accuracy (% Recovery) | 68.5% - 110.7%[2][11] | 99.0% - 100.2%[7][10] |
| Precision (% RSD) | < 15%[2][11] | < 2%[7][10] |
| Typical Retention Time | 2 - 6 minutes[2] | 2 - 40 minutes[8][10] |
Note: pg/mL = picograms per milliliter; ng/mL = nanograms per milliliter; µg/mL = micrograms per milliliter. FLD = Fluorescence Detection.
Visualizing the Methodologies
The following diagrams illustrate the workflows and comparative logic of the two analytical approaches.
Caption: Comparative workflow for ethinyl estradiol analysis.
Caption: Logical comparison of key method characteristics.
Objective Comparison and Conclusion
The cross-validation of LC-MS/MS and HPLC-UV methods reveals distinct advantages and applications for each technique in the analysis of ethinyl estradiol.
LC-MS/MS stands out for its exceptional sensitivity and specificity. The ability to quantify ethinyl estradiol at the picogram-per-milliliter level makes it the unequivocal choice for pharmacokinetic, bioequivalence, and metabolic studies where circulating concentrations in biological fluids are extremely low.[3] The use of tandem mass spectrometry (MS/MS) provides structural confirmation and minimizes interference from endogenous matrix components, which is a significant challenge for less specific detectors.[12] However, this performance comes at the cost of higher equipment expense, more complex and labor-intensive sample preparation (often requiring derivatization), and the need for highly skilled operators.[4]
HPLC-UV , in contrast, is a robust, cost-effective, and widely accessible technique. It is perfectly suited for quality control and routine analysis of pharmaceutical formulations, where ethinyl estradiol concentrations are in the microgram range.[6][7] Sample preparation is typically straightforward, involving simple dissolution and filtration. While HPLC-UV offers good precision and accuracy for these applications, its sensitivity is several orders of magnitude lower than LC-MS/MS, rendering it unsuitable for bioanalysis.[10] Furthermore, its specificity is reliant solely on chromatographic retention time, making it more susceptible to interferences from co-eluting compounds compared to the mass-based detection of MS/MS.[12] Using a fluorescence detector can improve sensitivity over UV but still does not approach that of LC-MS/MS.[6]
Recommendation:
-
For bioanalytical applications requiring the quantification of ethinyl estradiol in plasma, serum, or other biological matrices, LC-MS/MS is the mandatory method due to its required sensitivity and specificity.
-
For the quality control and assay of pharmaceutical dosage forms (e.g., tablets), HPLC-UV is the more practical and economical choice , providing reliable and accurate results for the concentration levels present in these products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Norethindrone and Ethinyl Estradiol Formulations
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of different oral contraceptive formulations containing norethindrone (B1679910) (NET) and ethinyl estradiol (B170435) (EE). It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of how formulation differences impact the absorption, distribution, metabolism, and excretion of these synthetic hormones.
Combined oral contraceptives (COCs) manipulate the hypothalamic-pituitary-ovarian (HPO) axis to prevent ovulation.[1][2] The primary mechanism involves the suppression of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), through negative feedback.[1][3] This action inhibits follicular development and the mid-cycle LH surge, which is necessary for ovulation.[1][2] Additionally, these hormones alter the cervical mucus to impede sperm penetration and modify the endometrium to reduce the likelihood of implantation.[1][4]
Formulations have evolved from early high-dose monophasic pills to lower-dose monophasic, biphasic, and triphasic regimens. These newer formulations aim to reduce total hormone exposure and associated side effects while maintaining contraceptive efficacy.[5][6] Phasic pills, which vary the hormone doses throughout the cycle, were designed to more closely mimic the natural fluctuations of the menstrual cycle.[5][6]
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of norethindrone and ethinyl estradiol are crucial for understanding their clinical efficacy and safety profiles. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).[7][8]
The following tables summarize single-dose pharmacokinetic data for different formulations. It is important to note that significant inter-individual variation in blood levels of both ethinyl estradiol and norethindrone is common.[9]
Table 1: Single-Dose Pharmacokinetic Parameters of Norethindrone (NET)
| Formulation (NET / EE dose) | Cmax (pg/mL) | Tmax (hr) | AUC (pg·h/mL) |
| 1 mg NET / 35 µg EE | 8,438 (± 33.5%) | ~1.33 | 51,190 (± 49.4%) |
| 1 mg NET / 50 µg ME* | 17,700 | - | 87,900 |
| 0.4 mg NET / 35 µg EE | - | - | - |
*Note: ME refers to mestranol (B1676317), which is metabolized to ethinyl estradiol. A 50 µg dose of mestranol is approximately equivalent to a 35 µg dose of ethinyl estradiol in terms of estrogenic effect.[9] Data for the 0.4 mg NET formulation was part of a bioequivalence study where specific PK values were compared but not explicitly listed in the snippet.[10]
Table 2: Single-Dose Pharmacokinetic Parameters of Ethinyl Estradiol (EE)
| Formulation (NET / EE dose) | Cmax (pg/mL) | Tmax (hr) | AUC (pg·h/mL) |
| 1 mg NET / 20 µg EE | 79.04 (± 24.2%) | 1.325 | 690.5 (± 20.2%) |
| 1 mg NET / 35 µg EE | 62.8 (± 24.6%) | ~1.33 | 595.6 (± 24.3%) |
| 1 mg NET / 50 µg ME* | - | - | - |
*Note: A study comparing a 1 mg NET/35 µg EE formulation with a 1 mg NET/50 µg mestranol (ME) formulation found that the Cmax and AUC values for ethinyl estradiol were not significantly different, indicating bioequivalence in estrogenic exposure.[9]
Mechanism of Action: Signaling Pathway
The contraceptive effect of this compound is achieved through negative feedback on the hypothalamic-pituitary-ovarian axis. Exogenous administration of these hormones suppresses the natural cyclical release of gonadotropins.
Figure 1. Negative feedback of COCs on the HPO axis.
Experimental Protocols
The determination of pharmacokinetic parameters for this compound formulations relies on standardized clinical trial methodologies.
Representative Study Design:
A typical pharmacokinetic study is conducted as a randomized, crossover, or parallel-group trial in healthy, premenopausal female volunteers.[8][9] The number of subjects should be sufficient to provide reliable estimates of PK parameters.[8] Studies can be single-dose to assess basic absorption and elimination, or multiple-dose (e.g., over a full 28-day cycle) to evaluate steady-state pharmacokinetics.[8][11] For drug-drug interaction studies, a fixed-sequence design is often employed.[11]
Blood Sampling and Processing:
Following administration of the oral contraceptive, sequential blood samples are collected over a period of 48 to 120 hours.[7][11] Intensive sampling is required to accurately characterize Cmax and AUC.[8] Plasma is separated from the blood samples via centrifugation and stored, typically at -20°C or lower, until analysis.[12]
Bioanalytical Method:
The simultaneous quantification of this compound in plasma is most commonly performed using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12][13][14] This method offers high sensitivity and selectivity.[13] The general workflow involves:
-
Sample Preparation: Extraction of the analytes (norethindrone, ethinyl estradiol) and their stable isotope-labeled internal standards from the plasma matrix. This is often achieved through liquid-liquid extraction (e.g., with n-butyl chloride) or supported liquid extraction.[13]
-
Derivatization (Optional): To enhance sensitivity, especially for ethinyl estradiol, derivatization with a reagent like dansyl chloride may be used before injection into the LC-MS/MS system.[13]
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18 column) to separate the analytes from endogenous plasma components.[13]
-
Mass Spectrometric Detection: The separated analytes are ionized and detected by a tandem mass spectrometer, which provides the high degree of specificity and sensitivity required to measure the low concentrations of these hormones in plasma.[13]
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the study samples are determined from this curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral contraceptive formulation.
Figure 2. Workflow for an oral contraceptive PK study.
References
- 1. Ethinyl Estradiol and Norethindrone (Professional Patient Advice) - Drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of norethisterone (500 mcg) and ethinyl estradiol (35 mcg) capsules on the pituitary-ovarian axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norethindrone Acetate and Ethinyl Estradiol Tablets USP, 1.5 mg/0.03 mg [dailymed.nlm.nih.gov]
- 5. Triphasic versus monophasic oral contraceptives for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Plasma levels and pharmacokinetics of norethindrone and ethinylestradiol administered in solution and as tablets to women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. celerion.com [celerion.com]
- 12. fda.gov [fda.gov]
- 13. Simultaneous determination of this compound in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Pharmacodynamic Profiles of Ethinylestradiol/Norgestimate Combination or Norethindrone upon Coadministration with Elagolix 150 mg Once Daily in Healthy Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro and In-Vivo Correlation for Controlled-Release Norethindrone Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different controlled-release formulations of norethindrone (B1679910), focusing on the correlation between in-vitro dissolution profiles and in-vivo pharmacokinetic performance. The data presented is compiled from various studies to offer a comprehensive overview for researchers and drug development professionals.
Introduction to In-Vitro In-Vivo Correlation (IVIVC)
In-vitro in-vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (such as drug dissolution) and an in-vivo response (such as plasma drug concentration). Establishing a strong IVIVC is a key objective in the development of controlled-release dosage forms. It can help in optimizing formulations, setting dissolution specifications, and potentially waiving certain bioequivalence studies, thereby accelerating the drug development process. The U.S. Food and Drug Administration (FDA) recognizes different levels of IVIVC, with Level A being the most informative, representing a point-to-point correlation between the in-vitro dissolution rate and the in-vivo absorption rate.
Comparative Analysis of Controlled-Release Norethindrone Formulations
This section compares the in-vitro release and in-vivo pharmacokinetic parameters of various controlled-release norethindrone formulations. Due to the limited availability of studies that directly compare multiple formulations head-to-head, the following tables are compiled from different sources. Readers should consider the variations in experimental conditions when interpreting the data.
In-Vitro Dissolution Data
The following table summarizes the in-vitro dissolution profiles of different controlled-release norethindrone formulations.
| Formulation Type | Dissolution Medium | Apparatus | Key Dissolution Findings | Reference |
| Nanoparticulate Liquid Medicated Formulation (LMF) | 0.1 N HCl with 0.09% Sodium Lauryl Sulfate (SLS) | USP Apparatus II (Paddle) at 75 rpm | Zero-order release sustained for 96 hours. | [1] |
| Micronized Norethindrone Tablets | 0.1 N HCl with 0.09% SLS | USP Apparatus II (Paddle) at 75 rpm | Significantly faster and higher dissolution rate compared to unmicronized drug. | [2] |
| Biodegradable Polymeric Implants (Conceptual) | Tris-HCl buffer (pH 7.4) | Not specified | Release is influenced by polymer side chain length, initial drug loading, and particle size. | |
| Norethindrone Acetate Tablets | 900 mL of HCl (1 in 100) containing 0.02% SLS | USP Apparatus I (Basket) at 100 rpm | Meets USP 24 specifications. | [3] |
In-Vivo Pharmacokinetic Data
The table below presents the in-vivo pharmacokinetic parameters observed for different norethindrone formulations.
| Formulation Type | Study Population | Key Pharmacokinetic Parameters | Reference |
| Biodegradable Norethindrone-Cholesterol Implants (Anuelle) | Healthy, sexually active women | 4-pellet (174 mg NET): "Burst-effect" of 3.17 ng/ml within 24h, declining to 0.40 ng/ml at 12-15 months. 5-pellet (266.5 mg NET): "Burst-effect" of 3.71 ng/ml within 24h, declining to 0.61 ng/ml at 12-15 months. Undetectable levels at 36 months. | [4] |
| Polylactic and Polyglycolic Acid Microspheres (100 mg NET) | Healthy women | Serum levels rose to 1-2 ng/ml and fell to 0.5 ng/ml by week 15. Undetectable at week 25. | [5] |
| Biodegradable Steroid-Polymer Conjugate | Female rats | Fairly constant in-vivo release with a gradual decrease over a 9-month period (measured by radioactivity output). | [6] |
| Norethindrone Acetate Tablets (5 mg) | Healthy postmenopausal women | Test Formulation: Cmax: 18.45 ng/mL, Tmax: 1.15 hr, AUC(0-t): 75.95 ng.hr/mL. Reference Formulation: Cmax: 18.04 ng/mL, Tmax: 1.23 hr, AUC(0-t): 75.52 ng.hr/mL. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
In-Vitro Dissolution Studies
-
Nanoparticulate Liquid Medicated Formulation (LMF) : The in-vitro dissolution was conducted using a USP Type II Paddle apparatus. The dissolution medium was 900 ml of 0.1 N HCl containing 0.09% sodium lauryl sulfate, maintained at 37°C ± 0.5°C with a paddle speed of 75 rpm.[1] Samples were withdrawn at specified time intervals and analyzed by a validated RP-HPLC method.[1]
-
Micronized Norethindrone Tablets : In-vitro dissolution was performed using the USP 33 method with a Type II Paddle apparatus at 37º ± 0.5ºC and 75 rpm. The dissolution medium consisted of 500ml deaerated 0.1 N hydrochloric acid containing 0.09% sodium lauryl sulfate.[2] Samples were analyzed by HPLC.[2]
-
Norethindrone Acetate Tablets : Dissolution testing was conducted in 900 mL of HCl (1 in 100) containing 0.02% SLS using USP Apparatus I (basket) at 100 rpm, as per USP 24 specifications.[3]
In-Vivo Bioavailability Studies
-
Biodegradable Norethindrone-Cholesterol Implants : The study was conducted in healthy, sexually active women who received either four or five pellets subdermally.[4] Serum norethindrone levels were measured at various time points post-implantation to determine the pharmacokinetic profile.[4]
-
Polylactic and Polyglycolic Acid Microspheres : The study involved injecting women with microspheres containing 75 mg or 100 mg of norethisterone.[5] Circulating levels of norethisterone were monitored over the study period to assess the release profile.[5]
-
Biodegradable Steroid-Polymer Conjugate : In this preclinical study, female rats were administered the drug-polymer conjugate via subcutaneous injection. The in-vivo release of the steroid was determined by measuring the daily radioactivity output in urine and feces.[6]
-
Norethindrone Acetate Tablets : A randomized, two-way crossover bioequivalence study was conducted in healthy postmenopausal women under fasting conditions.[3] Blood samples were collected at specified time points after drug administration, and plasma concentrations of norethindrone were determined to calculate pharmacokinetic parameters.[3]
Visualizing IVIVC Concepts and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key relationships and processes in IVIVC studies.
Caption: Workflow for establishing an In-Vitro In-Vivo Correlation (IVIVC).
Caption: Different levels of In-Vitro In-Vivo Correlation (IVIVC).
Conclusion
The development of a robust in-vitro in-vivo correlation is a critical aspect of designing effective and reliable controlled-release norethindrone formulations. While the presented data is drawn from separate studies, it highlights the diverse strategies employed to achieve sustained drug delivery, from biodegradable implants and microspheres to nanoparticulate systems. The in-vitro dissolution methods serve as essential tools for characterizing these formulations, and their correlation with in-vivo pharmacokinetic data, where established, provides a powerful predictive tool for formulation performance. Further head-to-head comparative studies of different controlled-release norethindrone formulations would be invaluable to the scientific community for establishing more direct and comprehensive IVIVCs.
References
- 1. japsonline.com [japsonline.com]
- 2. ijrpc.com [ijrpc.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Biodegradable norethindrone (NET:cholesterol) contraceptive implants: phase II-A: a clinical study in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norethisterone contraceptive microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo release of norethindrone coupled to a biodegradable poly(alpha-amino acid) drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triphasic vs. Monophasic Norethindrone and Ethinyl Estradiol Regimens
A comprehensive review of the available evidence on the comparative efficacy of triphasic and monophasic oral contraceptives containing norethindrone (B1679910) and ethinyl estradiol (B170435) reveals a landscape of broad equivalence in contraceptive effectiveness, with nuanced differences in cycle control and side effect profiles. While both regimens effectively prevent pregnancy by suppressing the hypothalamic-pituitary-ovarian (HPO) axis, the varying hormonal doses in triphasic formulations aim to mimic the natural menstrual cycle, potentially offering benefits in bleeding patterns for some users.
This guide synthesizes findings from multiple clinical trials and systematic reviews to provide researchers, scientists, and drug development professionals with a detailed comparison of these two common oral contraceptive formulations.
Contraceptive Efficacy: A Tale of Equivalence
Systematic reviews and meta-analyses of randomized controlled trials have consistently concluded that there is no significant difference in contraceptive efficacy between triphasic and monophasic oral contraceptives.[1][2] Both regimens, when used correctly, are highly effective in preventing pregnancy. The primary mechanism of action for both is the suppression of gonadotropin secretion, which in turn inhibits ovulation.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies. It is important to note that direct comparison across all studies is challenging due to variations in the specific formulations and dosages of norethindrone and ethinyl estradiol used.
Table 1: Cycle Control - Intermenstrual Bleeding (Breakthrough Bleeding and Spotting)
| Study/Regimen Comparison | Triphasic Regimen Details | Monophasic Regimen Details | Outcome | Result | Citation |
| Chavez et al. (1999) | Triphasic Norethindrone (NET) 500-750-1000 µg / Ethinyl Estradiol (EE) 35 µg (Ortho-Novum 7/7/7) | Monophasic Levonorgestrel (B1675169) (LNG) 100 µg / EE 20 µg | Percentage of Normal Cycles (by Cycle 4) | 54.4% for Triphasic NET/EE vs. 69.9% for Monophasic LNG/EE (p < 0.05) | [5][6] |
| Masson et al. (1993) | Triphasic Norethindrone (NET) 0.5 mg, 0.75 mg, 1.0 mg / EE 35 µg (Ortho 7/7/7) | Triphasic Levonorgestrel (LNG) 50 µg, 75 µg, 125 µg / EE 30 µg, 40 µg, 30 µg (Triquilar) | Incidence of Intermenstrual Bleeding (one or more times during the study) | 61.9% for Triphasic NET/EE vs. 44.9% for Triphasic LNG/EE (p = 0.0036) | [7] |
| Kashanian et al. (2010) | Triphasic Levonorgestrel (LNG)-EE 50-75-125/30-40-30 µg | Monophasic LNG-EE 150/30 µg | Cycles with Breakthrough Bleeding/Spotting (BTB/S) | 6.45% for Triphasic vs. 18.86% for Monophasic (p=0.009) | [8] |
Note: While the Chavez et al. study compared a triphasic norethindrone product to a monophasic levonorgestrel product, it provides valuable insight into cycle control with a commonly used triphasic norethindrone formulation. The Masson et al. study compares two different triphasic formulations, highlighting the impact of the progestin component on bleeding patterns. The Kashanian et al. study also used levonorgestrel-containing pills but demonstrates a scenario where a triphasic formulation showed superior cycle control.
Experimental Protocols
Detailed experimental protocols are crucial for the critical appraisal of clinical trial data. The following outlines a general methodology employed in many of the cited randomized controlled trials comparing triphasic and monophasic oral contraceptives.
A Multicenter, Randomized, Open-Label Comparative Study Design:
-
Objective: To compare the efficacy and cycle control of a triphasic norethindrone/ethinyl estradiol regimen with a monophasic norethindrone/ethinyl estradiol regimen.
-
Study Population: Healthy, sexually active women of reproductive age with normal menstrual cycles, seeking contraception.
-
Inclusion Criteria:
-
Generally healthy, non-pregnant, and non-lactating females.
-
Regular menstrual cycles (e.g., 21-35 days in length).
-
Willingness to use the assigned oral contraceptive as the sole method of birth control for the study duration.
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Contraindications to oral contraceptive use (e.g., history of thromboembolic disorders, breast cancer, severe liver disease, uncontrolled hypertension).
-
Use of medications that may interact with oral contraceptives.
-
Recent pregnancy or abortion.
-
-
Randomization: Subjects are randomly assigned to receive either the triphasic or monophasic regimen.
-
Treatment: Participants are instructed to take one tablet daily for a specified number of cycles (typically 4 to 6).
-
Data Collection:
-
Daily diaries are used by participants to record bleeding and spotting events.
-
Investigators conduct regular follow-up visits (e.g., bimonthly) to assess compliance, side effects, and overall well-being.
-
-
Outcome Measures:
-
Primary Outcome: Incidence and pattern of intermenstrual bleeding (breakthrough bleeding and spotting).
-
Secondary Outcomes:
-
Contraceptive efficacy (e.g., Pearl Index, which measures the number of unintended pregnancies per 100 woman-years of use).[9]
-
Incidence of other side effects (e.g., headache, nausea, breast tenderness).
-
Patient satisfaction and discontinuation rates.
-
-
-
Statistical Analysis: Appropriate statistical methods (e.g., chi-square test, t-test, survival analysis) are used to compare the outcomes between the two treatment groups.
Mandatory Visualization
Signaling Pathway of Gonadotropin Suppression
The primary mechanism of action for both triphasic and monophasic oral contraceptives containing this compound is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, which ultimately prevents ovulation.[3][4]
Caption: Suppression of the HPO axis by oral contraceptives.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing triphasic and monophasic oral contraceptives.
Caption: Workflow of a comparative oral contraceptive clinical trial.
Conclusion
The available evidence does not support the superiority of either triphasic or monophasic this compound regimens in terms of contraceptive efficacy. The choice between these formulations may be guided by individual patient factors, with a particular focus on cycle control. Some studies suggest that triphasic formulations may offer better bleeding profiles for certain individuals, while others indicate better control with monophasic options. The progestin type and dose, as well as the estrogen dose, are also critical determinants of cycle control and side effects. Further large-scale, high-quality randomized controlled trials comparing triphasic and monophasic formulations with identical progestogens are needed to provide more definitive guidance.
References
- 1. Triphasic versus monophasic oral contraceptives for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphasic versus monophasic oral contraceptives for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Inhibition of ovulation: comparison between the mechanism of action of steroids and GnRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of cycle control with monophasic levonorgestrel/ethinylestradiol 100 micrograms/20 micrograms versus triphasic norethindrone/ethinylestradiol 500-750-1000 micrograms/35 micrograms: a multicenter, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A clinical comparison of two triphasic oral contraceptives with levonorgestrel or norethindrone: a prospective, randomized, single-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between monophasic levonorgestrel-ethinyl estradiol 150/30 and triphasic levonorgestrel-ethinyl estradiol 50-75-125/30-40-30 contraceptive pills for side effects and patient satisfaction: a study in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Combined Parenteral and Oral Hormonal Contraceptives: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Norethindrone/Ethinyl Estradiol vs. Other Combined Oral Contraceptives: A Head-to-Head Clinical Review
This guide provides a detailed comparison of combined oral contraceptives (COCs) containing norethindrone (B1679910) and ethinyl estradiol (B170435) against formulations with other progestins. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from head-to-head clinical trials to support further research and development in hormonal contraception. The focus is on contraceptive efficacy, cycle control, side effect profiles, and safety, with a particular emphasis on the risk of venous thromboembolism (VTE).
Contraceptive Efficacy and Cycle Control
The primary measure of contraceptive efficacy is the Pearl Index, which quantifies the number of unintended pregnancies per 100 woman-years of use. Across various formulations, modern COCs demonstrate high efficacy. Head-to-head trials often focus on non-inferiority in preventing pregnancy and compare bleeding patterns as a key differentiator influencing patient adherence.
A large, randomized, multicenter, open-label, parallel-group study compared a 24-day regimen of drospirenone (B1670955)/ethinyl estradiol with a 21-day regimen of norethindrone/ethinyl estradiol. Both formulations were found to be highly effective contraceptives, with no significant difference in the Pearl Index. However, the study noted differences in bleeding profiles and the incidence of certain adverse events.
| Outcome Measure | Norethindrone/Ethinyl Estradiol (21-day regimen) | Drospirenone/Ethinyl Estradiol (24-day regimen) | Levonorgestrel/Ethinyl Estradiol | Desogestrel/Ethinyl Estradiol |
| Pearl Index (Typical Use) | ~0.3 - 0.5 | ~0.41 | ~0.3 | ~0.3 |
| Incidence of Intermenstrual Bleeding | Variable, higher in initial cycles | Generally lower after 3-6 cycles | Lower compared to some first-generation progestins | Lower compared to some first-generation progestins |
| Amenorrhea Rate | Low | Slightly higher with extended cycle regimens | Low | Low |
Note: Data synthesized from multiple sources. Exact values can vary significantly between individual studies based on dosage and regimen.
Comparative Safety Profiles: Focus on Venous Thromboembolism (VTE)
A critical point of comparison among different progestin/estrogen combinations is the risk of VTE. This risk is influenced by the type of progestin used. First-generation progestins, such as norethindrone, and second-generation progestins, like levonorgestrel, are generally associated with a lower risk of VTE compared to third-generation (desogestrel, gestodene) and fourth-generation (drospirenone) progestins.
The absolute risk of VTE remains low for all COC users, but the relative risk varies. For example, the risk of VTE in healthy, non-pregnant women who are not using COCs is about 2 per 10,000 per year. This risk increases with COC use, with levonorgestrel-containing products showing a risk of approximately 6 per 10,000 woman-years, while third and fourth-generation progestins are associated with a risk of 9 to 12 per 10,000 woman-years.
| Progestin Generation | Progestin Example | Relative Risk of VTE (vs. Non-User) |
| First Generation | Norethindrone | Lower |
| Second Generation | Levonorgestrel | ~3x |
| Third Generation | Desogestrel, Gestodene | ~4-6x |
| Fourth Generation | Drospirenone | ~4-6x |
Side Effect Profiles: Androgenicity and Beyond
The androgenic activity of progestins influences the prevalence of side effects such as acne, hirsutism, and changes in lipid profiles. Norethindrone has some androgenic activity. In contrast, newer progestins like drospirenone have anti-androgenic properties, which can be beneficial for users with conditions like acne.
A multicenter, randomized, double-blind study directly compared a drospirenone/ethinyl estradiol formulation to one containing norgestimate/ethinyl estradiol for the treatment of moderate acne vulgaris. The study concluded that the drospirenone-containing oral contraceptive was superior in reducing inflammatory and total acne lesions.
| Side Effect | Norethindrone (Androgenic) | Drospirenone (Anti-androgenic) | Levonorgestrel (Androgenic) | Desogestrel (Low Androgenicity) |
| Acne | May worsen or improve | Generally improves | May worsen | Neutral to slight improvement |
| Weight Gain | Variable reports, often neutral | Often neutral due to anti-mineralocorticoid effect | Variable reports | Variable reports |
| Mood Changes | Reported, mechanism unclear | Reported, may be linked to anti-mineralocorticoid activity | Reported | Reported |
| Dysmenorrhea | Generally improves | Generally improves | Generally improves | Generally improves |
Experimental Protocols
Protocol: Randomized Controlled Trial for Efficacy and Cycle Control
-
Study Design: A multicenter, randomized, double-blind, parallel-group comparative trial.
-
Participant Selection: Healthy, sexually active women of reproductive age (e.g., 18-45 years) with no contraindications to COC use. Participants are screened for medical history and baseline characteristics.
-
Randomization: Subjects are randomly assigned to one of two or more treatment arms (e.g., Arm A: Norethindrone/Ethinyl Estradiol; Arm B: Drospirenone/Ethinyl Estradiol).
-
Intervention: Participants receive the assigned COC formulation for a specified duration, typically 6 to 13 menstrual cycles. They are instructed on the correct daily use.
-
Data Collection:
-
Efficacy: Pregnancy tests are performed at baseline and if pregnancy is suspected. The primary efficacy endpoint is the Pearl Index.
-
Cycle Control: Participants maintain daily electronic diaries to record bleeding and spotting events. Bleeding patterns, duration, and intensity are analyzed.
-
Adverse Events: All adverse events are recorded at each study visit and assessed for severity and potential relationship to the study drug.
-
-
Statistical Analysis: Efficacy is assessed using the Pearl Index with 95% confidence intervals. Bleeding patterns and adverse event rates are compared between groups using appropriate statistical tests (e.g., chi-square test, t-test).
Visualized Data: Signaling Pathways and Workflows
Mechanism of Action of Combined Oral Contraceptives
The primary mechanism of action for all COCs is the suppression of ovulation through negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis.[1][2][3][4] The exogenous estrogen and progestin inhibit the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the pituitary's production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][3][4] This prevents follicular development and the mid-cycle LH surge required for ovulation.[4] A secondary mechanism involves the progestin component thickening cervical mucus, which impedes sperm penetration.[1][2]
Caption: COC negative feedback on the Hypothalamic-Pituitary-Ovarian axis.
Generalized Clinical Trial Workflow for COCs
The development and comparison of new COC formulations follow a structured clinical trial process. This workflow ensures that data on efficacy, safety, and tolerability are collected systematically.
Caption: Generalized workflow for a comparative COC clinical trial.
Conclusion for the Research Community
Head-to-head clinical trials demonstrate that while most modern COCs have comparable high-level efficacy in preventing pregnancy, significant differences exist in their safety and side effect profiles. Formulations containing norethindrone/ethinyl estradiol, representative of earlier generation progestins, are associated with a lower risk of VTE, a critical consideration in drug safety and patient counseling. However, newer progestins, such as drospirenone, offer non-contraceptive benefits like improved acne control due to their anti-androgenic properties.
For drug development professionals, the data underscores a continuing trade-off between VTE risk and the modulation of androgenic side effects. Future research should focus on developing novel progestins that minimize VTE risk while offering favorable side effect profiles and excellent cycle control. The established clinical trial methodologies provide a robust framework for evaluating the efficacy and safety of such next-generation contraceptive agents.
References
A Comparative Guide to the Validation of Analytical Methods for Norethindrone and Ethinyl Estradiol Following ICH Guidelines
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of norethindrone (B1679910) and ethinyl estradiol (B170435) in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) guidelines. The information presented is intended for researchers, scientists, and professionals involved in drug development and quality control.
Comparison of Analytical Methods
Two common and effective methods for the simultaneous analysis of norethindrone and ethinyl estradiol are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Method Performance and Validation Parameters
The following tables summarize the performance characteristics and validation data for representative RP-HPLC and UV-Visible Spectrophotometric methods.
Table 1: RP-HPLC Method Parameters and Validation Data
| Parameter | Ethinyl Estradiol | Norethindrone Acetate (B1210297) |
| Chromatographic Conditions | ||
| Column | Phenomenex BDS C18 (250 x 4.6 mm, 5µ) | Phenomenex BDS C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | Methanol (B129727): 10mM Phosphate (B84403) Buffer (pH 2.0) (84:16 v/v) | Methanol: 10mM Phosphate Buffer (pH 2.0) (84:16 v/v) |
| Flow Rate | 1 mL/min | 1 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
| Retention Time | 3.5 min | 4.7 min |
| Validation Parameters | ||
| Linearity Range | 5-1000 µg/mL | 5-1000 µg/mL |
| Correlation Coefficient (r²) | >0.99[1] | >0.99[1] |
| Accuracy (% Recovery) | 106.30% | 95.45% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| System Suitability | ||
| Theoretical Plates | > 2000 | > 2000 |
| Tailing Factor | < 1.5 | < 1.5 |
Table 2: UV-Visible Spectrophotometry Method Parameters and Validation Data
| Parameter | Ethinyl Estradiol | Norethindrone Acetate |
| Analytical Method | Absorbance Correction Method | Second Order Derivative |
| Wavelength for Analysis | 280 nm | 266.8 nm |
| Validation Parameters | ||
| Linearity Range | 10-90 µg/mL | - |
| Correlation Coefficient (r²) | 0.9962 | - |
| Accuracy (% Recovery) | 113.33% | 101.99% |
| Precision (% RSD) | - | < 2.053% |
| Limit of Detection (LOD) | 0.7013 µg/mL | 2.133 µg/mL |
| Limit of Quantification (LOQ) | 3.830 µg/mL | 11.606 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical procedures are outlined below.
RP-HPLC Method
A reversed-phase HPLC method is employed for the simultaneous estimation of ethinyl estradiol and norethindrone acetate.[2]
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column : Phenomenex BDS C18 (250 x 4.6 mm, 5µ).[2]
-
Mobile Phase : A mixture of methanol and 10mM phosphate buffer (pH adjusted to 2.0 with 0.1% o-phosphoric acid) in a ratio of 84:16 v/v.[2]
-
Flow Rate : 1 mL/min.[2]
-
Detection : UV detection at 220 nm.[2]
-
Injection Volume : 20 µL.
-
Standard Solution Preparation : Prepare a mixed standard solution containing a known concentration of ethinyl estradiol and norethindrone acetate in the mobile phase.
-
Sample Preparation : Extract a known quantity of the formulation with the mobile phase, sonicate, and filter to obtain a clear solution.
-
Analysis : Inject the standard and sample solutions into the chromatograph and record the peak areas for quantification.
UV-Visible Spectrophotometry Method
A combination of absorbance correction and second-order derivative spectrophotometry can be utilized for the simultaneous estimation of ethinyl estradiol and norethindrone acetate.
-
Instrumentation : A double beam UV-Visible spectrophotometer with data processing capabilities.
-
Solvent : Methanol is a suitable solvent for both drugs.
-
Analysis of Norethindrone Acetate : The second-order derivative spectrum of the sample solution is recorded, and the amplitude at 266.8 nm is used for the quantification of norethindrone acetate.
-
Analysis of Ethinyl Estradiol : The absorbance of the sample solution is measured at 280 nm. The absorbance contribution from norethindrone acetate at this wavelength is corrected for, and the remaining absorbance is used to determine the concentration of ethinyl estradiol.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[3] These studies involve subjecting the drug product to stress conditions more severe than accelerated stability testing to identify potential degradation products. According to ICH guidelines, the following stress conditions are typically employed:[4]
-
Acid Hydrolysis : Treatment with an acid (e.g., 1N HCl) at an elevated temperature.
-
Base Hydrolysis : Treatment with a base (e.g., 1N NaOH) at an elevated temperature.
-
Oxidative Degradation : Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Degradation : Heating the sample at a high temperature (e.g., 60-80°C).
-
Photolytic Degradation : Exposing the sample to UV light.
The analytical method should be able to resolve the active pharmaceutical ingredients from any degradation products formed under these stress conditions.
Visualizations
The following diagrams illustrate the workflow of analytical method validation and the interrelation of its key parameters.
References
Inter-laboratory Assay Performance for Norethindrone and Ethinyl Estradiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the simultaneous quantification of norethindrone (B1679910) (NET) and ethinyl estradiol (B170435) (EE), two active ingredients commonly found in oral contraceptives. The data presented is compiled from various single-laboratory validation studies to offer a broader perspective on assay performance across different protocols. This document is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methods.
Comparative Analysis of Assay Performance
The following tables summarize the quantitative performance data from different validated analytical methods for the determination of norethindrone and ethinyl estradiol. These assays are crucial for pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations.
Table 1: Performance Characteristics of Norethindrone Assays
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LC-MS/MS [1] | Human Plasma | 0.05 - 10 | 0.05 | <6.8 | ±4.4 |
| LC-MS/MS [2] | Human Serum | 0.04 - 10 | 0.04 | ≤12.1 | 95 - 108% |
| RP-HPLC [3] | Spiked Plasma | 0.05 - 2 (µg/mL) | 0.05 (µg/mL) | - | >96.28% (Recovery) |
Table 2: Performance Characteristics of Ethinyl Estradiol Assays
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LC-MS/MS [1] | Human Plasma | 0.0025 - 0.5 | 0.0025 | <4.2 | ±5.9 |
| LC-MS/MS [2] | Human Serum | 0.01 - 10 | 0.01 | ≤12.1 | 95 - 108% |
| RP-HPLC [3] | Spiked Plasma | - | 0.05 (µg/mL) | - | >96.28% (Recovery) |
Detailed Experimental Protocols
The methodologies summarized below represent common approaches for the extraction and quantification of this compound from biological matrices.
1. LC-MS/MS Method for Human Plasma[1]
-
Sample Preparation:
-
To 0.5 mL of human plasma, internal standards (norethindrone-¹³C₂ and ethinyl estradiol-d₄) are added.
-
The analytes are extracted using n-butyl chloride.
-
The organic solvent is evaporated, and the residue is derivatized with dansyl chloride to enhance sensitivity.
-
-
Chromatographic Conditions:
-
Column: Genesis RP-18 (50 mm x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient of acetonitrile, water, and formic acid.
-
Flow Rate: 1.0 mL/min
-
Total Run Time: 5.0 min
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry (MS/MS) is used for detection. Specific precursor and product ions for the derivatized analytes and internal standards are monitored.
-
2. LC-MS/MS Method for Human Serum[2]
-
Sample Preparation:
-
Analytes are extracted from serum samples.
-
The extract is reconstituted in a solution of 25:75 methanol:water (v:v).
-
-
Chromatographic Conditions:
-
System: Shimadzu Nexera-LCMS-8050 LC-MS/MS platform.
-
Gradient: A time-based gradient is employed using two Nexera LC-30AD pumps.
-
Flow Rate: 0.25 mL/min
-
-
Mass Spectrometry:
-
Ionization: Heated electrospray ionization is used in both positive (for norethindrone) and negative (for ethinyl estradiol) modes with ultra-fast polarity switching.
-
Detection: Scheduled multiple reaction monitoring (MRM) is used for the detection of the steroids.
-
3. RP-HPLC Method for Spiked Plasma[3]
-
Sample Preparation:
-
Plasma samples are spiked with known concentrations of norethindrone and an internal standard (estradiol).
-
The analytes are extracted from the plasma.
-
The residue is reconstituted in 300 µl of the mobile phase.
-
-
Chromatographic Conditions:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the bioanalytical determination of this compound.
Caption: Generalized workflow for this compound bioanalysis.
References
- 1. Simultaneous determination of this compound in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of multiple contraceptive hormones in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Metabolic Profiling of Norethindrone in Different Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of norethindrone (B1679910), a synthetic progestin widely used in contraception and hormone therapy, across various animal species commonly used in preclinical research, as well as in humans. Understanding the species-specific metabolism of norethindrone is crucial for the accurate interpretation of preclinical safety and efficacy data and for predicting its pharmacokinetic and pharmacodynamic behavior in humans.
Norethindrone undergoes extensive metabolism, primarily involving A-ring reduction and hydroxylation, leading to the formation of several metabolites. The rate and pathway of metabolism can vary significantly between species, influencing the drug's activity and potential side effects. This guide summarizes key quantitative data, details experimental protocols for metabolite analysis, and visualizes the metabolic pathways and experimental workflows.
Comparative Metabolic Data
The metabolism of norethindrone results in various metabolites, with 5α-dihydronorethisterone, tetrahydro-norethisterone isomers, and ethinyl estradiol (B170435) being of significant interest. The following table summarizes the available quantitative data on the formation of key norethindrone metabolites in different species. It is important to note that the data is compiled from various studies with differing experimental conditions.
| Metabolite | Human | Rat | Rabbit | Monkey | Key Findings and Conditions |
| Ethinyl Estradiol | 0.4% - 1.0% of oral dose[1] | Data not available | ~0.35% of intravenous dose[2] | Data not available | Aromatization of norethindrone to the potent estrogen ethinyl estradiol is a minor but significant pathway in humans and has been observed in rabbits.[1][2] The conversion ratio in postmenopausal women was found to be 0.7 ± 0.2% and 1.0 ± 0.4% for 5 and 10 mg doses of norethindrone acetate (B1210297), respectively.[1] For norethindrone, the conversion was 0.4 ± 0.4% at a 5 mg dose.[1] |
| 5α-dihydronorethisterone | Identified as a principal metabolite | Data not available | Data not available | Data not available | Formed via the action of 5α-reductase in the liver and other tissues.[3] |
| Tetrahydro-norethisterone isomers | Identified as metabolites[4][5] | Data not available | Data not available | Data not available | These are further reduction products of 5α-dihydronorethisterone. In human plasma, 17α-ethinyl-5β-estrane-3α,17β-diol has been quantified.[6] |
| 3α-OH,5α-H-norethisterone | Data not available | Major metabolite in uterus (26.9%), vagina (37.1%), and aorta (1.4%)[7] | Data not available | Data not available | Formed by the combined action of 5α-reductase and 3α-hydroxysteroid dehydrogenase in rat tissues.[7] |
Metabolic Pathways of Norethindrone
The metabolism of norethindrone primarily occurs in the liver and involves several enzymatic reactions. The main pathways are the reduction of the A-ring and, to a lesser extent, aromatization to ethinyl estradiol. In humans, cytochrome P450 enzymes, particularly CYP3A4, are involved in the hydroxylation of norethindrone.[8]
Experimental Protocols
The following protocols provide a general framework for the comparative metabolic profiling of norethindrone in animal species.
In Vivo Pharmacokinetic Study
1. Animal Models:
-
Species: Rats (e.g., Wistar or Sprague-Dawley), Rabbits (e.g., New Zealand White), and Monkeys (e.g., Rhesus).
-
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum. For urine and feces collection, animals are placed in metabolic cages.[9]
2. Dosing:
-
Formulation: Norethindrone is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: A single dose is administered orally (gavage) or intravenously.
3. Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via appropriate methods for each species (e.g., tail vein for rats). Plasma is separated by centrifugation and stored at -80°C.[9]
-
Urine and Feces: Collected over 24 hours in metabolic cages. Volume/weight is recorded, and samples are stored at -80°C.[9]
Sample Preparation and Analysis
1. Plasma Sample Preparation:
-
Protein Precipitation: To a plasma aliquot, an internal standard and a protein precipitating agent (e.g., acetonitrile) are added.[9]
-
Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is transferred and can be further purified by liquid-liquid extraction or solid-phase extraction.[4]
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in the mobile phase for analysis.[9]
2. Urine Sample Preparation:
-
Hydrolysis: For the analysis of conjugated metabolites, urine samples are treated with β-glucuronidase/sulfatase to hydrolyze the conjugates.[9]
-
Extraction: The hydrolyzed sample is then extracted as described for plasma samples.
3. Analytical Method (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the separation and quantification of norethindrone and its metabolites.[9]
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is used for detection and quantification.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study of norethindrone.
Conclusion
The metabolic profiling of norethindrone reveals species-specific differences, particularly in the extent of A-ring reduction and aromatization. While rats show significant formation of hydroxylated metabolites in specific tissues, the conversion to ethinyl estradiol has been quantified in humans and rabbits. The rabbit has been suggested as a suitable animal model for studying the pharmacokinetics of norethindrone in women due to similarities in its pharmacokinetic profile.[10] A thorough understanding of these metabolic differences is essential for the successful development and clinical application of norethindrone-containing products. Further studies are warranted to obtain more comprehensive quantitative data on the major metabolites across different species under standardized conditions to facilitate more direct comparisons.
References
- 1. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatization and hydrolysis of norethisterone-3-oxime in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-Dihydronorethisterone - Wikiwand [wikiwand.com]
- 4. benchchem.com [benchchem.com]
- 5. Accumulation of norethindrone and individual metabolites in human plasma during short- and long-term administration of a contraceptive dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-RIA of a metabolite of norethindrone in human plasma, 17 alpha-ethinyl-5 beta-estrane-3 alpha, 17 beta-diol, following conjugate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The rabbit as an animal model to study pharmacokinetics of norethindrone in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Norethindrone and Ethinyl Estradiol
Essential guidance for the safe and compliant disposal of the synthetic hormones norethindrone (B1679910) and ethinyl estradiol (B170435) is critical for laboratory environments. These compounds, widely used in research and pharmaceutical development, are classified as hazardous due to their carcinogenic and reproductive toxicity profiles. Improper disposal poses a significant risk to both human health and the environment.
This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals. It outlines immediate safety precautions, step-by-step disposal procedures, and potential chemical degradation methods, ensuring adherence to the highest safety and environmental standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for both norethindrone and ethinyl estradiol.[1] All handling of these compounds and their associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1]
Disposal Workflow and Logical Relationships
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The process begins with the segregation of waste at the point of generation and culminates in its final, environmentally sound disposal by a licensed service.
Caption: Disposal Workflow for this compound.
Quantitative Data on Degradation Methods
For laboratories equipped to perform chemical degradation of hormonal waste, several methods have been investigated. The following table summarizes the efficiency of various degradation techniques for ethinyl estradiol and the degradation extent of norethindrone under different stress conditions. It is crucial to note that these procedures should only be attempted by trained personnel with the approval of their institution's Environmental Health and Safety (EHS) department.
| Compound | Degradation Method | Conditions | Efficiency/Extent | Citation |
| Ethinyl Estradiol | Electrochemical Oxidation (eAOP) | Boron-doped diamond anode, NaCl electrolyte | >99.9% removal after 2 minutes | [2] |
| Ethinyl Estradiol | Catalytic Oxidation | 5 nM FeIII-TAML catalyst, 4 mM H2O2, pH 10.21 | Half-life of 2.1 minutes | [3] |
| Ethinyl Estradiol | UV/H2O2 AOP | Medium-pressure UV lamp, 15 mg/L H2O2 | >95% removal | [4] |
| Norethindrone | Acid Hydrolysis | 5N HCl at 70°C for 3 hours | Significant degradation | |
| Norethindrone | Base Hydrolysis | 2N NaOH at 70°C for 1 hour | Significant degradation | |
| Norethindrone | Oxidation | 50% H2O2 at 70°C for 3 hours | Significant degradation | |
| Norethindrone | Photodegradation | UV light (254 nm) | Faster degradation than warfarin | [5] |
Experimental Protocols for Waste Management
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste management company. This ensures compliance with federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). A key aspect of these regulations is the strict prohibition on the sewering (flushing down the drain) of hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation: At the point of generation, identify all materials contaminated with norethindrone and/or ethinyl estradiol. This includes pure compounds, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE). Segregate this waste into a dedicated, clearly labeled hazardous waste container.
-
Container Selection and Labeling: Use a designated, leak-proof container made of a material compatible with the waste. The container must be kept closed except when adding waste. Label the container clearly with the words "Hazardous Waste," the chemical names (Norethindrone, Ethinyl Estradiol), and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Accumulation and Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will arrange for a licensed hazardous waste contractor to transport the waste for proper disposal, which is typically high-temperature incineration.
-
Record Keeping: Maintain accurate records of the hazardous waste generated, including the chemical names, quantities, and disposal dates.
Potential In-Lab Chemical Degradation Procedures (for consideration and institutional approval):
For research institutions with the appropriate facilities and safety protocols, chemical degradation may be an option to render the hormonal waste non-hazardous before disposal. The following are conceptual protocols based on available literature and should be validated on a small scale before implementation.
1. Oxidative Degradation using Fenton's Reagent:
-
Principle: Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) generates highly reactive hydroxyl radicals that can oxidize and break down organic molecules like steroid hormones.
-
Procedure Outline:
-
In a designated reaction vessel within a chemical fume hood, dissolve the hormonal waste in an appropriate solvent.
-
Acidify the solution to approximately pH 3.
-
Add the iron (II) catalyst (e.g., ferrous sulfate).
-
Slowly add hydrogen peroxide to the solution while stirring. The reaction is exothermic and may produce gas, so addition should be controlled.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes).
-
Quench any remaining hydrogen peroxide by carefully adding a reducing agent (e.g., sodium bisulfite).
-
Neutralize the solution.
-
Verify the degradation of the parent compounds using an appropriate analytical method (e.g., HPLC).
-
Dispose of the treated solution in accordance with institutional guidelines.
-
2. Acid/Base Hydrolysis:
-
Principle: Although norethindrone acetate (B1210297) is more susceptible to hydrolysis than norethindrone, strong acidic or basic conditions, especially at elevated temperatures, can promote the degradation of these compounds.[6][7]
-
Procedure Outline:
-
In a suitable reaction vessel within a chemical fume hood, add the hormonal waste.
-
Add a solution of a strong acid (e.g., 5N HCl) or a strong base (e.g., 2N NaOH).
-
Heat the mixture to a specified temperature (e.g., 70°C) for a defined period (e.g., 1-3 hours) with stirring.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution.
-
Confirm the degradation of the hormones via an analytical technique.
-
Dispose of the resulting solution as per institutional protocols.
-
It is crucial to reiterate that these in-lab degradation procedures carry their own risks and should only be performed after a thorough risk assessment and with the explicit approval of the relevant safety committees. The primary and most straightforward disposal method remains the use of a licensed hazardous waste management service.
References
- 1. Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of warfarin, atomoxetine, and norethindrone | Poster Board #338 - American Chemical Society [acs.digitellinc.com]
- 6. Dissolution testing of norethindrone:ethinyl estradiol, norethindrone:mestranol, and norethindrone acetate:ethinyl estradiol combination tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d.docksci.com [d.docksci.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Norethindrone and Ethinyl Estradiol
Essential protocols for the safe handling and disposal of the potent synthetic hormones, Norethindrone and Ethinyl Estradiol (B170435), are critical for protecting researchers, scientists, and drug development professionals. Adherence to stringent personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is paramount to minimize exposure risk and ensure a safe laboratory environment.
Norethindrone and ethinyl estradiol are potent synthetic hormones that require careful handling due to their pharmacological activity and potential health risks upon exposure.[1] Occupational exposure to such compounds can lead to unintended physiological effects.[2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support laboratory personnel in the safe management of these active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving these compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 or higher respirator. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile gloves.[3] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial, and a double barrier on the hands minimizes the risk of contamination.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[4] |
Occupational Exposure Limits
| Compound | Occupational Exposure Limit (OEL) | Source |
| Norethindrone Acetate | 0.5 µg/m³ (8-hour Time-Weighted Average) | Allergan[5] |
| Ethinyl Estradiol | "No effect" airborne concentration of 0.2 ng/m³ | Derived from CDC documentation[6] |
| Levonorgestrel and Ethinyl Estradiol Tablets | 0.05 µg/m³ (8-hour Time-Weighted Average) | Pfizer[7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from receipt to use of these compounds.
Step-by-Step Handling Protocol:
-
Receipt and Inventory: Upon receipt, log the compound, verify the integrity of the packaging, and store it in a designated, secure, and well-ventilated area according to the manufacturer's instructions.
-
Review Safety Information: Before handling, thoroughly review the Safety Data Sheet (SDS) and conduct a risk assessment for the planned procedures.[4]
-
Prepare Work Area: Ensure that the chemical fume hood is certified and functioning correctly. Decontaminate the work surfaces before and after use. Prepare a spill kit and ensure it is readily accessible.[4]
-
Don Appropriate PPE: Select and put on the appropriate PPE as outlined in the table above, based on the specific handling activity.[4]
-
Perform Experiment: Conduct all manipulations of powdered this compound, including weighing and preparing solutions, within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Decontamination: After handling, decontaminate all equipment and work surfaces with a suitable deactivating solution (see Disposal Plan below).
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. Place all disposable PPE in a sealed bag for disposal as hazardous waste.[4]
Disposal Plan
Proper disposal of Norethindrone, ethinyl estradiol, and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[8]
Waste Segregation:
-
Unused/Expired Compound: Collect in a clearly labeled, sealed, and compatible container. Do not dispose of down the drain or in regular trash.[4]
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the names of the compounds.[4]
-
Contaminated PPE (e.g., gloves, lab coat): Place in a sealed bag or container labeled as hazardous waste.[4]
-
Aqueous Waste: Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[4]
Laboratory-Scale Deactivation of Aqueous Waste:
For aqueous solutions containing this compound, a chemical deactivation step can be performed before collection for final disposal. Ozonation has been shown to be effective in decomposing estrogenic compounds in wastewater.[9] While specialized equipment is required, this method can significantly reduce the hormonal activity of the waste.
Note: This procedure should only be carried out by trained personnel in a well-ventilated area, preferably within a fume hood.
-
Equipment: Laboratory-scale ozone generator and a suitable reaction vessel.
-
Procedure:
-
Place the aqueous waste in the reaction vessel.
-
Introduce ozone gas into the solution according to the manufacturer's instructions for the ozone generator.
-
The duration of ozonation will depend on the concentration of the hormones and the efficiency of the generator. Monitor the degradation process if analytical methods are available.
-
After treatment, the deactivated solution should still be collected as hazardous chemical waste.
-
Final Disposal:
All segregated and deactivated waste must be disposed of through a certified hazardous waste vendor in accordance with local, state, and federal regulations.[4] Never dispose of these compounds or their contaminated materials in the standard laboratory trash or down the sanitary sewer.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. wellbefore.com [wellbefore.com]
- 4. benchchem.com [benchchem.com]
- 5. lupin.com [lupin.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 9. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
